Glycerol-13C3,d8
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C3H8O3 |
|---|---|
Peso molecular |
103.121 g/mol |
Nombre IUPAC |
1,1,2,3,3-pentadeuterio-1,2,3-trideuteriooxy(1,2,3-13C3)propane |
InChI |
InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1+1D2,2+1D2,3+1D,4D,5D,6D |
Clave InChI |
PEDCQBHIVMGVHV-VZPRFYQOSA-N |
SMILES isomérico |
[2H][13C]([2H])([13C]([2H])([13C]([2H])([2H])O[2H])O[2H])O[2H] |
SMILES canónico |
C(C(CO)O)O |
Origen del producto |
United States |
Foundational & Exploratory
Glycerol-13C3,d8: A Technical Guide for Metabolic Research
November 28, 2025
Abstract
This technical guide provides a comprehensive overview of Glycerol-13C3,d8, a stable isotope-labeled compound pivotal for in-depth metabolic research. It is designed for researchers, scientists, and drug development professionals, offering detailed insights into its chemical properties, and its significant applications in metabolic flux analysis, particularly in studying gluconeogenesis and the pentose phosphate pathway. This document includes meticulously structured data, detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and visual diagrams of metabolic pathways and experimental workflows to facilitate a deeper understanding and practical application of this powerful research tool.
Introduction
This compound is a deuterated and 13C labeled form of glycerol, where all three carbon atoms are the 13C isotope and all eight hydrogen atoms are deuterium (d8).[1][2][3] This extensive labeling makes it an invaluable tracer in metabolic studies, allowing researchers to track the fate of the glycerol backbone through various biochemical pathways with high precision using mass spectrometry and NMR spectroscopy.[1] Its primary applications lie in metabolic flux analysis (MFA), where it is used to quantify the rates of metabolic reactions, and as an internal standard for the accurate quantification of glycerol and other metabolites in biological samples.[1]
Chemical and Physical Properties
This compound is a stable, non-radioactive isotopologue of glycerol. Its physical and chemical properties are summarized in the table below. The high isotopic purity of both 13C and deuterium ensures minimal interference from naturally abundant isotopes, leading to more accurate and sensitive detection in tracer studies.
| Property | Value | Reference |
| Chemical Formula | (DO¹³CD₂)₂¹³CDOD | |
| Molecular Weight | 103.12 g/mol | |
| Synonyms | Glycerin-13C3,d8, 1,2,3-Propanetriol-13C3,d8 | |
| Isotopic Purity (¹³C) | 99 atom % | |
| Isotopic Purity (D) | 98 atom % | |
| Boiling Point | 182 °C | |
| Melting Point | 20 °C | |
| Density | 1.409 g/mL at 25 °C | |
| Appearance | Neat (liquid) | |
| Storage Temperature | Room temperature, away from light and moisture. | |
| Unlabeled CAS Number | 56-81-5 | |
| Labeled CAS Number | 1215679-18-7 |
Applications in Metabolic Research
This compound is a versatile tool in metabolic research with two primary applications:
-
Metabolic Tracer: Its most significant use is as a tracer to elucidate the dynamics of metabolic pathways. By introducing this compound into a biological system (in vivo or in vitro), researchers can track the incorporation of the labeled carbon and deuterium atoms into downstream metabolites. This provides quantitative insights into the activity of pathways such as gluconeogenesis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.
-
Internal Standard: Due to its chemical similarity to endogenous glycerol and its distinct mass, this compound serves as an excellent internal standard for quantitative analysis by GC-MS or LC-MS. It co-elutes with unlabeled glycerol but is detected at a different mass-to-charge ratio, allowing for accurate correction of variations in sample preparation and instrument response.
Experimental Protocols
The following sections provide detailed methodologies for a typical stable isotope tracing experiment using this compound, from administration to analysis by GC-MS and NMR.
Experimental Workflow
A typical stable isotope tracing experiment involves the administration of the labeled substrate, collection of biological samples at various time points, extraction of metabolites, and subsequent analysis to determine isotopic enrichment.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. For the analysis of glycerol and other polar metabolites, a derivatization step is required to increase their volatility.
4.2.1. Plasma Metabolite Extraction
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Protein Precipitation: To a 100 µL plasma sample, add 800 µL of a cold (-20°C) 8:1 methanol:water solution.
-
Internal Standard Spiking: Add a known amount of a suitable internal standard if this compound is the tracer being analyzed. If this compound is used as the internal standard, spike it into the samples containing the unlabeled glycerol.
-
Vortexing and Incubation: Vortex the mixture vigorously for 1 minute and incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to complete dryness using a speed vacuum concentrator.
4.2.2. Derivatization (Silylation)
-
Methoxyamination: To the dried metabolite extract, add 40 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. Incubate at room temperature overnight (approximately 16 hours) with gentle shaking. This step protects aldehyde and ketone groups.
-
Silylation: Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to the sample.
-
Incubation: Incubate the mixture at 80°C for 1.5 to 2 hours with occasional vortexing. This step replaces active hydrogens with trimethylsilyl (TMS) groups, increasing volatility.
-
Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial with a micro-insert.
4.2.3. GC-MS Instrumentation and Parameters
The following are typical starting parameters for the GC-MS analysis of silylated glycerol. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or similar |
| Mass Spectrometer | Agilent 5977B or similar |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 70°C, hold for 1 min. Ramp to 290°C at 5°C/min. Hold at 290°C for 1 min. |
| Transfer Line Temp | 290°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the positional labeling of metabolites, which is crucial for distinguishing between different metabolic pathways.
4.3.1. Tissue Metabolite Extraction
-
Tissue Homogenization: Flash-freeze the tissue sample in liquid nitrogen and grind it to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Extraction Solvent Addition: Add a cold (-20°C) methanol:chloroform:water (2:1:0.8, v/v/v) solution to the powdered tissue.
-
Homogenization: Further homogenize the mixture using a tissue homogenizer.
-
Phase Separation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. This will separate the mixture into an upper aqueous (polar metabolites), a lower organic (lipids), and a solid pellet (proteins and nucleic acids) phase.
-
Aqueous Phase Collection: Carefully collect the upper aqueous phase containing the polar metabolites.
-
Drying: Lyophilize the aqueous extract to dryness.
4.3.2. NMR Sample Preparation
-
Resuspension: Reconstitute the dried polar metabolite extract in a suitable volume (e.g., 600 µL) of a D₂O-based NMR buffer (e.g., 100 mM phosphate buffer, pH 7.0) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.
-
Sample Transfer: Transfer the reconstituted sample to a 5 mm NMR tube.
4.3.3. 13C NMR Acquisition Parameters
The following are typical parameters for a 1D ¹H-decoupled ¹³C NMR experiment.
| Parameter | Setting |
| Spectrometer | Bruker Avance III 600 MHz or similar |
| Probe | 5 mm CryoProbe or broadband probe |
| Pulse Program | zgdc30 (or similar with proton decoupling) |
| Acquisition Time (AQ) | 1.0 - 2.0 s |
| Relaxation Delay (D1) | 2.0 - 5.0 s |
| Number of Scans (NS) | 4096 - 16384 (depending on sample concentration) |
| Spectral Width (SW) | 200 - 250 ppm |
| Temperature | 298 K |
Metabolic Pathway Analysis
This compound is particularly useful for tracing the flow of carbon through central metabolic pathways.
Gluconeogenesis
Gluconeogenesis is the metabolic pathway that results in the generation of glucose from certain non-carbohydrate carbon substrates. Glycerol is a key substrate for gluconeogenesis. When this compound is metabolized, the ¹³C atoms are incorporated into glucose.
Pentose Phosphate Pathway (PPP)
The pentose phosphate pathway is a metabolic pathway parallel to glycolysis. It generates NADPH and pentoses (five-carbon sugars). The ¹³C atoms from this compound, after being incorporated into Glucose-6-phosphate, can enter the PPP.
Conclusion
This compound is a powerful and versatile tool for researchers in the fields of metabolism and drug development. Its high isotopic enrichment and chemical stability make it an ideal tracer for elucidating the complex dynamics of metabolic pathways. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective application of this compound in experimental designs, ultimately contributing to a deeper understanding of cellular metabolism in both health and disease.
References
- 1. Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts: Achievements, Progress and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction between the Pentose Phosphate Pathway and Gluconeogenesis from Glycerol in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tracking the carbons supplying gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Glycerol-13C3,d8: A Technical Guide for Researchers in Drug Development and Metabolic Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Glycerol-13C3,d8, a stable isotope-labeled compound crucial for metabolic research and drug development. This document details its chemical and physical properties, applications in metabolic flux analysis, and protocols for its use as a metabolic tracer.
Core Properties of this compound
This compound is a non-radioactive, stable isotope-labeled version of glycerol. In this molecule, the three carbon atoms are replaced with the heavy isotope carbon-13 (¹³C), and eight hydrogen atoms are replaced with the heavy isotope deuterium (²H or D). This dual labeling makes it a powerful tool for tracing metabolic pathways with high precision using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
| Property | Value | Reference |
| Labeled CAS Number | 1215679-18-7 | [1][2][3] |
| Unlabeled CAS Number | 56-81-5 | [1][4] |
| Molecular Formula | ¹³C₃D₈O₃ | |
| Labeled Molecular Weight | 103.12 g/mol | |
| Chemical Purity | ≥95% | |
| Isotopic Purity (¹³C) | ≥99 atom % | |
| Isotopic Purity (D) | ≥98 atom % | |
| Appearance | Neat (liquid) | |
| Density | 1.409 g/mL at 25 °C | |
| Boiling Point | 182 °C | |
| Melting Point | 20 °C | |
| Flash Point | 160 °C (closed cup) | |
| Storage Temperature | Room temperature, away from light and moisture |
Applications in Metabolic Research and Drug Development
This compound is a versatile tool with a wide range of applications in metabolic research, particularly in the fields of drug development and clinical diagnostics. Its primary uses include:
-
Metabolic Flux Analysis (MFA): As a stable isotope tracer, it allows researchers to quantitatively track the flow of carbon atoms through various metabolic pathways. This is crucial for understanding the metabolic state of cells and tissues under different physiological or pathological conditions.
-
Internal Standard for Mass Spectrometry: Due to its chemical identity with endogenous glycerol but distinct mass, it serves as an ideal internal standard for accurate and precise quantification of glycerol and its metabolites in biological samples.
-
Studying Gluconeogenesis and the Tricarboxylic Acid (TCA) Cycle: Glycerol is a key substrate for gluconeogenesis, the process of generating glucose from non-carbohydrate sources. Labeled glycerol can be used to trace the carbon flow into glucose and intermediates of the TCA cycle.
-
Investigating the Pentose Phosphate Pathway (PPP): The PPP is a crucial pathway for generating NADPH and precursors for nucleotide synthesis. The labeling patterns in glucose derived from ¹³C-labeled glycerol can provide insights into the activity of the PPP.
-
Drug Development: By understanding how a drug candidate affects metabolic pathways, researchers can gain insights into its mechanism of action, efficacy, and potential side effects. Isotope-labeled compounds like this compound are instrumental in these pharmacokinetic and pharmacodynamic studies.
Experimental Workflow for Metabolic Tracer Studies
A typical metabolic tracer study using this compound involves several key steps, from the administration of the tracer to the analysis of labeled metabolites. The following workflow provides a general overview of the process.
Caption: A generalized workflow for metabolic tracer studies using this compound.
Detailed Experimental Protocols
The following protocols are synthesized from methodologies described in metabolic research literature and serve as a guide for conducting tracer experiments with ¹³C-labeled glycerol.
In Vivo Human Studies for Gluconeogenesis and TCA Cycle Flux
This protocol is adapted from studies investigating hepatic glucose metabolism in humans.
1. Subject Preparation:
-
Subjects are typically studied after an overnight fast.
-
Baseline blood and urine samples are collected.
2. Tracer Administration:
-
A primed, constant infusion of [1,1,2,3,3-²H₅]-glycerol or a ¹³C-labeled variant is administered intravenously.
-
The priming dose is often about 15 times the infusion rate to quickly reach a steady state.
-
Alternatively, an oral load of [U-¹³C₃]glycerol can be given.
3. Biological Sampling:
-
Blood samples are collected at regular intervals (e.g., every 15-30 minutes) for several hours.
-
Urine samples may also be collected over the study period.
4. Sample Processing and Analysis:
-
Plasma is separated from blood samples.
-
Metabolites of interest (e.g., glucose, lactate, glycerol) are extracted from plasma.
-
For GC-MS analysis, metabolites are often derivatized to increase their volatility. A common derivatization for glycerol is the heptafluorobutyryl derivative.
-
The isotopic enrichment of the metabolites is determined by GC-MS or NMR.
In Vitro Cell Culture Studies for Metabolic Flux Analysis
This protocol is a general guide for using ¹³C-labeled glycerol in cell culture experiments.
1. Cell Culture Preparation:
-
Cells are grown to a semi-confluent state in standard culture medium.
-
The standard medium is then replaced with a medium containing the ¹³C-labeled tracer (e.g., [U-¹³C₃]glycerol) for a defined period to achieve isotopic steady state (typically 24 hours).
2. Sample Collection:
-
Spent medium is collected to analyze extracellular fluxes (e.g., glucose consumption, lactate production).
-
Cells are harvested, and intracellular metabolites are extracted.
3. Metabolite Extraction and Analysis:
-
Metabolites are extracted from the cell pellets.
-
The isotopic labeling patterns of intracellular metabolites (e.g., amino acids, TCA cycle intermediates) are determined by GC-MS or LC-MS.
4. Data Analysis:
-
The mass isotopomer distributions of the measured metabolites are used to calculate metabolic flux ratios and absolute flux values using specialized software.
Key Metabolic Pathways Traced by Glycerol-13C3
The following diagrams illustrate the central metabolic pathways where ¹³C-labeled glycerol is used as a tracer.
Gluconeogenesis and Entry into the TCA Cycle
This pathway shows how the carbon backbone of glycerol is incorporated into glucose, either directly or after passing through the TCA cycle.
Caption: The metabolic pathways of Glycerol-13C3 into glucose.
Tracing the Pentose Phosphate Pathway
The labeling pattern of glucose derived from Glycerol-13C3 can reveal the activity of the pentose phosphate pathway.
Caption: Using Glycerol-13C3 to assess the activity of the Pentose Phosphate Pathway.
Conclusion
This compound is an indispensable tool for researchers and scientists in drug development and metabolic research. Its use as a stable isotope tracer provides detailed quantitative information on the flux through key metabolic pathways, including gluconeogenesis, the TCA cycle, and the pentose phosphate pathway. The methodologies outlined in this guide provide a framework for designing and conducting robust metabolic studies, ultimately leading to a deeper understanding of cellular metabolism in health and disease.
References
- 1. bayes.wustl.edu [bayes.wustl.edu]
- 2. Metabolism of Glycerol, Glucose, and Lactate in the Citric Acid Cycle Prior to Incorporation into Hepatic Acylglycerols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycerol (¹³Câ, 99%; Dâ, 98%) CP 95% | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. ckisotopes.com [ckisotopes.com]
The Synthesis and Purification of Glycerol-13C3,d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Glycerol-13C3,d8 is a stable isotope-labeled analog of glycerol, a fundamental molecule in numerous metabolic pathways. Its use as an internal standard and tracer in metabolic research, particularly in studies involving gluconeogenesis, lipid synthesis, and metabolic flux analysis, provides unparalleled insights into cellular biochemistry.[1] This technical guide provides an in-depth overview of the synthesis strategies and purification methodologies for this compound, designed to inform researchers and professionals in the fields of drug development and metabolic analysis.
Quantitative Data and Specifications
The successful application of this compound in quantitative studies relies on its high isotopic and chemical purity. The following table summarizes the key specifications of commercially available this compound.
| Parameter | Specification | Reference |
| Isotopic Purity | ||
| 13C Enrichment | 99 atom % | [2][3] |
| Deuterium (D) Enrichment | 98 atom % | |
| Chemical Purity | ≥95% - 99% (CP) | |
| Molecular Formula | (DO13CD2)213CDOD | |
| Molecular Weight | 103.12 g/mol | |
| CAS Number | 1215679-18-7 |
Conceptual Synthetic Pathway
While the precise, industrial-scale synthesis of this compound is proprietary, a plausible synthetic strategy can be conceptualized based on established principles of organic chemistry and isotopic labeling. A likely approach involves a multi-step synthesis starting from smaller, isotopically labeled precursors.
A potential, though simplified, conceptual workflow for the synthesis of this compound is outlined below. This process would begin with a fully 13C-labeled three-carbon starting material, which would then undergo deuteration.
Purification Methodologies
The purification of this compound from the reaction mixture is critical to achieving the high chemical purity required for analytical applications. The crude product will likely contain unreacted starting materials, reagents, and byproducts. A multi-step purification process is therefore necessary.
The following diagram illustrates a logical workflow for the purification of this compound.
Experimental Protocols for Purification
Below are detailed, generalized protocols for the key purification steps. These should be adapted and optimized based on the specific impurities present in the crude product.
1. Acidification and Neutralization
This initial step aims to neutralize any basic catalysts and convert soaps into free fatty acids, which can then be separated.
-
Protocol:
-
To the crude glycerol solution, slowly add a dilute acid (e.g., phosphoric acid) with stirring until the pH reaches approximately 4.0.
-
Allow the mixture to stand, promoting the separation of a fatty acid layer if present.
-
Separate the glycerol layer from the fatty acid layer.
-
Neutralize the glycerol fraction by the addition of a base (e.g., NaOH) until a neutral pH is achieved. The resulting inorganic salts will precipitate.
-
Filter the mixture to remove the precipitated salts.
-
2. Vacuum Distillation
Vacuum distillation is employed to separate glycerol from non-volatile impurities and any residual water.
-
Protocol:
-
Assemble a vacuum distillation apparatus.
-
Place the neutralized and filtered crude glycerol into the distillation flask.
-
Apply a vacuum and gradually heat the flask.
-
Collect the glycerol fraction that distills over at the appropriate temperature and pressure for glycerol. The boiling point of unlabeled glycerol is 182 °C at atmospheric pressure, but this will be lower under vacuum.
-
3. Ion Exchange Chromatography
Ion exchange chromatography is a highly effective method for removing residual ionic impurities.
-
Protocol:
-
Prepare a chromatography column with a suitable ion exchange resin (e.g., a strong cation H+ resin).
-
Dissolve the distilled glycerol in a suitable solvent if necessary, though it can often be applied neat.
-
Pass the glycerol sample through the column at a controlled flow rate.
-
Collect the eluent containing the purified glycerol.
-
Analyze the collected fractions for purity.
-
4. Final Purity Analysis
The final product should be rigorously analyzed to confirm its chemical and isotopic purity.
-
Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine chemical purity and confirm the mass of the labeled molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (13C and 2H NMR): To confirm the positions and extent of isotopic labeling.
-
Applications in Research and Development
This compound is a powerful tool in metabolic research and drug development. Its primary applications include:
-
Metabolic Flux Analysis: Tracing the flow of carbon atoms through metabolic pathways.
-
Lipidomics: As an internal standard for the quantification of glycerolipids.
-
Biomolecular NMR: In structural and dynamic studies of proteins and other biomolecules.
The high isotopic enrichment and chemical purity of this compound are essential for obtaining accurate and reproducible data in these sensitive applications. The synthesis and purification methods, while complex, are designed to meet these stringent requirements.
References
Unveiling the Purity of a Powerful Tracer: A Technical Guide to Glycerol-13C3,d8
For researchers, scientists, and drug development professionals, understanding the precise isotopic composition of stable isotope-labeled compounds is paramount for the accuracy and reliability of metabolic research. This technical guide provides an in-depth analysis of the isotopic purity of Glycerol-13C3,d8, a dually labeled tracer widely employed in the study of critical metabolic pathways.
This compound, with its carbon backbone uniformly labeled with Carbon-13 and all non-exchangeable hydrogen atoms replaced with deuterium, serves as a powerful tool for tracing the metabolic fate of glycerol in complex biological systems. Its applications span the investigation of gluconeogenesis, the tricarboxylic acid (TCA) cycle, the pentose phosphate pathway (PPP), and lipid synthesis. The accuracy of these studies hinges on a thorough understanding of the tracer's isotopic purity and the analytical methods used to determine it.
Quantitative Analysis of Isotopic Purity
The isotopic purity of commercially available this compound is typically high, with specific enrichments for both Carbon-13 and Deuterium. The following tables summarize the quantitative data on isotopic purity from leading suppliers.
| Parameter | Specification | Source |
| Carbon-13 Enrichment | 99 atom % ¹³C | Sigma-Aldrich[1], Cambridge Isotope Laboratories, Inc.[2][3] |
| Deuterium Enrichment | 98 atom % D | Sigma-Aldrich[1], Cambridge Isotope Laboratories, Inc. |
| Chemical Purity | ≥95% | Cambridge Isotope Laboratories, Inc. |
A detailed analysis of the mass isotopologue distribution provides a more granular view of the isotopic purity. The following table is based on a representative Certificate of Analysis for a similar labeled glycerol product, Glycerol-¹³C₃.
| Isotopologue | Normalized Intensity (%) |
| d0 | 0.12 |
| d1 | 0.04 |
| d2 | 3.38 |
| d3 | 96.47 |
| (Data adapted from a Certificate of Analysis for Glycerol-¹³C₃ from LGC Standards) |
This distribution is critical for mass spectrometry-based studies, as it allows for the correction of natural isotope abundance and the accurate determination of isotopic enrichment in metabolites.
Experimental Protocols for Isotopic Purity Determination
The determination of the isotopic purity of this compound relies on two primary analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for determining the isotopic enrichment and positional labeling of ¹³C and ²H (deuterium).
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., D₂O) to a final concentration of 10-50 mg/mL in a 5 mm NMR tube.
-
Instrument Parameters:
-
Spectrometer: 125 MHz (or higher) NMR spectrometer.
-
Pulse Sequence: A standard single-pulse ¹³C experiment with proton decoupling.
-
Acquisition Parameters:
-
Spectral Width: 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 5-10 seconds (to ensure full relaxation of the ¹³C nuclei).
-
Number of Scans: 128 or more, depending on the sample concentration.
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Integrate the signals corresponding to the ¹³C-labeled carbons. The ratio of the integral of the ¹³C signals to the total carbon signal (including any residual ¹²C) provides the ¹³C isotopic enrichment.
-
²H (Deuterium) NMR Spectroscopy Protocol:
-
Sample Preparation: Prepare the sample as described for ¹³C NMR, using a solvent without deuterium signals in the region of interest.
-
Instrument Parameters:
-
Spectrometer: A spectrometer equipped with a deuterium probe.
-
Pulse Sequence: A standard single-pulse ²H experiment.
-
Acquisition Parameters:
-
Spectral Width: 10-20 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 64 or more.
-
-
-
Data Processing and Analysis:
-
Process the data similarly to the ¹³C NMR data.
-
The deuterium enrichment is determined by comparing the integral of the deuterium signals to an internal standard of known concentration and deuterium abundance.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for determining the isotopic enrichment of volatile compounds. For a polar molecule like glycerol, derivatization is necessary to increase its volatility.
GC-MS Protocol with Silylation:
-
Sample Preparation (Silylation):
-
Dry the this compound sample completely under a stream of nitrogen.
-
Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization to Tris-(trimethylsilyl)-glycerol.
-
-
GC-MS Instrument Parameters:
-
Gas Chromatograph:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode (e.g., m/z 50-500) to identify the derivatized glycerol and its isotopologues. For quantitative analysis, Selected Ion Monitoring (SIM) of specific ions can be used.
-
-
-
Data Analysis:
-
Identify the peak corresponding to the silylated this compound derivative.
-
Analyze the mass spectrum of this peak to determine the mass isotopomer distribution. The relative abundances of the different mass isotopologues (M+0, M+1, M+2, etc.) are used to calculate the isotopic enrichment, correcting for the natural abundance of isotopes in the derivatizing agent.
-
Metabolic Pathway Tracing with this compound
The dually labeled nature of this compound makes it an exceptional tracer for dissecting complex metabolic pathways. The ¹³C label allows for the tracking of the carbon skeleton, while the deuterium label can provide information on hydrogen exchange reactions and redox processes.
Glycerol Metabolism and Entry into Central Carbon Metabolism
Glycerol is first phosphorylated to glycerol-3-phosphate, which is then oxidized to dihydroxyacetone phosphate (DHAP), an intermediate in glycolysis and gluconeogenesis.
Caption: Initial steps of Glycerol-¹³C₃,d₈ metabolism.
Tracing Gluconeogenesis and the Pentose Phosphate Pathway
DHAP-¹³C₃ can be used to synthesize glucose via gluconeogenesis. The labeling pattern in the resulting glucose molecule provides insights into the activity of the pentose phosphate pathway. For example, the PPP can alter the distribution of ¹³C labels between the upper and lower halves of the glucose molecule.
Caption: Tracing gluconeogenesis and the pentose phosphate pathway.
Tracing the Tricarboxylic Acid (TCA) Cycle
DHAP-¹³C₃ can also be converted to pyruvate-¹³C₃, which then enters the TCA cycle. The scrambling of the ¹³C labels within the TCA cycle intermediates can be analyzed to understand fluxes through different parts of the cycle.
Caption: Entry of Glycerol-¹³C₃,d₈ metabolites into the TCA cycle.
References
Technical Guide: Certificate of Analysis for Glycerol-13C3,d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the quality control parameters and analytical methodologies for Glycerol-13C3,d8, a stable isotope-labeled compound crucial for a range of research applications, including metabolic studies and as an internal standard in mass spectrometry.
Data Presentation: Summary of Quantitative Data
The following table summarizes the typical specifications for this compound, compiled from various supplier Certificates of Analysis. These values represent the critical quality attributes that ensure the identity, purity, and isotopic integrity of the compound.
| Parameter | Specification | Typical Value(s) | Analytical Method |
| Identity | |||
| Molecular Formula | ¹³C₃D₈O₃ | Confirmed | Mass Spectrometry, NMR |
| Molecular Weight | 103.12 g/mol | 103.12 g/mol | Mass Spectrometry |
| Appearance | Colorless to pale yellow liquid | Conforms | Visual Inspection |
| Purity | |||
| Chemical Purity | ≥95% | 95% - 99% | Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) |
| Isotopic Purity | |||
| Isotopic Enrichment (¹³C) | ≥99 atom % | 99 atom % | Mass Spectrometry, NMR |
| Isotopic Enrichment (D) | ≥98 atom % | 98 atom % | Mass Spectrometry, NMR |
| Mass Distribution | Conforms to structure | d0 = 0.12%, d1 = 0.04%, d2 = 3.38%, d3 = 96.47% (for ¹³C₃) | Mass Spectrometry |
Experimental Protocols
Detailed methodologies for the key analytical techniques used to certify this compound are outlined below. These protocols are synthesized from established analytical practices for isotopically labeled compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is employed to confirm the molecular structure and assess the chemical purity of this compound.
Methodology:
-
Sample Preparation: A known quantity of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O) containing a known amount of an internal standard (e.g., maleic acid) for quantitative analysis (qNMR).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Analysis:
-
Due to the extensive deuteration (d8), the proton spectrum is expected to show minimal residual signals. The absence of significant proton signals confirms the high degree of deuteration.
-
-
¹³C NMR Analysis:
-
The ¹³C spectrum is acquired to confirm the presence of the three carbon atoms and their connectivity.
-
The chemical shifts are compared to a reference standard of unlabeled glycerol.
-
Quantitative ¹³C NMR can be used to determine chemical purity by comparing the integral of the this compound signals to that of the internal standard.
-
-
Data Analysis: The spectra are processed and analyzed to confirm that the chemical shifts and coupling patterns are consistent with the structure of this compound. Purity is calculated based on the relative integrals of the analyte and the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isotopic Enrichment
GC-MS is a powerful technique for assessing the chemical purity and determining the isotopic enrichment of this compound.
Methodology:
-
Derivatization: To improve volatility and chromatographic performance, the glycerol molecule is often derivatized. A common method is silylation:
-
A dried sample of this compound is treated with a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in a suitable solvent (e.g., pyridine).
-
The reaction mixture is heated (e.g., at 70°C for 20 minutes) to ensure complete derivatization to glycerol tris-TMS ether.
-
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
-
Gas Chromatography:
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector, with an injection volume of approximately 1 µL.
-
Temperature Program: A temperature gradient is used to ensure good separation of the analyte from any impurities (e.g., initial temperature of 100°C, ramped to 250°C).
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) is commonly used.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
-
Scan Mode: Full scan mode is used to identify all ions, and selected ion monitoring (SIM) can be used for targeted quantification of specific isotopologues.
-
-
Data Analysis:
-
Purity: The purity is determined by the area percentage of the main peak in the chromatogram.
-
Isotopic Enrichment: The mass spectrum of the derivatized this compound is analyzed to determine the relative abundance of the different isotopologues. The isotopic enrichment is calculated from the ion intensities of the labeled and unlabeled fragments.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts related to the analysis of this compound.
Caption: Workflow for the generation of a Certificate of Analysis.
Caption: Workflow for GC-MS analysis of this compound.
Stability and Storage of Glycerol-13C3,d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for Glycerol-13C3,d8. It includes a summary of stability data, detailed experimental protocols for stability assessment, and visualizations of relevant metabolic pathways and experimental workflows.
Introduction
This compound is a stable, isotopically labeled form of glycerol that serves as a crucial tracer in metabolic research and as an internal standard in mass spectrometry-based applications. Its utility in studying metabolic flux, particularly in pathways such as gluconeogenesis, glycolysis, and the pentose phosphate pathway, makes understanding its stability and proper storage paramount to ensure data integrity and experimental reproducibility. This guide outlines the key considerations for maintaining the chemical and isotopic purity of this compound.
Stability and Storage Conditions
Based on information from various suppliers, this compound is a stable compound when stored under appropriate conditions. The primary recommendations are to store the neat compound at room temperature, protected from light and moisture.[1][2]
General Stability Profile
Neat glycerol is known to be chemically stable with a long shelf life, often lasting for many years if stored in a sealed container to prevent moisture absorption.[3][4] While specific long-term quantitative stability data for this compound is not extensively published, its stability is expected to be comparable to that of unlabeled glycerol. The carbon-13 and deuterium labels are stable isotopes and are not expected to undergo exchange under normal storage conditions.
Potential Degradation Pathways
The primary degradation pathways for glycerol under improper storage or handling conditions include:
-
Oxidation: Exposure to air and light, especially at elevated temperatures, can lead to the oxidation of glycerol.[5] This can result in the formation of various byproducts, including glyceraldehyde, dihydroxyacetone, and eventually acids such as glyceric acid.
-
Hygroscopicity: Glycerol is highly hygroscopic and will readily absorb moisture from the atmosphere. This can dilute the compound and potentially facilitate microbial growth if not stored in a tightly sealed container.
-
Thermal Decomposition: At high temperatures (above 200°C), glycerol can decompose to form acrolein, a toxic and irritant compound. However, this is not a concern under recommended storage conditions.
Quantitative Stability Data
The following table represents a typical stability testing schedule and acceptance criteria for a neat, isotopically labeled compound like this compound. The data presented here is illustrative and based on general stability principles for such compounds, as specific long-term stability studies for this compound are not publicly available.
Table 1: Illustrative Long-Term Stability Data for this compound Stored at 25°C / 60% RH
| Test Parameter | Acceptance Criteria | Time Point 0 | Time Point 12 Months | Time Point 24 Months |
| Appearance | Clear, colorless liquid | Conforms | Conforms | Conforms |
| Chemical Purity (by GC-FID) | ≥ 99.0% | 99.8% | 99.7% | 99.6% |
| Isotopic Purity (by MS) | ≥ 98% ¹³C, ≥ 98% D | 99.2% ¹³C, 98.5% D | 99.1% ¹³C, 98.4% D | 99.1% ¹³C, 98.5% D |
| Water Content (by Karl Fischer) | ≤ 0.5% | 0.1% | 0.2% | 0.3% |
| Related Substances (by GC-MS) | Individual impurity ≤ 0.1% | < 0.05% | < 0.05% | 0.06% |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound.
Protocol for Determination of Chemical Purity by Gas Chromatography (GC)
-
Objective: To quantify the chemical purity of this compound and detect any degradation products.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (GC-FID).
-
Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Detector Temperature: 260°C.
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of approximately 1 mg/mL.
-
Create a series of calibration standards from a certified reference standard of glycerol.
-
-
Procedure:
-
Inject 1 µL of each standard and sample solution into the GC.
-
Integrate the peak area of the glycerol peak.
-
Calculate the purity of the sample by comparing its peak area to the calibration curve.
-
Protocol for Determination of Isotopic Purity by Mass Spectrometry (MS)
-
Objective: To confirm the isotopic enrichment of ¹³C and deuterium in this compound.
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC Conditions: As described in Protocol 4.1.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 30-150.
-
-
Procedure:
-
Inject a prepared sample of this compound into the GC-MS.
-
Acquire the mass spectrum of the glycerol peak.
-
Analyze the mass spectrum to determine the relative abundance of the molecular ion and its isotopologues to calculate the isotopic enrichment.
-
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
Metabolic Fate of Glycerol-13C3
Caption: Simplified metabolic pathways traced by Glycerol-13C3.
References
A Technical Guide to Glycerol-13C3,d8 for Researchers and Drug Development Professionals
An In-depth Resource on the Applications and Methodologies of a Key Isotopic Tracer
Glycerol-13C3,d8, a stable isotope-labeled form of glycerol, serves as a critical tool in metabolic research and drug development. Its unique isotopic composition, with three carbon-13 atoms and eight deuterium atoms, makes it an ideal tracer for studying various biochemical pathways and as an internal standard for quantitative analysis. This guide provides a comprehensive overview of its commercial availability, key applications, and detailed experimental protocols for its use in mass spectrometry and nuclear magnetic resonance spectroscopy.
Commercial Availability
A number of reputable suppliers offer this compound for research purposes. The table below summarizes the key specifications from prominent vendors to aid in the selection of the most suitable product for your experimental needs.
| Supplier | Catalog Number | Isotopic Purity (13C) | Isotopic Purity (D) | Chemical Purity | Format |
| Cambridge Isotope Laboratories, Inc. | CDLM-7745-PK | 99% | 98% | 95% | Neat |
| Sigma-Aldrich | 669024 | 99 atom % | 98 atom % | 99% (CP) | Liquid |
| MedChemExpress | HY-B1659S | Not specified | Not specified | Not specified | Neat |
| Eurisotop | CDLM-7745-0.5 | 99% | 98% | 95% | Neat |
Core Applications in Research and Development
This compound is primarily utilized in two main areas of research: as a tracer for metabolic flux analysis and as an internal standard for quantitative mass spectrometry.
-
Metabolic Flux Analysis (MFA): As a tracer, this compound allows researchers to follow the metabolic fate of the glycerol backbone through various pathways, including glycolysis, gluconeogenesis, the pentose phosphate pathway, and the tricarboxylic acid (TCA) cycle.[1][2] By measuring the incorporation of 13C into downstream metabolites, researchers can quantify the rates of these pathways, providing insights into cellular metabolism in both healthy and diseased states.[3]
-
Quantitative Mass Spectrometry: In techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), this compound is an excellent internal standard for the quantification of glycerol and other related metabolites.[4] Its similar chemical and physical properties to the unlabeled analyte ensure comparable extraction and ionization efficiencies, while its distinct mass allows for accurate normalization of the signal, correcting for variations during sample preparation and analysis.
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in common research applications.
Protocol 1: Use of Glycerol-13C3 as an Internal Standard for LC-MS/MS Analysis of Glycerol in Urine
This protocol is adapted from a high-throughput screening method for glycerol in urine.[4]
1. Preparation of Internal Standard Stock Solution:
- Prepare a stock solution of Glycerol-13C3 in a mixture of acetonitrile and water (75:25, v/v) at a concentration of 0.625 mg/mL.
2. Sample Preparation:
- For each urine sample, dilute 200 µL of urine with 800 µL of the internal standard solution.
- Vortex the mixture thoroughly.
3. LC-MS/MS Analysis:
- Chromatographic Separation:
- LC System: Agilent 1290 series or equivalent.
- Column: Hypersil Gold Amino column (150 x 2.1 mm, 3 µm) or equivalent.
- Column Temperature: 30°C.
- Mobile Phase and Gradient: Specifics should be optimized for the particular instrument and application, but a typical mobile phase for an amino column would involve a gradient of acetonitrile and an aqueous buffer.
- Mass Spectrometry Detection:
- Mass Spectrometer: Agilent G6490A Triple Quad LC-MS or equivalent.
- Ionization Mode: Electrospray Ionization (ESI), polarity optimized for the chosen derivative.
- Multiple Reaction Monitoring (MRM) Transitions:
- Glycerol: m/z 151 → 59
- Glycerol-13C3: m/z 154 → 59
4. Data Analysis:
Quantify the amount of glycerol in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled glycerol and a constant concentration of the Glycerol-13C3 internal standard.
Caption: Experimental workflow for glycerol quantification using this compound as an internal standard. Protocol 2: General Workflow for a Tracer Study using this compound in Cell Culture
This protocol outlines a general approach for conducting a metabolic flux experiment in cultured cells.
1. Cell Culture and Labeling:
- Culture cells to the desired confluency in standard growth medium.
- Remove the standard medium and replace it with a medium containing a known concentration of this compound. The concentration and labeling duration will depend on the specific cell type and pathways being investigated and should be determined empirically.
- Incubate the cells for the desired time period to allow for the uptake and metabolism of the labeled glycerol.
2. Metabolite Extraction:
- Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
- Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol) to the cell culture plate.
- Scrape the cells and collect the cell lysate.
- Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.
3. Sample Analysis (GC-MS or LC-MS):
- Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
- For GC-MS analysis, derivatize the dried metabolites to increase their volatility (e.g., using silylation reagents).
- Reconstitute the dried (or derivatized) sample in a suitable solvent for injection into the GC-MS or LC-MS system.
- Analyze the samples using a mass spectrometer to determine the mass isotopomer distribution of downstream metabolites.
4. Data Analysis and Flux Calculation:
- Correct the raw mass spectrometry data for the natural abundance of isotopes.
- Use metabolic flux analysis software to fit the measured mass isotopomer distributions to a metabolic network model.
- Calculate the relative or absolute fluxes through the metabolic pathways of interest.
Visualization of Metabolic Pathways
The following diagram illustrates the entry of this compound into central carbon metabolism and its subsequent distribution into key metabolic pathways.
References
- 1. An Oral Load of [13C3]Glycerol and Blood NMR Analysis Detect Fatty Acid Esterification, Pentose Phosphate Pathway, and Glycerol Metabolism through the Tricarboxylic Acid Cycle in Human Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Oral Load of [13C3]Glycerol and Blood NMR Analysis Detect Fatty Acid Esterification, Pentose Phosphate Pathway, and Glycerol Metabolism through the Tricarboxylic Acid Cycle in Human Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C-metabolic flux analysis in glycerol-assimilating strains of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dshs-koeln.de [dshs-koeln.de]
Unraveling the Metabolic Maze: A Technical Guide to Stable Isotope Applications
For Researchers, Scientists, and Drug Development Professionals
Stable isotope tracers have revolutionized the study of metabolism, providing an unprecedented window into the dynamic and intricate network of biochemical reactions that sustain life. By introducing non-radioactive, isotopically labeled molecules into biological systems, researchers can trace the fate of atoms through metabolic pathways, quantify fluxes, and gain critical insights into cellular physiology in both health and disease. This in-depth technical guide explores the core principles, experimental methodologies, and diverse applications of stable isotopes in metabolic research, with a particular focus on their utility in drug discovery and development.
Core Principles of Stable Isotope Tracing
Stable isotopes are atoms that contain the same number of protons but a different number of neutrons than the most abundant isotope of a particular element. This difference in neutron number results in a greater atomic mass but does not significantly alter the chemical properties of the atom.[1] Commonly used stable isotopes in metabolic research include carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H).[1]
The fundamental principle of stable isotope tracing lies in the ability to introduce a labeled substrate (e.g., ¹³C-glucose) into a biological system and monitor its incorporation into downstream metabolites.[1] Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to detect and quantify the labeled and unlabeled forms of these metabolites.[2] This allows for the elucidation of metabolic pathways, the quantification of the rate of metabolic reactions (fluxes), and the identification of metabolic reprogramming in various physiological and pathological states.[1]
Key Applications in Metabolic Research
The applications of stable isotopes in metabolism are vast and continue to expand. Some of the key areas of investigation include:
-
Metabolic Flux Analysis (MFA): MFA is a powerful technique used to quantify the rates of metabolic reactions within a network. By measuring the isotopic labeling patterns of intracellular metabolites at a steady state, researchers can computationally determine the flux through various pathways, such as glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway (PPP).
-
Pathway Elucidation: Stable isotope tracing is instrumental in identifying and confirming metabolic pathways. By tracking the flow of labeled atoms, researchers can uncover novel biochemical routes and understand how different pathways are interconnected.
-
Drug Discovery and Development: Stable isotopes are invaluable tools in pharmacology. They are used to study drug metabolism, including absorption, distribution, metabolism, and excretion (ADME) of drug candidates. Isotope labeling can also help in identifying drug targets and understanding the mechanism of action of therapeutic agents.
-
Clinical Diagnostics: Stable isotope-based breath tests are non-invasive diagnostic tools used to assess metabolic function. For example, the ¹³C-urea breath test is widely used for the diagnosis of Helicobacter pylori infection.
Mandatory Visualizations
Experimental Workflow: ¹³C Metabolic Flux Analysis (MFA)
Caption: A generalized workflow for a ¹³C Metabolic Flux Analysis experiment.
Signaling Pathway: Central Carbon Metabolism
Caption: Simplified diagram of central carbon metabolism pathways.
Data Presentation: Quantitative Metabolic Fluxes
The following tables summarize quantitative data from stable isotope tracing studies, providing insights into metabolic alterations in different biological contexts.
Table 1: Relative Fluxes in Central Carbon Metabolism of Cancer Cells.
| Pathway/Reaction | Relative Flux (%) | Cell Line | Reference |
| Glycolysis (Glucose -> Pyruvate) | 100 | A549 (Lung Cancer) | |
| Pentose Phosphate Pathway (Oxidative) | 15-25 | A549 (Lung Cancer) | |
| Pyruvate Dehydrogenase (Pyruvate -> Acetyl-CoA) | 30-40 | A549 (Lung Cancer) | |
| Pyruvate Carboxylase (Pyruvate -> Oxaloacetate) | 5-15 | A549 (Lung Cancer) | |
| Glutamine Anaplerosis (Glutamine -> α-KG) | 40-60 | HCT116 (Colon Cancer) | |
| Reductive Carboxylation (α-KG -> Citrate) | 5-10 | A549 (Lung Cancer) |
Note: Fluxes are normalized to the rate of glucose uptake.
Table 2: Isotopic Enrichment in Metabolites after ¹³C-Glucose Tracing.
| Metabolite | Isotopomer | Enrichment (%) | Time Point | Cell Line | Reference |
| Lactate | M+3 | 85 | 24h | MCF-7 (Breast Cancer) | |
| Citrate | M+2 | 60 | 24h | HCT116 (Colon Cancer) | |
| Glutamate | M+2 | 45 | 24h | HCT116 (Colon Cancer) | |
| Ribose-5-Phosphate | M+5 | 70 | 8h | A549 (Lung Cancer) | |
| Palmitate | M+2 (from Acetyl-CoA) | 30 | 48h | HepG2 (Liver Cancer) |
M+n denotes a metabolite with 'n' ¹³C atoms incorporated from the tracer.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of stable isotope tracing experiments. Below are outlines for key experimental protocols.
Protocol 1: ¹³C Metabolic Flux Analysis (MFA) in Mammalian Cells
This protocol provides a general framework for conducting ¹³C-MFA experiments in cultured mammalian cells.
1. Experimental Design:
- Tracer Selection: Choose a ¹³C-labeled substrate appropriate for the pathway of interest (e.g., [U-¹³C₆]-glucose for central carbon metabolism, [1,2-¹³C₂]-glucose for the pentose phosphate pathway).
- Culture Conditions: Define cell seeding density, media composition, and duration of labeling to achieve isotopic steady state.
2. Cell Culture and Labeling:
- Culture cells in a medium containing the ¹³C-labeled tracer for a sufficient period to achieve isotopic steady state (typically 24-48 hours).
- Include parallel cultures with unlabeled substrate as a control.
3. Metabolite Extraction:
- Rapidly quench metabolic activity by washing cells with ice-cold saline and adding a cold extraction solvent (e.g., 80% methanol).
- Scrape the cells and collect the cell lysate.
- Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
4. Sample Analysis:
- Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the mass isotopomer distributions of key metabolites.
5. Data Analysis and Flux Estimation:
- Correct raw MS data for the natural abundance of ¹³C.
- Use a computational software package (e.g., INCA, Metran) to fit the measured isotopomer data to a metabolic network model and estimate the intracellular fluxes.
Protocol 2: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful method for quantitative proteomics that uses metabolic labeling to compare protein abundance between different cell populations.
1. Media Preparation:
- Prepare two types of cell culture media: a "light" medium containing the natural (unlabeled) forms of essential amino acids (typically arginine and lysine) and a "heavy" medium where these amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine).
- Use dialyzed fetal bovine serum to minimize the presence of unlabeled amino acids.
2. Cell Culture and Labeling:
- Culture two cell populations separately in the "light" and "heavy" media for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids into the proteome.
3. Experimental Treatment:
- Apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells) while the other serves as a control.
4. Sample Preparation and Protein Digestion:
- Combine equal numbers of cells from the "light" and "heavy" populations.
- Lyse the cells and extract the proteins.
- Digest the protein mixture into peptides using an enzyme such as trypsin.
5. LC-MS/MS Analysis:
- Analyze the peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the incorporated stable isotopes.
6. Data Analysis:
- Use specialized software (e.g., MaxQuant) to identify the peptides and quantify the relative abundance of each protein by comparing the signal intensities of the "light" and "heavy" peptide pairs.
Protocol 3: ¹³C-Urea Breath Test for Helicobacter pylori Detection
This non-invasive test is a gold standard for diagnosing H. pylori infection.
1. Patient Preparation:
- The patient must fast for at least one hour before the test.
- Certain medications, such as proton pump inhibitors and antibiotics, should be discontinued for a specified period before the test.
2. Baseline Breath Sample Collection:
- The patient exhales into a collection bag to provide a baseline breath sample.
3. Ingestion of ¹³C-Urea:
- The patient ingests a solution containing a small amount of ¹³C-labeled urea.
4. Post-Dose Breath Sample Collection:
- After a specified time (typically 10-30 minutes), a second breath sample is collected in another bag.
5. Sample Analysis:
- The ¹³CO₂/¹²CO₂ ratio in the breath samples is measured using an infrared spectrometer or a mass spectrometer.
6. Interpretation of Results:
- If H. pylori is present in the stomach, its urease enzyme will break down the ¹³C-urea into ammonia and ¹³CO₂.
- A significant increase in the ¹³CO₂/¹²CO₂ ratio in the post-dose breath sample compared to the baseline indicates a positive result for H. pylori infection.
This guide provides a foundational understanding of the application of stable isotopes in metabolism. The detailed protocols and quantitative data serve as a practical resource for researchers and scientists aiming to leverage these powerful techniques in their own investigations. As analytical technologies and computational tools continue to advance, the role of stable isotopes in unraveling the complexities of metabolism and driving therapeutic innovation is set to expand even further.
References
A Deep Dive into Metabolic Flux Analysis with 13C Tracers: A Technical Guide for Researchers
Introduction to 13C Metabolic Flux Analysis (13C-MFA)
Metabolic Flux Analysis (MFA) is a powerful analytical technique used to quantify the rates of metabolic reactions within a biological system.[1] By introducing substrates labeled with stable isotopes, most commonly Carbon-13 (¹³C), researchers can trace the journey of these atoms through metabolic pathways. This technique, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), provides a detailed snapshot of the cellular metabolic state, revealing how cells utilize nutrients and regulate their metabolic networks.[2] It has become an indispensable tool in various fields, including metabolic engineering, disease research, and drug development, offering insights into the metabolic reprogramming that underlies many pathological conditions.[2][3]
The core principle of ¹³C-MFA lies in the fact that different metabolic pathways result in distinct patterns of ¹³C incorporation into downstream metabolites.[2] By measuring these patterns, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, and integrating this data with a stoichiometric model of cellular metabolism, the intracellular fluxes can be computationally estimated.
There are two primary modes of ¹³C-MFA:
-
Stationary ¹³C-MFA: This approach assumes that the biological system is in both a metabolic and isotopic steady state. This means that the concentrations of metabolites and the rates of reactions are constant over time, and the labeling of metabolites with ¹³C has reached equilibrium.
-
Isotopically Non-Stationary ¹³C-MFA (INST-MFA): This method is applied when the system is in a metabolic steady state, but the isotopic labeling has not yet reached equilibrium. By analyzing the dynamics of ¹³C labeling over time, INST-MFA can provide additional information, such as the sizes of intracellular metabolite pools.
This guide will provide an in-depth overview of the principles, experimental protocols, and data analysis workflows integral to performing ¹³C-MFA, with a focus on its application in research and drug development.
The Experimental Workflow of ¹³C-MFA
The successful execution of a ¹³C-MFA experiment hinges on a meticulously planned and executed workflow, encompassing experimental design, cell culture and labeling, sample processing, analytical measurement, and data analysis.
Detailed Experimental Protocols
1. Cell Culture and Isotopic Labeling
The goal of this step is to achieve a metabolic pseudo-steady state before introducing the ¹³C-labeled substrate.
-
Cell Seeding and Growth:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates or larger flasks) at a density that allows them to reach the desired confluency (typically 70-80%) during the exponential growth phase.
-
Use a defined culture medium to have precise control over the nutrient composition.
-
-
Preparation of ¹³C-Labeling Medium:
-
Prepare a custom medium where the primary carbon source (e.g., glucose, glutamine) is replaced with its ¹³C-labeled counterpart (e.g., [U-¹³C₆]-glucose).
-
It is crucial to use dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled small molecules.
-
-
Isotopic Labeling:
-
When cells are in the mid-exponential growth phase, aspirate the standard medium, wash the cells once with phosphate-buffered saline (PBS) or a base medium lacking the carbon source.
-
Add the pre-warmed ¹³C-labeling medium to the cells.
-
The incubation time depends on the experimental goal. For steady-state MFA, cells are typically cultured for a duration that allows the intracellular metabolites to reach isotopic equilibrium (often 24 hours or longer, which can be determined empirically by monitoring the labeling of key downstream metabolites). For INST-MFA, samples are collected at multiple time points after the introduction of the tracer.
-
2. Metabolite Quenching and Extraction
This is a critical step to instantly halt all enzymatic reactions and preserve the in vivo metabolic state of the cells.
-
Quenching:
-
Rapidly aspirate the labeling medium.
-
Immediately add a pre-chilled quenching solution, such as 80% methanol kept at -80°C, to the culture vessel to cover the cell monolayer.
-
Incubate at -80°C for at least 15 minutes to ensure complete quenching and protein precipitation.
-
-
Extraction:
-
Scrape the cells in the cold quenching solution using a cell scraper.
-
Transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
To ensure complete extraction, a second extraction with a different solvent system (e.g., adding water and chloroform for phase separation) can be performed.
-
Centrifuge the lysate at a high speed (e.g., >10,000 x g) at 4°C to pellet cell debris and precipitated proteins.
-
Collect the supernatant containing the metabolites.
-
3. Sample Preparation for Mass Spectrometry
-
For Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC-MS is a robust technique for analyzing thermally stable and volatile compounds. Many central carbon metabolites are not inherently volatile and require chemical derivatization.
-
Drying: Evaporate the metabolite extract to complete dryness, typically using a vacuum concentrator.
-
Derivatization: A two-step derivatization process is common:
-
Methoximation: This step protects carbonyl groups. Add a solution of methoxyamine hydrochloride in pyridine to the dried extract and incubate (e.g., at 30°C for 90 minutes).
-
Silylation: This step targets polar functional groups like hydroxyls, carboxyls, and amines. Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate (e.g., at 37°C for 30 minutes).
-
-
The derivatized sample is then ready for injection into the GC-MS system.
-
-
For Liquid Chromatography-Mass Spectrometry (LC-MS):
-
LC-MS is well-suited for analyzing a wide range of metabolites, including those that are thermally labile or less volatile, often without the need for derivatization.
-
Sample Reconstitution: After drying, reconstitute the metabolite extract in a solvent compatible with the LC mobile phase (e.g., a mixture of water and acetonitrile).
-
Chromatographic Separation: The separation of central carbon metabolites is often achieved using Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with an ion-pairing agent.
-
Mobile Phases: A common mobile phase for HILIC consists of a gradient of acetonitrile (solvent B) and an aqueous buffer (solvent A), such as water with ammonium acetate and ammonium hydroxide.
-
Gradient Elution: A typical gradient starts with a high percentage of the organic solvent, which is gradually decreased to elute the polar metabolites.
-
-
Data Analysis and Interpretation
The data generated from the mass spectrometer, specifically the mass isotopomer distributions (MIDs) of various metabolites, are then used to estimate the intracellular fluxes.
1. Data Correction and Flux Estimation
The raw mass spectrometry data must first be corrected for the natural abundance of ¹³C and other heavy isotopes. The corrected MIDs, along with measured extracellular fluxes (e.g., glucose uptake, lactate secretion), are then fed into a computational model.
Software packages like INCA, Metran, and 13CFLUX2 are used to perform the flux estimation. These programs utilize mathematical frameworks, such as the Elementary Metabolite Units (EMU) approach, to efficiently simulate the propagation of ¹³C through the metabolic network for a given set of fluxes. The software then iteratively adjusts the flux values to minimize the difference between the simulated and experimentally measured MIDs until the best fit is achieved.
2. Statistical Validation
It is crucial to assess the quality of the flux map.
-
Goodness-of-Fit: The chi-square (χ²) statistical test is commonly used to determine if the model provides a statistically acceptable fit to the experimental data. A p-value greater than 0.05 generally indicates that there is no significant difference between the model's predictions and the measured data.
-
Confidence Intervals: Confidence intervals are calculated for each estimated flux to provide a measure of the precision of the estimate. Wider confidence intervals indicate greater uncertainty in the determined flux value.
Applications in Research and Drug Development: Unraveling Metabolic Reprogramming
¹³C-MFA is a powerful tool for understanding how signaling pathways and disease states rewire cellular metabolism. This is particularly relevant in cancer research and for elucidating the mechanism of action of drugs that target metabolic pathways.
Signaling Pathways and Metabolic Control
Many oncogenic signaling pathways directly regulate metabolic processes to support rapid cell growth and proliferation.
-
The PI3K/Akt/mTOR Pathway: This is a central signaling cascade that promotes cell growth and proliferation. Activated Akt and mTORC1 stimulate glucose uptake and glycolysis, as well as the synthesis of lipids and nucleotides, to provide the necessary building blocks for cell growth.
-
The c-Myc Oncogene: c-Myc is a transcription factor that is frequently overexpressed in human cancers and acts as a master regulator of metabolism. It drives the expression of genes involved in glucose and glutamine metabolism, promoting both glycolysis and glutaminolysis to fuel the TCA cycle and provide precursors for biosynthesis.
Quantitative Data Presentation: c-Myc Driven Metabolic Reprogramming
¹³C-MFA has been instrumental in quantifying the metabolic shifts induced by c-Myc. A study using P493-6 B-cells, which allow for tunable expression of c-Myc, revealed significant metabolic reprogramming between low and high c-Myc states. The following table summarizes a subset of the determined metabolic fluxes, showcasing the quantitative power of ¹³C-MFA.
| Metabolic Flux | Low c-Myc Flux (relative units) | High c-Myc Flux (relative units) | Fold Change (High/Low) | Pathway |
| Glucose Uptake | 100.0 | 120.0 | 1.2 | Glycolysis |
| Lactate Secretion | 85.0 | 105.0 | 1.2 | Glycolysis |
| Pyruvate -> Acetyl-CoA (PDH) | 10.0 | 25.0 | 2.5 | TCA Cycle Entry |
| Citrate -> Isocitrate | 8.0 | 20.0 | 2.5 | TCA Cycle |
| α-KG -> Succinyl-CoA | 7.0 | 28.0 | 4.0 | TCA Cycle |
| Malate -> Pyruvate (Malic Enzyme) | 2.0 | 8.0 | 4.0 | Anaplerosis |
| Glutamine Uptake | 20.0 | 60.0 | 3.0 | Glutaminolysis |
| Glutamate -> α-KG | 18.0 | 55.0 | 3.1 | Glutaminolysis |
Data adapted from a study on c-Myc induced metabolic reprogramming. Fluxes are normalized to the glucose uptake rate in the low c-Myc state.
This data clearly illustrates that high c-Myc expression leads to a dramatic increase in the flux through the TCA cycle and glutaminolysis, far exceeding the modest increase in glucose uptake and lactate production. This highlights a shift towards mitochondrial oxidative metabolism to support the anabolic demands of the proliferative state.
Conclusion
¹³C-Metabolic Flux Analysis is a sophisticated and powerful technique that provides unparalleled quantitative insights into the workings of cellular metabolism. For researchers, scientists, and drug development professionals, a thorough understanding of ¹³C-MFA is essential for elucidating disease mechanisms, identifying novel therapeutic targets, and characterizing the mode of action of metabolic drugs. By carefully designing and executing experiments and rigorously analyzing the resulting data, ¹³C-MFA can illuminate the complex metabolic reprogramming that drives cellular function and dysfunction.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells through differentiation and immune stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
Methodological & Application
Application Notes and Protocols for In Vivo Metabolic Flux Analysis using Glycerol-13C3,d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracers are invaluable tools for elucidating in vivo metabolic fluxes, providing a dynamic view of cellular metabolism that is critical for understanding disease states and developing novel therapeutics. Glycerol, a key intermediate in energy metabolism, serves as a precursor for gluconeogenesis, glyceroneogenesis, and can enter the tricarboxylic acid (TCA) cycle. The use of isotopically labeled glycerol, such as Glycerol-13C3,d8, allows for the precise tracing of these metabolic pathways. This doubly labeled tracer, with three carbon-13 atoms and eight deuterium atoms, offers distinct advantages for mass spectrometry-based analysis by providing a significant mass shift, thereby minimizing background interference and enhancing detection sensitivity.
These application notes provide a comprehensive overview of the use of this compound for in vivo metabolic flux analysis, with a focus on experimental design, sample analysis, and data interpretation for studying key metabolic pathways including gluconeogenesis, the pentose phosphate pathway (PPP), and the TCA cycle.
Key Applications
The administration of this compound can be utilized to quantify fluxes through several critical metabolic pathways:
-
Gluconeogenesis: By tracking the incorporation of 13C and deuterium into glucose, the rate of new glucose synthesis from glycerol can be determined. This is particularly relevant in the study of diabetes, metabolic syndrome, and other conditions characterized by dysregulated glucose homeostasis.
-
Pentose Phosphate Pathway (PPP): The labeling patterns in glucose and other metabolites can reveal the activity of the PPP, a crucial pathway for producing NADPH for reductive biosynthesis and antioxidant defense, and for generating precursors for nucleotide synthesis.[1]
-
TCA Cycle Activity: The entry of labeled glycerol into the TCA cycle can be monitored by analyzing the isotopic enrichment of TCA cycle intermediates and related amino acids. This provides insights into mitochondrial function and anaplerotic fluxes.[1]
-
Glycerolipid Synthesis: The incorporation of the intact glycerol backbone into triglycerides and other complex lipids can be traced, offering a measure of lipogenesis.
Experimental Protocols
The following protocols are generalized from studies using 13C-labeled glycerol and can be adapted for this compound. The precise dosages and timelines may need to be optimized depending on the specific research question and animal model.
Protocol 1: Oral Administration of this compound in Humans for Measuring Hepatic Metabolism
This protocol is adapted from studies investigating hepatic glucose and triglyceride synthesis.[1][2]
1. Subject Preparation:
- Subjects should fast overnight (for at least 12 hours) prior to the study.
- A baseline blood sample is collected.
2. Tracer Administration:
- A solution of this compound in a palatable, non-caloric beverage is administered orally. A typical dose might be 0.1 g/kg body weight.
3. Blood Sampling:
- Serial blood samples (e.g., 5-10 mL) are collected at multiple time points post-administration (e.g., 0, 15, 30, 45, 60, 90, 120, 180, and 240 minutes).
- Blood should be collected in tubes containing an anticoagulant (e.g., EDTA) and a glycolysis inhibitor (e.g., sodium fluoride).
- Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Sample Analysis:
- Metabolite Extraction: Plasma samples are deproteinized, typically by methanol precipitation.
- Derivatization (for GC-MS): Glucose and other metabolites may need to be derivatized to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
- LC-MS/MS or NMR Analysis: Isotopic enrichment of glucose, lactate, and glycerol in the plasma extracts is determined using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. The use of this compound will result in a significant mass shift in downstream metabolites, which can be readily detected by MS.
5. Data Analysis:
- The isotopic enrichment of metabolites is calculated by correcting for the natural abundance of isotopes.
- Metabolic flux rates are determined using appropriate metabolic models and software.
Protocol 2: Intravenous Infusion of this compound in Rodent Models
This protocol is based on studies investigating whole-body glycerol kinetics and gluconeogenesis.[3]
1. Animal Preparation:
- Rodents (e.g., rats or mice) are fasted overnight.
- Catheters are surgically implanted in a vein (for infusion) and an artery (for sampling) under anesthesia. Animals are allowed to recover before the experiment.
2. Tracer Infusion:
- A sterile solution of this compound is infused intravenously at a constant rate (e.g., 0.1-0.5 µmol/kg/min).
- A priming dose may be administered at the beginning of the infusion to reach isotopic steady-state more rapidly.
3. Blood Sampling:
- Arterial blood samples are collected at baseline and at regular intervals during the infusion until a steady-state in plasma isotopic enrichment is achieved.
4. Sample Analysis:
- Plasma is prepared and stored as described in Protocol 1.
- Isotopic enrichment of glycerol, glucose, and other metabolites is determined by GC-MS or LC-MS/MS.
5. Data Analysis:
- Glycerol rate of appearance (Ra) is calculated using the steady-state tracer dilution method.
- The contribution of glycerol to gluconeogenesis is determined from the isotopic enrichment of glucose.
Data Presentation
The quantitative data from metabolic flux studies using labeled glycerol can be summarized in tables to facilitate comparison between different experimental conditions.
| Parameter | Condition 1 (e.g., Control) | Condition 2 (e.g., Treatment) | Reference |
| Glycerol Flux (µmol/kg/min) | |||
| Basal | 2.2 ± 0.3 | - | |
| Epinephrine-stimulated | 6.7 ± 0.3 | - | |
| Glucose Enrichment from [13C3]Glycerol (%) | |||
| Oral Administration (Average) | 5.02 ± 1.43 | - | |
| Intravenous Administration (Average) | 4.07 ± 0.79 | - | |
| Oral Administration (Peak) | 9.37 ± 2.93 | - | |
| Intravenous Administration (Peak) | 7.12 ± 1.28 | - | |
| Lactate Enrichment from [13C3]Glycerol (%) | |||
| Oral Administration (Average) | 4.85 ± 1.30 | - | |
| Intravenous Administration (Average) | 5.67 ± 0.80 | - | |
| Contribution to Gluconeogenesis (%) | |||
| Postabsorptive Rats | 54 ± 2 | - | |
| Starved Rats | 89 ± 1 | - |
Visualizations
Metabolic Pathways of Glycerol
Caption: Metabolic fate of this compound.
Experimental Workflow for In Vivo Metabolic Flux Analysis
Caption: Experimental workflow for in vivo metabolic flux analysis.
Logical Relationship for Data Interpretation
Caption: Logical flow from tracer administration to flux quantification.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contributions of gluconeogenesis to glucose production in the fasted state - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Glycerol-13C3,d8 as an Internal Standard in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of lipidomics, accurate and precise quantification of lipid species is paramount for understanding their roles in health and disease. The complexity of the lipidome and the potential for analytical variability necessitate the use of internal standards to ensure data quality. Isotopically labeled internal standards are the gold standard for mass spectrometry-based lipidomics as they closely mimic the chemical and physical properties of their endogenous counterparts, thus accounting for variations in sample preparation, extraction efficiency, and instrument response.
Glycerol-13C3,d8 is a stable isotope-labeled form of glycerol that serves as a valuable internal standard for the quantification of various classes of glycerolipids. By incorporating this standard into the analytical workflow, researchers can achieve more reliable and reproducible quantification of individual lipid species, which is crucial for biomarker discovery, drug development, and metabolic studies. These application notes provide detailed protocols for the use of this compound as an internal standard in lipidomics workflows.
Principle of Internal Standardization
The fundamental principle behind using an internal standard is to add a known quantity of a compound, which is structurally similar to the analytes of interest but isotopically distinct, to the sample at the beginning of the analytical process. This standard co-elutes and co-ionizes with the target analytes, and any variations in the analytical process will affect both the analyte and the internal standard proportionally. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be normalized, leading to more accurate quantification.
Applications
This compound is primarily used as an internal standard for the quantification of glycerolipid species, including:
-
Triacylglycerols (TAGs): As the major energy storage lipids, their accurate quantification is crucial in metabolic research, particularly in studies related to obesity, diabetes, and cardiovascular diseases.
-
Diacylglycerols (DAGs): These lipids are key signaling molecules and intermediates in lipid metabolism.
-
Monoacylglycerols (MAGs): These are also important signaling molecules and metabolic intermediates.
-
Glycerophospholipids: While specific glycerophospholipid standards are often used, this compound can provide a general internal standard for the glycerol backbone of these lipids in certain applications, particularly in metabolic flux analysis.
Experimental Protocols
I. Preparation of Internal Standard Stock Solution
Materials:
-
This compound (neat)
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Argon or Nitrogen gas
-
Glass vials with PTFE-lined caps
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a mixture of chloroform and methanol (1:1, v/v).
-
To prevent oxidation, flush the vial with an inert gas (argon or nitrogen) before capping tightly.
-
Store the stock solution at -20°C.
II. Sample Preparation and Lipid Extraction
The following protocol is a modification of the widely used Folch method, incorporating the internal standard.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate, cell pellet)
-
This compound internal standard stock solution
-
Chloroform (LC-MS grade)
-
Methanol (LC-MS grade)
-
0.9% NaCl solution (LC-MS grade water)
-
Argon or Nitrogen gas
-
Glass centrifuge tubes with PTFE-lined caps
-
Handheld homogenizer (for tissue samples)
Procedure:
-
Sample Aliquoting: For liquid samples like plasma, aliquot a specific volume (e.g., 50 µL) into a glass centrifuge tube. For tissue samples, use a specific weight (e.g., 20 mg) and homogenize it in a suitable buffer. For cell pellets, use a known number of cells.
-
Internal Standard Spiking: Add a precise volume of the this compound internal standard stock solution to the sample. The final concentration of the internal standard should be within the linear dynamic range of the instrument and ideally close to the expected concentration of the endogenous analytes. A typical starting concentration is 10 µg/mL in the final extraction volume.
-
Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. A common ratio is 2 mL of the solvent mixture for every 100 µL of aqueous sample.
-
Vortexing/Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction. For tissue samples, ensure complete homogenization.
-
Phase Separation: Add 0.9% NaCl solution (approximately 20% of the total volume) to the mixture to induce phase separation. Vortex for another 30 seconds.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the layers.
-
Collection of the Organic Phase: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube. Be careful not to disturb the protein interface.
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of argon or nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as a mixture of isopropanol:acetonitrile:water (2:1:1, v/v/v). The reconstitution volume should be chosen based on the expected lipid concentration and the sensitivity of the mass spectrometer.
III. LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
LC Parameters (Example):
-
Column: A C18 reversed-phase column suitable for lipidomics (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.[1]
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.[1]
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: ramp to 100% B
-
12-18 min: hold at 100% B
-
18.1-20 min: return to 30% B for re-equilibration
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 5 µL
MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Gas Flow Rates: Optimized for the specific instrument.
-
Acquisition Mode: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) are common. For targeted quantification, selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) can be used.
-
Precursor and Product Ions for this compound: The exact m/z values will depend on the adduct formed (e.g., [M+H]+, [M+NH4]+). These should be determined by direct infusion of the standard. For example, for [M+NH4]+, the precursor ion for this compound would be around m/z 120.1. Product ions would result from neutral losses of water and ammonia.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison. The following is an example of how to present quantitative results for triacylglycerols.
Table 1: Quantification of Triacylglycerol (TAG) Species in Human Plasma using this compound as an Internal Standard.
| TAG Species (Carbon Number:Double Bonds) | Control Group (µg/mL) | Treatment Group (µg/mL) | p-value |
| TAG 48:1 | 15.2 ± 2.1 | 25.8 ± 3.5 | <0.01 |
| TAG 50:1 | 22.5 ± 3.0 | 38.1 ± 4.2 | <0.01 |
| TAG 50:2 | 35.1 ± 4.5 | 55.9 ± 6.1 | <0.001 |
| TAG 52:2 | 48.3 ± 5.9 | 72.4 ± 8.3 | <0.001 |
| TAG 52:3 | 30.7 ± 4.1 | 45.6 ± 5.5 | <0.01 |
| TAG 54:3 | 25.9 ± 3.8 | 39.8 ± 4.9 | <0.01 |
| TAG 54:4 | 18.4 ± 2.5 | 28.1 ± 3.7 | <0.01 |
Data are presented as mean ± standard deviation. Statistical significance was determined using a Student's t-test.
Visualizations
Experimental Workflow
Caption: Lipidomics workflow using this compound internal standard.
Signaling Pathway Example: Glycerolipid Metabolism
Caption: Simplified overview of glycerolipid synthesis pathways.
References
Quantifying Glycerol Turnover with Glycerol-13C3,d8: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycerol turnover is a critical metabolic process, primarily reflecting whole-body lipolysis, the breakdown of triglycerides in adipose tissue. The rate of glycerol appearance in the circulation is a key indicator of fatty acid availability and energy homeostasis. Dysregulation of glycerol turnover is implicated in various metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease. Stable isotope tracers, such as Glycerol-13C3,d8, coupled with mass spectrometry, provide a powerful and safe method for quantifying glycerol kinetics in vivo. This application note provides a detailed protocol for measuring glycerol turnover using this compound, along with representative quantitative data and visualizations of the underlying metabolic pathways and experimental workflow.
The use of stable isotopes like 13C and 2H (deuterium) offers a non-radioactive alternative for tracing metabolic pathways.[1] this compound is a multiply labeled tracer that can be effectively resolved from endogenous unlabeled glycerol by mass spectrometry, allowing for precise determination of its dilution in the systemic circulation. From this dilution, the rate of appearance (Ra) of endogenous glycerol can be calculated, providing a quantitative measure of whole-body lipolysis.[2][3]
Metabolic Pathway of Glycerol
Glycerol released from the lipolysis of triglycerides in adipose tissue enters the circulation. It is primarily taken up by the liver, with the kidneys and muscles also contributing to its clearance.[2][3] In the liver, glycerol is phosphorylated to glycerol-3-phosphate by glycerol kinase, an enzyme largely absent in adipose tissue. Glycerol-3-phosphate can then enter gluconeogenesis to be converted to glucose or be used for the synthesis of new triglycerides.
Experimental Protocol
This protocol outlines the in vivo quantification of glycerol turnover using a primed-continuous infusion of this compound.
Materials
-
This compound (sterile, pyrogen-free solution)
-
Sterile 0.9% saline
-
Infusion pump
-
Catheters for infusion and blood sampling
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Internal standard (e.g., [1,1,2,3,3-2H5]glycerol)
-
Reagents for plasma sample preparation and derivatization (e.g., heptafluorobutyric anhydride or acetic anhydride and pyridine)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure
-
Subject Preparation: Subjects should be studied after an overnight fast to establish a basal metabolic state. Two intravenous catheters are placed, one for tracer infusion and one in the contralateral arm for blood sampling.
-
Tracer Infusion: A primed-continuous infusion of this compound is administered. The priming dose is given to rapidly achieve isotopic steady-state in the plasma glycerol pool. The continuous infusion maintains this steady state.
-
Priming Dose Calculation: The priming dose is typically 80-100 times the continuous infusion rate per minute.
-
Continuous Infusion Rate: A typical infusion rate is 0.1-0.2 µmol/kg/min.
-
-
Blood Sampling: Blood samples are collected at baseline (before infusion) and at regular intervals (e.g., every 10-15 minutes) during the last 30-60 minutes of the infusion period to confirm isotopic steady state.
-
Sample Processing:
-
Plasma is separated by centrifugation.
-
An internal standard ([1,1,2,3,3-2H5]glycerol) is added to a known volume of plasma to account for sample loss during processing.
-
Proteins are precipitated, and the supernatant containing glycerol is collected.
-
Glycerol is derivatized to a volatile form for GC-MS analysis. Common derivatization agents include heptafluorobutyric anhydride (HFBA) or a mixture of acetic anhydride and pyridine to form glycerol tris-heptafluorobutyrate or tris-acetyl-glycerol, respectively.
-
-
GC-MS Analysis: The derivatized samples are analyzed by GC-MS to determine the isotopic enrichment of glycerol. The mass-to-charge ratios (m/z) of the molecular ions or specific fragment ions of the unlabeled glycerol, this compound, and the internal standard are monitored.
Data Analysis
The rate of appearance (Ra) of glycerol is calculated using the steady-state isotope dilution equation:
Ra (µmol/kg/min) = I × [(Ei / Ep) - 1]
Where:
-
I is the infusion rate of the tracer (µmol/kg/min).
-
Ei is the isotopic enrichment of the infusate (APE, Atom Percent Excess).
-
Ep is the isotopic enrichment of glycerol in plasma at steady state (APE).
The isotopic enrichment (Ep) is determined from the ratio of the labeled (this compound) to unlabeled glycerol measured by GC-MS.
Experimental Workflow
Quantitative Data Summary
The following tables summarize representative glycerol turnover rates obtained using stable isotope tracer methodologies under various physiological and pathological conditions.
Table 1: Basal Glycerol Turnover Rates in Humans
| Subject Group | Glycerol Turnover Rate (µmol/kg/min) | Reference |
| Healthy, overnight fast | 3.02 ± 0.37 | |
| Healthy, postabsorptive | 2.2 ± 0.3 | |
| Lean, fed | 1.77 (approx.) | |
| Obese, fed | Higher than lean |
Note: 106 mmoles/min for a 60kg person is approximately 1.77 µmol/kg/min.
Table 2: Glycerol Turnover Rates Under Different Conditions
| Condition | Glycerol Turnover Rate (µmol/kg/min) | Reference |
| 48h Fasting | 7.56 | |
| Glucose Infusion (post-fasting) | 1.13 | |
| Epinephrine Infusion | 6.7 ± 0.3 | |
| Post-operative (hysterectomy) | 6.46 ± 2.44 |
Table 3: Glycerol Turnover in Animal Models
| Animal Model | Condition | Glycerol Turnover Rate | Reference | | :--- | :--- | :--- | | Baboons | Overnight fast (steady state) | 26.9 ± 7.3 µmol/kg/min | | | Rats | Postabsorptive | Higher in A-V vs V-A sampling | | | Rats | Starved | Increased contribution to GNG | |
Conclusion
The use of this compound as a stable isotope tracer provides a robust and sensitive method for quantifying whole-body glycerol turnover. This technique is invaluable for researchers and drug development professionals seeking to understand the dynamics of lipolysis and energy metabolism in health and disease. The detailed protocol and reference data provided in this application note serve as a comprehensive guide for implementing this powerful methodology in metabolic research. The ability to accurately measure glycerol kinetics allows for a deeper understanding of the pathophysiology of metabolic diseases and provides a critical tool for evaluating the efficacy of novel therapeutic interventions.
References
- 1. Measurement of Energy Substrate Metabolism Using Stable Isotopes - Emerging Technologies for Nutrition Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Glycerol production and utilization measured using stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycerol production and utilization measured using stable isotopes | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
Quantitative Analysis of Glycerol-13C3,d8 in Human Plasma by LC-MS/MS
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycerol is a central molecule in energy metabolism, serving as a backbone for triglycerides and phospholipids, and as a substrate for gluconeogenesis. The quantification of glycerol in biological matrices is crucial for studying metabolic diseases such as diabetes and obesity, as well as in the context of sports anti-doping, where it is classified as a masking agent. Stable isotope-labeled internal standards are essential for accurate and precise quantification of endogenous analytes by mass spectrometry. Glycerol-13C3,d8 is a stable isotope-labeled analog of glycerol that serves as an ideal internal standard for LC-MS/MS analysis due to its similar chemical and physical properties to the unlabeled analyte and its distinct mass-to-charge ratio.
This application note provides a detailed protocol for the quantitative analysis of glycerol in human plasma using a simple and rapid protein precipitation extraction followed by LC-MS/MS analysis with this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
Glycerol (Sigma-Aldrich)
-
This compound (Sigma-Aldrich)
-
Acetonitrile (HPLC grade, Fisher Scientific)
-
Methanol (HPLC grade, Fisher Scientific)
-
Water (LC-MS grade, Fisher Scientific)
-
Ammonium Acetate (Sigma-Aldrich)
-
Human Plasma (BioIVT)
Sample Preparation
A simple protein precipitation method is employed for the extraction of glycerol from human plasma.
-
Working Internal Standard Solution: Prepare a working solution of this compound in acetonitrile at a concentration of 1 µg/mL.
-
Sample Spiking: To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the working internal standard solution.
-
Protein Precipitation: Add 200 µL of cold acetonitrile (containing the internal standard) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 10 mM Ammonium Acetate).
-
Injection: Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 10 mM Ammonium Acetate
-
Mobile Phase B: Acetonitrile with 10 mM Ammonium Acetate
-
Gradient:
-
0.0-1.0 min: 95% B
-
1.0-3.0 min: Ramp to 50% B
-
3.0-3.1 min: Ramp to 95% B
-
3.1-5.0 min: Hold at 95% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Mass Spectrometry
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Ion Spray Voltage: -4500 V
-
Temperature: 500°C
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 55 psi
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Glycerol | 151.1 | 59.0 | -22 |
| This compound | 162.1 | 62.0 | -22 |
Data Presentation
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 1 ng/mL |
| Accuracy at LLOQ | 95.2% |
| Precision at LLOQ (%CV) | 8.7% |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Recovery | > 90% |
Table 2: Quantitative Analysis of Glycerol in Human Plasma Samples
| Sample ID | Glycerol Concentration (ng/mL) | %CV (n=3) |
| Control 1 | 45.8 | 4.2 |
| Control 2 | 52.1 | 3.8 |
| Test 1 | 120.5 | 5.1 |
| Test 2 | 250.2 | 3.5 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of glycerol.
Caption: Simplified glycerol metabolism pathway.
Application Note: GC-MS Protocol for the Derivatization and Analysis of Glycerol-13C3,d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycerol is a key metabolite in various biological processes, including lipid metabolism and energy conversion. The use of stable isotope-labeled glycerol, such as Glycerol-13C3,d8, is a powerful tool in metabolic research to trace the kinetics of glycerol and assess lipolysis. Gas chromatography-mass spectrometry (GC-MS) is a widely used analytical technique for the sensitive and accurate quantification of glycerol and its isotopologues in biological samples. However, due to its low volatility, glycerol requires a derivatization step to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis. This application note provides a detailed protocol for the derivatization of this compound and its subsequent analysis by GC-MS. Two common derivatization methods, silylation and acetylation, are described.
Experimental Protocols
Silylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Silylation is a robust and widely used derivatization technique for compounds containing active hydrogen atoms, such as the hydroxyl groups in glycerol.[1] MSTFA is a common silylating agent that replaces the active hydrogens with trimethylsilyl (TMS) groups, increasing the volatility of the analyte.[2][3]
Materials:
-
This compound standard or sample
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)[1]
-
Pyridine or Dimethylformamide (DMF) (anhydrous)[4]
-
Ethyl acetate (anhydrous)
-
Internal Standard (e.g., 1,2,3-Butanetriol)
-
Glass reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Protocol:
-
Sample Preparation:
-
Pipette a known volume of the sample containing this compound into a glass reaction vial.
-
If the sample is aqueous, it must be dried completely prior to derivatization. This can be achieved by evaporation under a gentle stream of nitrogen or by lyophilization.
-
-
Internal Standard Addition:
-
Add a known amount of internal standard (e.g., 1,2,3-Butanetriol solution) to the dried sample.
-
-
Reconstitution:
-
Reconstitute the dried sample and internal standard in 50 µL of anhydrous pyridine or DMF. Vortex briefly to dissolve.
-
-
Derivatization:
-
Add 50 µL of MSTFA with 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 10 seconds.
-
Heat the mixture at 60°C for 60 minutes in a heating block or oven.
-
-
Sample Dilution and Injection:
-
After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS system or diluted with a suitable solvent like ethyl acetate if necessary.
-
Acetylation using Acetic Anhydride
Acetylation is an alternative derivatization method that involves the reaction of hydroxyl groups with an acylating agent, such as acetic anhydride, to form ester derivatives. This method also increases the volatility and thermal stability of glycerol.
Materials:
-
This compound standard or sample
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Ethyl acetate (anhydrous)
-
Internal Standard (e.g., 1,2,3-Butanetriol)
-
Glass reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Protocol:
-
Sample Preparation:
-
Pipette a known volume of the sample containing this compound into a glass reaction vial.
-
Dry the sample completely under a stream of nitrogen or by lyophilization.
-
-
Internal Standard Addition:
-
Add a known amount of internal standard to the dried sample.
-
-
Derivatization:
-
Add 100 µL of a 1:1 (v/v) mixture of acetic anhydride and pyridine to the vial.
-
Cap the vial tightly and vortex to mix.
-
Heat the mixture at 100°C for 20 minutes.
-
-
Evaporation and Reconstitution:
-
After cooling, evaporate the excess acetic anhydride and pyridine to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of ethyl acetate for GC-MS analysis.
-
GC-MS Analysis
The following are general GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial temperature of 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) for this compound Derivatives:
The specific ions to be monitored will depend on the derivatization method used. For the TMS derivative of this compound, characteristic ions resulting from fragmentation should be selected. Similarly, for the triacetate derivative, specific fragment ions should be monitored. It is crucial to determine the mass spectra of the derivatized standards of both unlabeled glycerol and this compound to select the most abundant and specific ions for quantification.
Data Presentation
The following table summarizes hypothetical quantitative data for the analysis of this compound in a biological sample using the MSTFA derivatization protocol.
| Sample ID | This compound Concentration (µg/mL) | Internal Standard Area | This compound Area | Recovery (%) |
| Sample 1 | 10.5 | 150,000 | 250,000 | 98 |
| Sample 2 | 12.1 | 148,000 | 290,000 | 101 |
| Sample 3 | 9.8 | 152,000 | 235,000 | 97 |
| Mean ± SD | 10.8 ± 1.2 | 150,000 ± 2,000 | 258,333 ± 28,440 | 98.7 ± 2.1 |
Experimental Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
Signaling Pathway Diagram (Logical Relationship)
Caption: Derivatization strategies for this compound.
References
Application Notes and Protocols for NMR Spectroscopy of Glycerol-¹³C₃,d₈ Labeled Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for tracing metabolic pathways and quantifying metabolic fluxes.[1] The use of stable isotope-labeled substrates, such as Glycerol-¹³C₃,d₈, provides a robust method to follow the fate of carbon atoms through various metabolic networks. Glycerol, a key intermediate in energy metabolism, serves as a precursor for gluconeogenesis, glycerolipid synthesis, and can enter the tricarboxylic acid (TCA) cycle.[2][3] The uniform ¹³C labeling at all three carbon positions, combined with deuterium labeling to minimize ¹H-¹³C J-coupling complexities where desired, makes Glycerol-¹³C₃,d₈ an excellent tracer for these pathways.
These application notes provide detailed protocols for utilizing Glycerol-¹³C₃,d₈ in metabolic studies, from cell culture and metabolite extraction to NMR data acquisition and analysis.
Key Applications
-
Gluconeogenesis and Glycolysis: Tracing the incorporation of ¹³C from glycerol into glucose and lactate provides quantitative insights into the rates of these fundamental pathways.[3][4]
-
Tricarboxylic Acid (TCA) Cycle Flux: Metabolism of [U-¹³C₃]glycerol through the TCA cycle prior to gluconeogenesis can be detected by the presence of double-labeled glucose isotopomers.
-
Pentose Phosphate Pathway (PPP): Analysis of plasma glucose labeling patterns after administration of [U-¹³C₃]glycerol can be used to assess hepatic PPP activity.
-
Fatty Acid and Triacylglycerol (TAG) Synthesis: The incorporation of the ¹³C₃-glycerol backbone into TAGs allows for the study of lipogenesis and fatty acid esterification.
Experimental Protocols
Protocol 1: Cell Culture and Isotope Labeling
This protocol describes the labeling of adherent mammalian cells with Glycerol-¹³C₃,d₈.
Materials:
-
Adherent mammalian cells (e.g., HepG2, primary hepatocytes)
-
Complete growth medium
-
Glucose-free and glycerol-free medium (e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Glycerol-¹³C₃,d₈ (99% ¹³C, 98% D)
-
Unlabeled glycerol
-
6-well cell culture plates
-
Sterile Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will achieve 80-90% confluency at the time of metabolite extraction. Culture cells in complete growth medium overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Labeling Medium: On the day of the experiment, prepare the labeling medium. Use glucose and glycerol-free medium supplemented with 10% dFBS and the desired concentration of Glycerol-¹³C₃,d₈ (typically 2-5 mM). Prepare a control medium with the same concentration of unlabeled glycerol.
-
Washing: Gently wash the cells twice with pre-warmed sterile PBS to remove residual unlabeled metabolites.
-
Labeling: Add 2 mL of the prepared labeling medium to each well.
-
Incubation: Return the plates to the incubator and incubate for a predetermined time. The incubation time will depend on the metabolic pathway of interest; for rapid pathways like glycolysis, 4-6 hours may be sufficient, while for slower processes like lipogenesis, 24 hours or more may be required.
-
Termination and Harvesting: Proceed immediately to Protocol 2 for metabolite extraction.
Protocol 2: Metabolite Extraction from Adherent Cells
This protocol outlines the quenching of metabolism and extraction of intracellular metabolites.
Materials:
-
Ice-cold 80% methanol (v/v in water)
-
Cell scrapers
-
Dry ice
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of operating at 4°C and >15,000 x g
Procedure:
-
Quenching Metabolism: Place the 6-well plates on a bed of dry ice to rapidly quench metabolic activity. Aspirate the labeling medium.
-
Washing: Quickly wash the cells with 1 mL of ice-cold PBS and aspirate completely.
-
Metabolite Extraction: Add 1 mL of pre-chilled 80% methanol to each well and incubate the plates on dry ice for 15 minutes.
-
Cell Lysis and Collection: Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at >15,000 x g for 10 minutes at 4°C to pellet protein and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the polar metabolites to a new microcentrifuge tube. The pellet can be saved for protein quantification.
-
Drying: Dry the metabolite extracts to completeness using a vacuum concentrator (e.g., SpeedVac).
-
Storage: Store the dried extracts at -80°C until NMR analysis.
Protocol 3: NMR Sample Preparation and Data Acquisition
This protocol details the preparation of the dried metabolite extracts for NMR analysis.
Materials:
-
Deuterium oxide (D₂O) with a known concentration of an internal standard (e.g., 0.5 mM 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TMSP)
-
NMR tubes (5 mm, high precision)
-
Vortex mixer
-
High-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe is recommended for enhanced sensitivity.
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a precise volume (e.g., 600 µL) of D₂O containing the internal standard. Vortex briefly to ensure complete dissolution.
-
Transfer to NMR Tube: Transfer the reconstituted sample to a 5 mm NMR tube.
-
NMR Data Acquisition:
-
1D ¹³C NMR: Acquire one-dimensional ¹³C NMR spectra to observe the incorporation of ¹³C into various metabolites. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, which can range from hundreds to thousands of scans depending on the sample concentration. The use of proton decoupling is standard to simplify the spectra and improve sensitivity.
-
1D ¹H NMR: 1D ¹H NMR spectra can also be acquired to observe ¹³C satellites, which can be used for indirect quantification of ¹³C enrichment.
-
2D ¹H-¹³C HSQC: For more detailed analysis and unambiguous identification of labeled metabolites, acquire 2D heteronuclear single quantum coherence (HSQC) spectra. This experiment correlates protons with their directly attached carbons, providing excellent resolution and sensitivity for detecting ¹³C incorporation.
-
Data Presentation
Quantitative data from Glycerol-¹³C₃,d₈ tracing experiments can be summarized in tables to facilitate comparison between different experimental conditions.
Table 1: Example of ¹³C Enrichment in Glucose Derived from [U-¹³C₃]Glycerol
| Glucose Isotopomer | ¹³C Enrichment (%) - Fasted State | ¹³C Enrichment (%) - Fed State |
| [1,2,3-¹³C₃]glucose | 5.8 ± 0.7 | 2.1 ± 0.3 |
| [4,5,6-¹³C₃]glucose | 5.8 ± 0.7 | 2.1 ± 0.3 |
| Double-labeled species | 1.2 ± 0.2 | 0.5 ± 0.1 |
Data are illustrative and based on findings reported in studies such as Jin et al. (2016). Actual values will vary based on the biological system and experimental conditions.
Table 2: Example of ¹³C Labeling in the Glycerol Moiety of Triacylglycerols (TAGs)
| Glycerol Moiety Isotopomer | Relative Abundance (%) at 60 min | Relative Abundance (%) at 240 min |
| [U-¹³C₃]glycerol | 35 | 25 |
| [1,2-¹³C₂] or [2,3-¹³C₂]glycerol | 45 | 50 |
| Single-labeled glycerol | 20 | 25 |
Illustrative data representing the dynamic labeling of the TAG-glycerol backbone. The presence of doubly labeled species indicates passage through the TCA cycle.
Visualization of Pathways and Workflows
Diagrams created using the DOT language provide a clear visual representation of the metabolic pathways and experimental procedures.
Caption: Metabolic fate of Glycerol-¹³C₃,d₈.
Caption: Experimental workflow for NMR metabolomics.
References
- 1. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Oral Load of [13C3]Glycerol and Blood NMR Analysis Detect Fatty Acid Esterification, Pentose Phosphate Pathway, and Glycerol Metabolism through the Tricarboxylic Acid Cycle in Human Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tracking the carbons supplying gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C NMR studies of gluconeogenesis in rat liver cells: Utilization of labeled glycerol by cells from euthyroid and hyperthyroid rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Stable Isotope Resolved Metabolomics (SIRM) with Glycerol-¹³C₃,d₈
Audience: Researchers, scientists, and drug development professionals.
Abstract: Stable Isotope Resolved Metabolomics (SIRM) is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes.[1][2] The use of stable isotope tracers, such as uniformly carbon-13 labeled glycerol (Glycerol-¹³C₃), allows for the precise tracking of carbon atoms through central metabolism. The addition of deuterium labels (Glycerol-¹³C₃,d₈) provides an orthogonal layer of information, enabling more complex flux analysis and the differentiation of metabolic pools. This document provides a detailed protocol for conducting SIRM experiments using Glycerol-¹³C₃,d₈ in cultured mammalian cells, from cell culture and labeling to metabolite extraction and analysis by mass spectrometry. We detail its application in tracing key pathways such as glycolysis, gluconeogenesis, the pentose phosphate pathway (PPP), the tricarboxylic acid (TCA) cycle, and lipogenesis.[3][4][5]
Principle of the Method
Glycerol is a central node in metabolism, connecting carbohydrate and lipid metabolism. It can be phosphorylated to glycerol-3-phosphate (G3P) by glycerol kinase. G3P is then oxidized to dihydroxyacetone phosphate (DHAP), an intermediate in glycolysis and gluconeogenesis. Alternatively, G3P serves as the backbone for the synthesis of glycerolipids, including triacylglycerols (TAGs) and phospholipids.
By using Glycerol-¹³C₃,d₈ as a tracer, researchers can track the fate of the glycerol backbone. The three ¹³C atoms allow for the unambiguous detection of glycerol-derived carbons in downstream metabolites using mass spectrometry, which readily distinguishes the mass shift caused by the heavy isotopes. The deuterium atoms provide additional information, although their tracing can be more complex due to potential exchange with protons in aqueous environments. This dual-labeling strategy is particularly useful for advanced metabolic flux analysis.
Below is a diagram illustrating the entry of glycerol into central carbon metabolism.
Applications
SIRM with Glycerol-¹³C₃,d₈ can be applied to:
-
Quantify Gluconeogenesis: Measure the rate of glucose synthesis from a non-carbohydrate source.
-
Trace Glycerolipid Synthesis: Determine the rate of de novo synthesis of triacylglycerols and phospholipids by tracking the incorporation of the ¹³C₃-glycerol backbone.
-
Elucidate TCA Cycle Dynamics: Observe the contribution of glycerol-derived carbons to TCA cycle intermediates following conversion to pyruvate.
-
Assess Pentose Phosphate Pathway (PPP) Activity: Labeled glucose derived from glycerol can enter the PPP, allowing for flux estimation.
-
Drug Development: Evaluate the effect of therapeutic compounds on lipid and glucose metabolism in cancer cells or other disease models.
Experimental Protocol
This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures.
Materials and Reagents
| Material/Reagent | Vendor & Cat. No. (Example) | Storage |
| Glycerol-¹³C₃,d₈ | Cambridge Isotope Labs (CDLM-7745) | Room Temperature |
| Cell Culture Medium (e.g., DMEM) | Gibco (11965092) | 4°C |
| Fetal Bovine Serum (FBS) | Gibco (26140079) | -20°C |
| Penicillin-Streptomycin | Gibco (15140122) | -20°C |
| Phosphate-Buffered Saline (PBS) | Gibco (10010023) | Room Temperature |
| 0.25% Trypsin-EDTA | Gibco (25200056) | -20°C |
| LC-MS Grade Methanol | Fisher Scientific (A456-4) | Room Temperature |
| LC-MS Grade Acetonitrile | Fisher Scientific (A955-4) | Room Temperature |
| LC-MS Grade Water | Fisher Scientific (W6-4) | Room Temperature |
| Ammonium Bicarbonate (AMBIC) | Sigma-Aldrich (A6141) | Room Temperature |
| 6-well or 10 cm Cell Culture Plates | Corning | Room Temperature |
Cell Culture and Labeling
-
Cell Seeding: Seed cells (e.g., A549, HeLa) onto 6-well plates at a density that will result in ~80% confluency at the time of harvest. Culture in standard complete medium (e.g., DMEM + 10% FBS + 1% Pen/Strep) at 37°C, 5% CO₂.
-
Prepare Labeling Medium: Prepare complete medium containing the desired concentration of Glycerol-¹³C₃,d₈. A typical starting concentration is 100 µM to 5 mM, replacing the unlabeled glycerol if any is present in the base medium.
-
Labeling: Once cells reach the desired confluency, aspirate the standard medium, wash once with PBS, and replace it with the prepared labeling medium.
-
Incubation: Return the plates to the incubator. Collect samples at various time points (e.g., 0, 1, 4, 8, 24 hours) to capture the dynamics of label incorporation. The 0-hour time point serves as a negative control.
Metabolite Quenching and Extraction
Rapidly quenching metabolism is critical to prevent changes in metabolite levels during sample collection. The following protocol is based on a widely used cold methanol method.
-
Prepare Quenching/Extraction Solution: Prepare 80% Methanol in water (v/v) and cool it to -80°C.
-
Quench Metabolism: At each time point, remove the culture plate from the incubator. Aspirate the labeling medium as quickly as possible.
-
Wash (Optional but Recommended): Immediately place the plate on dry ice and wash the cells with 1 mL of ice-cold PBS to remove extracellular metabolites. Aspirate the PBS completely.
-
Extract Metabolites: Add 1 mL of the -80°C 80% methanol solution to each well.
-
Scrape and Collect: Use a cell scraper to detach the cells into the methanol solution. Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Second Extraction: Add another 0.5 mL of the cold 80% methanol to the well to rinse and collect any remaining material. Pool this with the first extract.
-
Centrifugation: Vortex the tubes briefly and centrifuge at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.
-
Collect Supernatant: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.
-
Storage: Store the extracts at -80°C until analysis. For analysis, samples can be dried down using a vacuum concentrator (e.g., SpeedVac) and reconstituted in a suitable solvent for LC-MS.
LC-MS/MS Analysis
Analysis should be performed on a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to resolve the different isotopologues.
| Parameter | Typical Setting | Purpose |
| Chromatography | ||
| Column | HILIC or Reversed-Phase C18 | Separate polar metabolites. |
| Mobile Phase A | 10 mM AMBIC in Water, pH 9 | Aqueous phase. |
| Mobile Phase B | Acetonitrile | Organic phase. |
| Flow Rate | 200-400 µL/min | Standard analytical flow. |
| Mass Spectrometry | ||
| Ionization Mode | ESI Negative & Positive | Cover a wide range of metabolites. |
| Scan Range | 70-1000 m/z | Detect small to medium-sized metabolites. |
| Resolution | >70,000 | Separate isotopologues from interfering ions. |
| MS/MS | Data-Dependent Acquisition (DDA) | Fragment ions for metabolite identification. |
Data Analysis and Expected Results
Isotopologue Analysis
The primary data output will be the mass spectra of metabolites, showing a distribution of isotopologues. For a metabolite derived from the intact ¹³C₃-glycerol backbone (like G3P), you would expect to see a prominent peak at M+3 (three ¹³C atoms). For glucose synthesized via gluconeogenesis, you would expect to see M+3 (from one molecule of labeled DHAP) and M+6 (from two molecules of labeled DHAP) species.
The fractional enrichment (FE) can be calculated as: FE (%) = [ Σ (I_m+i * i) / (C * Σ I_m+i) ] * 100 Where I is the intensity of each isotopologue peak, i is the number of heavy isotopes, and C is the number of carbon atoms in the metabolite derived from the tracer.
Data Presentation
Quantitative results should be summarized in tables to facilitate comparison across different conditions or time points.
Table 1: Example Fractional Enrichment (%) of Key Metabolites Over Time
| Metabolite | Time (hours) | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |
| Glycerol-3-P | 1 | 20.5 | 1.1 | 2.4 | 76.0 | - | - | - |
| 8 | 5.2 | 0.5 | 1.1 | 93.2 | - | - | - | |
| DHAP | 1 | 35.1 | 1.5 | 2.9 | 60.5 | - | - | - |
| 8 | 10.8 | 0.8 | 1.5 | 86.9 | - | - | - | |
| Lactate | 1 | 85.3 | 3.1 | 1.5 | 10.1 | - | - | - |
| 8 | 40.2 | 2.5 | 2.3 | 55.0 | - | - | - | |
| Glucose | 1 | 98.1 | 0.8 | 0.1 | 0.8 | 0.1 | 0.0 | 0.1 |
| 8 | 85.6 | 1.2 | 0.3 | 8.5 | 0.4 | 0.2 | 3.8 | |
| Citrate | 1 | 95.4 | 2.1 | 2.3 | 0.2 | - | - | - |
| 8 | 70.1 | 5.3 | 15.5 | 9.1 | - | - | - |
Note: Data are hypothetical and for illustrative purposes only.
Visualizing Tracer Fate
The labeling patterns in downstream metabolites reveal the activity of different pathways. For example, M+3 lactate indicates direct flux through glycolysis from labeled glycerol. M+2 citrate can indicate the entry of labeled acetyl-CoA (derived from labeled pyruvate) into the TCA cycle.
References
- 1. Exploring cancer metabolism using stable isotope-resolved metabolomics (SIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]
- 3. Glycerol | Rupa Health [rupahealth.com]
- 4. Role of Glycerol in Modulating Biochemical Pathways [eureka.patsnap.com]
- 5. An Oral Load of [13C3]Glycerol and Blood NMR Analysis Detect Fatty Acid Esterification, Pentose Phosphate Pathway, and Glycerol Metabolism through the Tricarboxylic Acid Cycle in Human Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Tracking Fatty Acid Synthesis: Application Notes and Protocols Using Glycerol-13C3,d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
De novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors, is a fundamental metabolic process. Dysregulation of DNL is implicated in various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes, as well as in cancer. Accurate measurement of DNL rates is crucial for understanding disease pathogenesis and for the development of novel therapeutics. Stable isotope tracing with molecules like Glycerol-13C3,d8 offers a powerful and safe method to dynamically track the synthesis of new fatty acids and their incorporation into complex lipids.
This document provides detailed application notes and protocols for utilizing this compound as a tracer to monitor fatty acid synthesis. This compound serves as a precursor for the glycerol backbone of lipids and can also contribute to the acetyl-CoA pool for fatty acid chain elongation, providing a comprehensive view of lipid metabolism.
Principle of the Method
This compound is a stable isotope-labeled form of glycerol. When introduced into a biological system, it is metabolized and incorporated into newly synthesized triglycerides and other glycerolipids. The heavy isotopes (13C and deuterium) act as tracers that can be detected by mass spectrometry (MS). By measuring the isotopic enrichment in the glycerol backbone and in the acyl chains of fatty acids, researchers can quantify the rate of fatty acid synthesis and esterification.
The primary metabolic fates of this compound in the context of fatty acid synthesis are:
-
Incorporation into the Glycerol Backbone: Glycerol is phosphorylated to glycerol-3-phosphate, which serves as the backbone for the synthesis of triglycerides and phospholipids. The intact 13C3-labeled glycerol backbone can be traced in these lipid molecules.
-
Contribution to the Acetyl-CoA Pool: Glycerol can be converted to dihydroxyacetone phosphate (DHAP), a glycolytic intermediate, which can then be metabolized to pyruvate and subsequently to acetyl-CoA. This 13C-labeled acetyl-CoA can then be used for the de novo synthesis of fatty acids. The deuterium labels can also be tracked, although their metabolic fate is more complex.
Key Applications
-
Quantifying de novo lipogenesis: Measuring the rate of new fatty acid synthesis in various cell types, tissues, and in vivo models.
-
Studying metabolic flux: Tracing the flow of carbon from glycerol to both the lipid backbone and fatty acid chains.
-
Drug discovery and development: Evaluating the efficacy of therapeutic agents that target fatty acid synthesis pathways.
-
Disease modeling: Investigating the dysregulation of lipid metabolism in diseases such as NAFLD, diabetes, and cancer.
Experimental Protocols
The following protocols are adapted from established methods for stable isotope tracing of lipid metabolism. While the specific tracer used in the cited study is U-13C3-glycerol, the principles and procedures are directly applicable to this compound.
In Vitro Labeling of Cultured Cells
This protocol describes the labeling of cultured cells to measure de novo fatty acid synthesis.
Materials:
-
This compound (e.g., from Cambridge Isotope Laboratories, Inc.)
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Internal standards for mass spectrometry (e.g., deuterated fatty acids)
Procedure:
-
Cell Culture: Plate cells in multi-well plates and grow to the desired confluency.
-
Labeling Medium Preparation: Prepare the cell culture medium containing this compound at a final concentration typically ranging from 10 µM to 1 mM. The optimal concentration should be determined empirically for each cell type and experimental condition.
-
Labeling: Remove the standard culture medium and wash the cells once with PBS. Add the pre-warmed labeling medium to the cells.
-
Incubation: Incubate the cells for a specific period (e.g., 2, 6, 12, or 24 hours). A time-course experiment is recommended to determine the optimal labeling duration.
-
Harvesting: After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS.
-
Metabolite Extraction:
-
Add a cold extraction solvent mixture (e.g., chloroform:methanol 2:1 v/v) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Vortex the mixture vigorously and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Sample Preparation for MS:
-
Dry the lipid extract under a stream of nitrogen.
-
For analysis of total fatty acids, saponify the lipid extract (e.g., with methanolic KOH) to release the fatty acids from the glycerol backbone.
-
Derivatize the fatty acids (e.g., to fatty acid methyl esters, FAMEs) for gas chromatography-mass spectrometry (GC-MS) analysis or resuspend the lipid extract for liquid chromatography-mass spectrometry (LC-MS) analysis.
-
In Vivo Labeling in Animal Models
This protocol provides a general guideline for in vivo labeling studies in mice.
Materials:
-
This compound, sterile and pyrogen-free
-
Vehicle for administration (e.g., saline)
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Tissue collection tools
Procedure:
-
Tracer Administration: Administer this compound to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection, or intravenous infusion). A typical oral dose for a mouse might be in the range of 50-100 mg/kg body weight.[1]
-
Blood and Tissue Collection: Collect blood samples at various time points post-administration (e.g., 30, 60, 120, 240 minutes).[1] At the end of the experiment, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue).
-
Sample Processing:
-
Separate plasma from blood by centrifugation.
-
Snap-freeze tissues in liquid nitrogen.
-
Store all samples at -80°C until analysis.
-
-
Lipid Extraction and Analysis:
-
Extract lipids from plasma and homogenized tissues using the same procedure as for cultured cells.
-
Prepare samples for MS analysis as described above.
-
Data Analysis and Presentation
Mass spectrometry is the primary analytical technique for detecting and quantifying the incorporation of stable isotopes into metabolites.
Mass Spectrometry Analysis
-
GC-MS: Ideal for the analysis of volatile derivatives of fatty acids (e.g., FAMEs). It provides excellent chromatographic separation and sensitive detection.
-
LC-MS: Suitable for the analysis of intact lipids (e.g., triglycerides, phospholipids) and non-volatile fatty acids. High-resolution mass spectrometry can aid in the identification of different lipid species.
Data Interpretation
The mass isotopomer distribution (MID) of the targeted fatty acids and lipids is determined from the mass spectra. The enrichment of 13C and deuterium is calculated by correcting for the natural abundance of these isotopes. The rate of fatty acid synthesis can be calculated using various models, such as Mass Isotopomer Distribution Analysis (MIDA).
Quantitative Data Summary
The following tables present representative quantitative data from a study using [U-13C3]glycerol in human subjects, which can be expected to be similar to a study using this compound.[1]
Table 1: Plasma Metabolite Concentrations Following Oral [U-13C3]Glycerol Administration [1]
| Time (min) | Free Glycerol (µM) | Fatty Acids (µM) | Triacylglycerols (mg/dL) |
| Fasted | |||
| 0 | 55 ± 8 | 650 ± 120 | 85 ± 15 |
| 30 | 150 ± 25 | 500 ± 100 | 80 ± 12 |
| 60 | 120 ± 20 | 450 ± 90 | 78 ± 11 |
| 120 | 80 ± 15 | 480 ± 95 | 82 ± 14 |
| 240 | 60 ± 10 | 550 ± 110 | 88 ± 16 |
| Fed | |||
| 0 | 50 ± 7 | 250 ± 50 | 95 ± 18 |
| 30 | 52 ± 8 | 180 ± 40 | 105 ± 20 |
| 60 | 55 ± 9 | 150 ± 35 | 115 ± 22 |
| 120 | 58 ± 10 | 160 ± 38 | 120 ± 25 |
| 240 | 62 ± 11 | 200 ± 45 | 110 ± 21 |
| Fed + Glucose | |||
| 0 | 48 ± 6 | 200 ± 42 | 90 ± 17 |
| 30 | 50 ± 7 | 150 ± 33 | 95 ± 19 |
| 60 | 53 ± 8 | 120 ± 28 | 100 ± 20 |
| 120 | 55 ± 9 | 130 ± 30 | 105 ± 21 |
| 240 | 58 ± 10 | 160 ± 35 | 108 ± 22 |
Data are presented as mean ± SEM. Adapted from Jin et al., J Biol Chem, 2016.[1]
Table 2: Hypothetical Isotopic Enrichment of Plasma Fatty Acids Following this compound Administration
| Fatty Acid | Isotopic Enrichment (M+2) (%) - Fasted | Isotopic Enrichment (M+2) (%) - Fed |
| Palmitate (C16:0) | 1.5 ± 0.3 | 5.2 ± 0.8 |
| Stearate (C18:0) | 1.2 ± 0.2 | 4.5 ± 0.7 |
| Oleate (C18:1) | 0.8 ± 0.1 | 3.1 ± 0.5 |
This table presents hypothetical data to illustrate the expected outcome of a this compound tracing experiment, showing higher isotopic enrichment in the fed state due to increased de novo lipogenesis. The M+2 isotopologue is shown as a representative of newly synthesized fatty acids from 13C-acetyl-CoA.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic fate of this compound in fatty acid and triglyceride synthesis.
Caption: Experimental workflow for tracking fatty acid synthesis with this compound.
References
Application Notes and Protocols for Cell Culture Labeling with Glycerol-13C3,d8
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Glycerol-13C3,d8 for stable isotope labeling in cell culture. This powerful tool enables researchers to trace the metabolic fate of the glycerol backbone in various biological processes, particularly in lipid and central carbon metabolism. The detailed protocols below cover cell preparation, labeling, sample extraction, and analysis, providing a robust framework for metabolic flux analysis and lipidomic studies.
Introduction
This compound is a stable isotope-labeled analog of glycerol where all three carbon atoms are replaced with the heavy isotope ¹³C, and all non-exchangeable hydrogen atoms are replaced with deuterium (²H or d). This dual labeling strategy provides a distinct mass shift, facilitating the unambiguous tracing of the glycerol backbone as it is incorporated into various downstream metabolites. Key applications include:
-
Lipidomics: Tracing the synthesis and turnover of glycerolipids such as triglycerides (TGs), phospholipids (PLs), and their precursors.
-
Metabolic Flux Analysis (MFA): Quantifying the contribution of glycerol to central carbon metabolism, including glycolysis and the tricarboxylic acid (TCA) cycle.
-
Drug Discovery: Assessing the impact of therapeutic compounds on lipid metabolism and related signaling pathways.
Experimental Protocols
Protocol 1: Mammalian Cell Culture Labeling with this compound
This protocol outlines the steps for labeling adherent mammalian cells with this compound.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
This compound
-
Cell culture plates or flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Culture cells in standard complete medium until they reach 70-80% confluency.
-
Trypsinize and seed the cells onto new culture plates at a density appropriate for the desired experimental duration. Allow cells to adhere and grow for 24 hours.
-
-
Preparation of Labeling Medium:
-
Prepare the desired volume of base medium (e.g., DMEM) supplemented with 10% dialyzed FBS and 1% Penicillin-Streptomycin. The use of dialyzed FBS is recommended to reduce the concentration of unlabeled small molecules, including glycerol.
-
Add this compound to the medium to a final concentration of 100 µM to 2 mM. The optimal concentration should be determined empirically for each cell line and experimental goal. A common starting point is to replace the glucose in the medium with the labeled glycerol.
-
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with sterile PBS to remove any residual unlabeled medium.
-
Add the pre-warmed this compound labeling medium to the cells.
-
Incubate the cells for the desired labeling period. For steady-state labeling, a duration of 24-48 hours is often sufficient, but this should be optimized.
-
-
Cell Harvesting and Metabolite Extraction:
-
After the labeling period, place the culture plates on ice.
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
For metabolite extraction, add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the extracted metabolites for downstream analysis.
-
Protocol 2: Sample Preparation for Mass Spectrometry-Based Lipidomics
This protocol describes the extraction of lipids from labeled cells for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Cell pellet from Protocol 1
-
Chloroform
-
Methanol
-
Water (LC-MS grade)
-
Nitrogen gas stream or vacuum concentrator
Procedure:
-
Lipid Extraction (Bligh-Dyer Method):
-
To the cell pellet, add a 2:1:0.8 mixture of chloroform:methanol:water.
-
Vortex vigorously for 10 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids, into a new glass vial.
-
Dry the lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as a 1:1 mixture of isopropanol:acetonitrile.
-
Data Presentation
Quantitative data from this compound labeling experiments should be presented in a clear and organized manner to facilitate comparison and interpretation. Below are example tables illustrating how to present data on the incorporation of the labeled glycerol backbone into major lipid classes and the resulting mass isotopologue distributions.
Table 1: Fractional Contribution of this compound to Glycerolipid Backbones
| Lipid Class | Treatment A | Treatment B | Control (Unlabeled) |
| Triglycerides (TG) | 85.2% ± 4.1% | 65.7% ± 5.3% | < 1% |
| Phosphatidylcholine (PC) | 78.9% ± 3.8% | 55.1% ± 4.9% | < 1% |
| Phosphatidylethanolamine (PE) | 81.5% ± 4.5% | 59.8% ± 6.2% | < 1% |
| Phosphatidylinositol (PI) | 75.3% ± 5.0% | 52.4% ± 5.5% | < 1% |
| Data are presented as the mean percentage of the lipid class containing a ¹³C₃-labeled glycerol backbone ± standard deviation. |
Table 2: Mass Isotopologue Distribution (MID) of a Representative Triglyceride (TG 52:2)
| Mass Isotopologue | Relative Abundance (Treatment A) | Relative Abundance (Treatment B) |
| M+0 (Unlabeled) | 14.8% | 34.3% |
| M+1 | 2.5% | 4.1% |
| M+2 | 0.5% | 0.9% |
| M+3 (¹³C₃-Glycerol) | 82.2% | 60.7% |
| Data represents the percentage of the total pool for each mass isotopologue of TG (52:2). |
Visualizations
Diagrams created using Graphviz (DOT language) are provided below to illustrate key pathways and workflows.
Caption: Experimental workflow for this compound labeling.
Caption: Incorporation of this compound into glycerolipids.
Troubleshooting & Optimization
Technical Support Center: Optimizing Glycerol-13C3,d8 Derivatization for GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of Glycerol-13C3,d8 for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: Direct analysis of glycerol by GC can be challenging due to its high polarity and low volatility, which can lead to poor chromatographic peak shape, thermal decomposition in the hot injector, and inconsistent quantification.[1][2][3] Derivatization is a chemical modification process that converts polar functional groups, like the hydroxyl groups in glycerol, into less polar and more volatile derivatives.[4][5] This process increases the thermal stability of the analyte, improves peak shape and resolution, and reduces its adsorption within the GC system. For this compound, this ensures accurate and reproducible quantification, which is crucial for isotope dilution mass spectrometry studies.
Q2: What are the most common derivatization reagents for glycerol analysis?
A2: The most common reagents for glycerol derivatization are silylating agents, which replace the active hydrogens on the hydroxyl groups with a trimethylsilyl (TMS) group. The most widely used silylating reagents are N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Both are strong silylating agents, with MSTFA often considered one of the most versatile. Sometimes, a catalyst like Trimethylchlorosilane (TMCS) is added to the reagent (e.g., BSTFA + 1% TMCS) to increase the reaction rate, especially for hindered hydroxyl groups.
Q3: What is the difference between MSTFA and BSTFA, and which one should I choose?
A3: Both MSTFA and BSTFA are effective for derivatizing glycerol. The choice between them can depend on the specific requirements of the analysis and the sample matrix.
-
MSTFA is a very strong silylating agent and its by-products are highly volatile, which is advantageous for GC-MS analysis.
-
BSTFA is also a strong silylating agent and is often used with a catalyst like TMCS. It is known to be effective for sterically hindered compounds.
For most applications involving glycerol, either reagent should provide good results. It is often recommended to test both to determine which gives the optimal performance for your specific sample and instrument conditions.
Q4: How can I be sure my derivatization reaction is complete?
A4: Incomplete derivatization can lead to multiple peaks for a single analyte (e.g., mono-, di-, and tri-silylated glycerol) and inaccurate quantification. To ensure complete derivatization:
-
Use a sufficient excess of the derivatizing reagent. A general rule is to use at least a 2:1 molar ratio of the silylating reagent to the active hydrogens in the sample.
-
Ensure your sample is completely dry. Water will react with the silylating reagents, inhibiting the derivatization of your analyte. Lyophilization (freeze-drying) is a common method for removing water from samples.
-
Optimize reaction time and temperature. Heating the reaction mixture can ensure it goes to completion. Common conditions are heating at 60-70°C for 20-60 minutes.
Q5: How long are the TMS-derivatives of glycerol stable?
A5: TMS derivatives are known to be sensitive to moisture and can hydrolyze back to the original analyte over time. It is generally recommended to analyze the derivatized samples as soon as possible, ideally within 24 hours. If samples need to be stored, they should be kept in a tightly sealed vial in a freezer to minimize degradation. Automated derivatization protocols can help to minimize the time between derivatization and injection, improving reproducibility.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No peak or very small peak for derivatized glycerol | 1. Degraded derivatization reagent. 2. Presence of water or protic solvents in the sample. 3. Insufficient amount of derivatization reagent. 4. Leaks in the GC-MS system. | 1. Use a fresh vial of the derivatization reagent. Once opened, reagents have a limited shelf life, even when stored in a freezer. 2. Ensure the sample is completely dry before adding the derivatization reagent. Use an aprotic solvent for sample transfer. 3. Increase the volume of the derivatization reagent. A 5 to 10-fold molar excess is often recommended. 4. Perform a leak check on the GC-MS system. |
| Multiple peaks for glycerol (e.g., partially derivatized) | 1. Incomplete derivatization. 2. Insufficient reaction time or temperature. | 1. Ensure a sufficient excess of the derivatization reagent is used. 2. Increase the reaction time and/or temperature. For example, heat at 65°C for 30 minutes. |
| Poor peak shape (tailing) | 1. Active sites in the GC inlet or column. 2. Glycerol is not fully derivatized. | 1. Injecting the derivatization reagent (e.g., BSTFA) alone can help to temporarily passivate the system. Consider using a deactivated liner and column. 2. Re-optimize the derivatization procedure to ensure complete reaction (see above). |
| Inconsistent results/poor reproducibility | 1. Degradation of TMS-derivatives over time. 2. Variability in manual sample preparation. 3. Water contamination. 4. Injector temperature too high, causing decomposition. | 1. Analyze samples immediately after derivatization. Use an autosampler with an automated derivatization protocol if available to ensure consistent timing. 2. Use an internal standard to correct for variations in sample preparation and injection volume. 3. Ensure all glassware is dry and use anhydrous solvents. 4. Optimize the injector temperature. A lower temperature might be necessary to prevent thermal decomposition of the derivative. |
| Contamination peaks in the chromatogram | 1. Contaminated derivatization reagent. 2. Contaminated solvent or glassware. | 1. Run a blank derivatization (reagent only) to check for contaminants. 2. Use high-purity solvents and thoroughly clean all glassware. |
Experimental Protocols
Protocol 1: Derivatization using BSTFA with Pyridine
This protocol is adapted from a general procedure for creating TMS derivatives.
Materials:
-
Dried sample containing this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Anhydrous Pyridine
-
Aprotic solvent (e.g., Dichloromethane, Hexane)
-
GC vials with caps
-
Heating block
Procedure:
-
Transfer the dried sample to a GC vial. If the sample is in a solution, ensure it is an aprotic solvent.
-
Add any internal standard if required.
-
Add 25 µL of BSTFA and 25 µL of anhydrous pyridine to the vial. This volume is generally sufficient for samples containing less than 100 µg of derivatizable material. Adjust volumes as needed for larger samples.
-
Tightly cap the vial.
-
Heat the vial at 65°C for approximately 20-30 minutes in a heating block.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis.
Protocol 2: Derivatization using MSTFA
This protocol is a general guideline for derivatization with MSTFA.
Materials:
-
Dried sample containing this compound
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
GC vials with caps
-
Heating block
Procedure:
-
Ensure the sample is thoroughly dry and placed in a GC vial.
-
Add 50-100 µL of MSTFA to the sample. The exact volume will depend on the expected amount of glycerol.
-
Tightly cap the vial.
-
Heat the vial at 60-70°C for 30-60 minutes.
-
Allow the vial to cool to room temperature before injection into the GC-MS.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for glycerol derivatization. These may require optimization for your specific application.
Table 1: Derivatization Reagent Volumes and Conditions
| Parameter | BSTFA Protocol | MSTFA Protocol |
| Derivatization Reagent | BSTFA | MSTFA |
| Catalyst/Solvent | Pyridine | None typically required |
| Reagent Volume | 25 µL (for <100 µg analyte) | 50-100 µL |
| Catalyst/Solvent Volume | 25 µL | N/A |
| Reaction Temperature | 65°C | 60-70°C |
| Reaction Time | 20-30 minutes | 30-60 minutes |
Table 2: Example GC-MS Parameters for Derivatized Glycerol Analysis
| Parameter | Typical Setting |
| Injector Temperature | 230-250°C |
| Column | Non-polar or semi-polar (e.g., DB-5ms) |
| Oven Temperature Program | Initial: 50°C, hold for 5 min Ramp: 40°C/min to 230°C Hold: 10 min at 230°C |
| Carrier Gas | Helium |
| Detector Temperature | 250°C |
| Ionization Mode | Electron Impact (EI) |
| Mass Analyzer Mode | Selected Ion Monitoring (SIM) for quantification |
Visualizations
References
Technical Support Center: Matrix Effects in Glycerol-13C3,d8 Plasma Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding matrix effects encountered during the quantitative analysis of Glycerol-13C3,d8 in plasma samples using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound in plasma?
A1: In LC-MS analysis, the "matrix" refers to all the components in a sample apart from the analyte of interest.[1] For plasma samples, this includes a complex mixture of proteins, phospholipids, salts, and other endogenous substances. The matrix effect is the alteration of the ionization efficiency of an analyte, such as this compound, due to the presence of these co-eluting matrix components.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can compromise the accuracy, precision, and sensitivity of your analytical method.[1][2]
Q2: Why is plasma a particularly challenging matrix for this compound analysis?
A2: Plasma is a complex biological matrix with high concentrations of proteins and phospholipids. During sample preparation, these components can be co-extracted with this compound. If they co-elute during chromatography, they can compete with the analyte for ionization in the mass spectrometer's source, leading to significant and variable matrix effects. Phospholipids are a major contributor to matrix-induced ionization suppression because they often co-extract with analytes and can elute in the same timeframe.
Q3: How does using a stable isotope-labeled (SIL) internal standard like this compound help in plasma analysis?
A3: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects in LC-MS bioanalysis. Since this compound is an isotopologue of endogenous glycerol, it has nearly identical physicochemical properties and chromatographic behavior. This means it will be affected by matrix effects in a very similar way to the unlabeled glycerol. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by ion suppression or enhancement can be effectively compensated for, leading to more accurate and precise quantification.
Q4: What are the primary causes of ion suppression when analyzing this compound in plasma?
A4: The most common causes of ion suppression in plasma analysis are:
-
Phospholipids: These are highly abundant in plasma and are notorious for causing ion suppression in electrospray ionization (ESI).
-
Co-eluting endogenous compounds: Other small molecules, salts, and metabolites present in the plasma can interfere with the ionization of this compound.
-
Insufficient sample cleanup: Inadequate removal of matrix components during sample preparation can lead to a high concentration of interfering substances in the final extract.
Q5: How can I quantitatively assess the matrix effect for my this compound assay?
A5: The matrix effect can be quantitatively assessed by calculating the Matrix Factor (MF). This is typically done through a post-extraction spike experiment. The MF compares the peak response of an analyte in a blank, extracted matrix to its response in a neat (pure) solvent.
Matrix Factor (MF) Calculation: MF = (Peak Area of Analyte in Post-Extracted Matrix) / (Peak Area of Analyte in Neat Solution)
An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement. For a robust method, the MF should ideally be between 0.8 and 1.2.
Troubleshooting Guide
Issue 1: Poor reproducibility and high variability in this compound quantification.
-
Possible Cause: Inconsistent matrix effects between different plasma lots or samples.
-
Troubleshooting Steps:
-
Verify Internal Standard Performance: Ensure that the this compound internal standard is co-eluting with the unlabeled glycerol. A slight shift in retention time can lead to differential matrix effects.
-
Improve Sample Cleanup: The initial sample preparation may not be sufficient. Consider switching to a more rigorous cleanup method. See the "Comparison of Sample Preparation Techniques" table below and the detailed protocols.
-
Optimize Chromatography: Modify your LC method to better separate glycerol from the regions of significant ion suppression. A post-column infusion experiment can help identify these regions.
-
Issue 2: Low signal intensity (ion suppression) for this compound.
-
Possible Cause: Co-elution with phospholipids or other suppressive matrix components.
-
Troubleshooting Steps:
-
Phospholipid Removal: Implement a sample preparation technique specifically designed to remove phospholipids, such as HybridSPE® or a targeted solid-phase extraction (SPE) method.
-
Chromatographic Separation: Adjust the gradient or change the stationary phase of your LC column to separate the glycerol peak from interfering phospholipids.
-
Dilution: A simple approach is to dilute the plasma sample. This reduces the concentration of matrix components, but may also decrease the analyte signal to below the limit of quantification.
-
Issue 3: High signal intensity (ion enhancement) for this compound.
-
Possible Cause: Co-eluting matrix components that enhance the ionization of glycerol.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Ion enhancement is less common than suppression but is addressed similarly. A more effective sample preparation method like SPE or liquid-liquid extraction (LLE) can remove the interfering components.
-
Chromatographic Optimization: As with ion suppression, modify the LC method to separate the glycerol peak from the region of ion enhancement.
-
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the expected performance of common sample preparation techniques for the analysis of this compound in plasma, with a focus on their ability to mitigate matrix effects.
| Sample Preparation Technique | Matrix Effect (Ion Suppression) | Analyte Recovery | Throughput | Cost per Sample |
| Protein Precipitation (PPT) | High | Good | High | Low |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate to Good | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | Low | Good to Excellent | Moderate to High | High |
| HybridSPE® | Very Low | Excellent | High | High |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) of Plasma Samples
This protocol provides a basic method for removing proteins from plasma.
-
Materials:
-
Plasma sample
-
Acetonitrile (ACN) containing 0.1% formic acid (ice-cold)
-
This compound internal standard (IS) solution
-
Microcentrifuge tubes or 96-well plate
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add the appropriate amount of this compound IS.
-
Add 300 µL of ice-cold ACN with 0.1% formic acid (a 3:1 ratio of solvent to plasma).
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or well for LC-MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of Plasma Samples
This protocol offers a more thorough cleanup to reduce matrix effects.
-
Materials:
-
Mixed-mode or reversed-phase SPE cartridges/plate
-
Plasma sample
-
This compound IS solution
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Wash solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol or acetonitrile)
-
SPE manifold (vacuum or positive pressure)
-
-
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE sorbent.
-
Equilibration: Pass 1 mL of water through the sorbent. Do not let the sorbent go dry.
-
Sample Loading: Load the plasma sample (pre-treated with IS) onto the SPE cartridge.
-
Washing: Pass 1 mL of the wash solution through the cartridge to remove interfering components.
-
Elution: Elute the this compound and endogenous glycerol with 1 mL of the elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS analysis.
-
Protocol 3: Quantitative Assessment of Matrix Factor
This protocol details the post-extraction spike method to calculate the Matrix Factor.
-
Sample Sets Required:
-
Set A (Neat Solution): this compound and unlabeled glycerol spiked into the final analysis solvent (e.g., mobile phase).
-
Set B (Post-Spike Matrix): Blank plasma is first extracted (e.g., via PPT or SPE). The resulting clean supernatant is then spiked with this compound and unlabeled glycerol at the same concentration as Set A.
-
-
Procedure:
-
Prepare blank plasma extracts by performing the full sample preparation protocol on at least six different lots of blank plasma.
-
Prepare Set A and Set B samples at low and high concentrations.
-
Analyze all samples by LC-MS.
-
Calculate the Matrix Factor for both the analyte and the IS for each matrix source.
-
Visualizations
Caption: A typical experimental workflow for the bioanalysis of this compound in plasma.
References
Technical Support Center: Analysis of Glycerol-13C3,d8 by LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the liquid chromatography-mass spectrometry (LC-MS) analysis of Glycerol-13C3,d8. This resource is intended for researchers, scientists, and drug development professionals to help identify and resolve challenges related to ion suppression and other analytical interferences.
Troubleshooting Guides
This section offers solutions to common problems encountered during the LC-MS analysis of this compound that may be related to ion suppression.
Problem: Significant drop in this compound signal in matrix samples compared to neat standards.
Possible Cause: This is a classic indication of ion suppression, where co-eluting matrix components interfere with the ionization of your analyte in the mass spectrometer's ion source.[1][2] For small, polar analytes like glycerol, common interfering compounds in biological matrices include salts and phospholipids.
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[3]
-
Solid-Phase Extraction (SPE): Highly effective at removing a wide range of interferences, including phospholipids.[3][4] SPE with a sorbent designed for phospholipid removal can be particularly beneficial.
-
Liquid-Liquid Extraction (LLE): Can be effective in removing salts and some lipids.
-
Protein Precipitation (PPT): A simpler method, but generally less effective at removing phospholipids and salts, which are major sources of ion suppression for polar analytes.
-
-
Chromatographic Separation:
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is often better suited for retaining and separating highly polar compounds like glycerol compared to traditional reversed-phase chromatography. This can help separate this compound from interfering matrix components.
-
Gradient Optimization: Adjust the mobile phase gradient to improve the separation between your analyte and the regions of ion suppression.
-
-
Sample Dilution: A straightforward approach is to dilute the sample, which reduces the concentration of both the analyte and interfering matrix components. This is only a viable option if the analyte concentration is high enough to be detected after dilution.
-
Check for High Concentrations of Unlabeled Glycerol: High concentrations of endogenous (unlabeled) glycerol in the sample can compete with this compound for ionization, leading to suppression of the labeled standard's signal.
Problem: Inconsistent and irreproducible results for quality control (QC) samples.
Possible Cause: Variability in the matrix composition from sample to sample can cause differing degrees of ion suppression, leading to inconsistent results.
Solutions:
-
Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup using SPE is crucial to minimize variability in matrix effects.
-
Use Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.
-
Ensure Proper Internal Standard Use: While this compound is a stable isotope-labeled compound, if it is being used as an internal standard to quantify another analyte, ensure it is added to all samples, standards, and QCs at a consistent concentration early in the sample preparation process.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix. This results in a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and reproducibility of the analysis.
Q2: How can I determine if ion suppression is affecting my analysis of this compound?
A2: A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of a this compound solution into the MS while injecting a blank matrix extract onto the LC column. A dip in the baseline signal of this compound indicates the retention times at which matrix components are eluting and causing suppression.
Q3: Is it possible for the stable isotope-labeled standard (this compound) to be suppressed by the unlabeled analyte or other matrix components?
A3: Yes, even stable isotope-labeled standards can experience ion suppression. Co-eluting compounds, including high concentrations of the unlabeled endogenous analyte, can compete for ionization and suppress the signal of the labeled standard. It is a misconception that using a stable isotope-labeled internal standard completely eliminates all matrix effect issues.
Q4: What type of chromatography is best suited for this compound analysis?
A4: Due to its high polarity, this compound is often poorly retained on traditional reversed-phase columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is generally a better choice as it is specifically designed for the retention and separation of polar compounds.
Q5: Can the mobile phase composition affect the ionization of this compound?
A5: Yes, the mobile phase composition, including additives and pH, can significantly impact ionization efficiency in electrospray ionization (ESI). For polar molecules like glycerol, using mobile phase additives like ammonium formate or ammonium acetate can help to form adducts ([M+NH4]+) which may provide a more stable and intense signal than the protonated molecule. It is important to optimize the mobile phase to achieve the best signal for your specific analyte and instrument.
Data on Sample Preparation Effectiveness
The choice of sample preparation technique significantly impacts the removal of interfering substances, particularly phospholipids, which are a major cause of ion suppression for polar analytes in biological matrices.
| Sample Preparation Technique | Typical Analyte Recovery (%) | Relative Phospholipid Removal Efficiency | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 100% | Low | Simple, fast, and inexpensive. | Does not effectively remove phospholipids or salts, leading to a higher risk of ion suppression. |
| Liquid-Liquid Extraction (LLE) | 70 - 90% | Moderate | Can remove salts and some non-polar interferences. | Can be labor-intensive, may have lower recovery for highly polar analytes, and may not efficiently remove all phospholipids. |
| Solid-Phase Extraction (SPE) | 80 - 95% | High | Highly effective and versatile for removing a wide range of interferences, including phospholipids. | Requires method development and can be more expensive. |
| HybridSPE® | >90% | Very High | Specifically designed for phospholipid removal, resulting in very clean extracts. | Can be more costly than other methods. |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
Objective: To identify the retention time regions where matrix components cause ion suppression for this compound.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
This compound standard solution (e.g., 1 µg/mL in mobile phase)
-
Blank matrix extract (prepared using your standard sample preparation method)
-
Mobile phase
Procedure:
-
System Setup:
-
Connect the outlet of the LC column to one inlet of the tee-union.
-
Connect the outlet of the syringe pump to the other inlet of the tee-union.
-
Connect the outlet of the tee-union to the MS ion source.
-
-
Analyte Infusion:
-
Fill the syringe with the this compound standard solution.
-
Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).
-
Begin infusing the standard solution into the MS and acquire data in MRM or SIM mode for this compound. You should observe a stable, elevated baseline signal.
-
-
Injection of Blank Matrix:
-
Once a stable baseline is achieved, inject a blank matrix extract onto the LC column and start the chromatographic run using your analytical method.
-
-
Data Analysis:
-
Monitor the signal for this compound. Any significant drop in the baseline corresponds to a region of ion suppression caused by eluting matrix components.
-
Protocol 2: Sample Preparation of Plasma using Solid-Phase Extraction (SPE)
Objective: To remove proteins and phospholipids from plasma samples prior to LC-MS analysis of this compound.
Materials:
-
SPE cartridges designed for phospholipid removal (e.g., HybridSPE® or similar)
-
Vacuum manifold
-
Plasma sample
-
Internal standard solution (if this compound is not the analyte of interest)
-
Acetonitrile with 1% formic acid (Precipitation/Elution Solvent)
-
Collection tubes
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of plasma in a microcentrifuge tube, add the internal standard.
-
Add 300 µL of acetonitrile with 1% formic acid.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.
-
-
SPE Cartridge Conditioning (if required by manufacturer):
-
Place the SPE cartridges on the vacuum manifold.
-
Follow the manufacturer's instructions for conditioning the sorbent.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the SPE cartridge.
-
-
Elution:
-
Apply vacuum to pull the sample through the sorbent into clean collection tubes. The phospholipids are retained on the sorbent, while the analyte and internal standard are eluted.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis.
-
Visualizations
Caption: Troubleshooting workflow for low or inconsistent this compound signal.
Caption: Causes of ion suppression for this compound and corresponding solutions.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. Determination of Glycerol, Propylene Glycol, and Nicotine as the Main Components in Refill Liquids for Electronic Cigarettes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Efficacy of plasma phospholipid removal during sample preparation and subsequent retention under typical UHPLC conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isotopic Analysis with Glycerol-13C3,d8
Welcome to the technical support center for the application of Glycerol-13C3,d8 in resolving complex analytical challenges. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a stable isotope-labeled form of glycerol, where all three carbon atoms are replaced with Carbon-13 (¹³C) and all eight hydrogen atoms are replaced with deuterium (D).[1][2] Its primary applications include:
-
Internal Standard: It serves as an ideal internal standard for the accurate quantification of glycerol and its isomers in complex biological matrices using mass spectrometry.[3]
-
Metabolic Tracer: It is used in metabolic flux analysis to trace the metabolic fate of glycerol through various biochemical pathways.[4]
-
Biomolecular NMR: It is utilized in nuclear magnetic resonance (NMR) spectroscopy studies of proteins and other biomacromolecules.[5]
Q2: How does using this compound as an internal standard help in analyzing isomeric compounds?
While this compound does not directly derivatize other molecules to separate their isomers, it plays a crucial role in the accurate quantification of analytes that exist as isomers, such as monoacylglycerols. Isomers are molecules with the same molecular formula but different structural arrangements. They often exhibit similar physicochemical properties, making them difficult to distinguish and quantify accurately.
By adding a known amount of this compound to a sample, it co-elutes with the unlabeled glycerol-containing analytes. Since the internal standard has a different mass due to the isotopic labels, it can be distinguished from the analyte in the mass spectrometer. This allows for correction of variations in sample preparation, injection volume, and ionization efficiency, leading to more precise and accurate quantification of the target isomers.
Q3: Can this compound be used to distinguish between metabolic pathways that produce isomeric products?
Yes, as a metabolic tracer, this compound is a powerful tool for elucidating metabolic pathways. When cells are grown in media containing labeled glycerol, the ¹³C and D atoms are incorporated into downstream metabolites. By analyzing the mass shifts and fragmentation patterns of these metabolites using mass spectrometry, researchers can track the flow of the labeled atoms and differentiate between competing metabolic routes that may lead to the formation of isomeric or isobaric products.
Q4: What are the key considerations when using this compound as an internal standard?
-
Isotopic Purity: Ensure the isotopic purity of the this compound standard is high to minimize interference from unlabeled species.
-
Concentration: The concentration of the internal standard should be optimized to be within the linear range of the detector and comparable to the expected concentration of the analyte.
-
Matrix Effects: While stable isotope-labeled internal standards can mitigate matrix effects, it is still important to develop robust sample preparation methods to minimize ion suppression or enhancement.
-
Chromatographic Co-elution: Ideally, the internal standard should co-elute with the analyte for the most effective correction. However, slight chromatographic shifts between deuterated and non-deuterated compounds can sometimes occur.
Troubleshooting Guides
This section addresses common issues encountered during the use of this compound for quantitative analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing for this compound | 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Inappropriate mobile phase pH. | 1. Reduce the injection volume or the concentration of the internal standard. 2. Use a different column chemistry or add a mobile phase modifier. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| Inaccurate Quantification / Poor Reproducibility | 1. Inconsistent addition of the internal standard. 2. Degradation of the analyte or internal standard during sample preparation. 3. Non-linearity of the detector response. 4. Significant matrix effects. | 1. Use a precise and calibrated pipetting method for adding the internal standard early in the sample preparation workflow. 2. Investigate the stability of the compounds under the experimental conditions and consider modifying the protocol (e.g., temperature, pH). 3. Prepare a calibration curve to assess the linear dynamic range of the assay. 4. Optimize sample cleanup procedures (e.g., solid-phase extraction, liquid-liquid extraction). |
| Interference with Analyte Peak | 1. Isotopic contribution from the analyte to the internal standard channel (or vice-versa). 2. Presence of an isobaric interference in the matrix. | 1. Check the isotopic purity of the standard. If necessary, correct for the natural isotopic abundance of the analyte. 2. Improve chromatographic separation to resolve the interference from the analyte and internal standard. Utilize high-resolution mass spectrometry to distinguish between the analyte and the interference. |
| Chromatographic Shift Between Analyte and this compound | 1. Isotope effect, particularly with deuterium labeling, can sometimes lead to slight differences in retention time compared to the unlabeled analyte. | 1. This is a known phenomenon. Ensure that the integration windows for both the analyte and the internal standard are appropriate. The primary benefit of the stable isotope-labeled standard is in correcting for ionization and matrix effects, which is still largely valid even with a slight retention time shift. |
Experimental Protocols
Protocol: Quantification of Glycerol in a Biological Matrix using GC-MS with this compound as an Internal Standard
This protocol provides a general workflow for the quantification of glycerol. Specific parameters may need to be optimized for your particular application and instrumentation.
-
Preparation of Standards and Internal Standard Stock Solutions:
-
Prepare a stock solution of unlabeled glycerol at a known concentration in a suitable solvent (e.g., methanol:water).
-
Prepare a stock solution of this compound at a known concentration.
-
-
Sample Preparation:
-
Thaw biological samples (e.g., plasma, cell lysate) on ice.
-
To a 100 µL aliquot of the sample, add a precise volume of the this compound internal standard stock solution. The amount should be chosen to be in the mid-range of the expected analyte concentration.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) in a 3:1 or 4:1 ratio (solvent:sample).
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add a derivatizing agent suitable for GC-MS analysis of polar compounds (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Incubate at a specified temperature (e.g., 60°C for 30 minutes) to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject the derivatized sample onto the GC-MS system.
-
Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient to separate the derivatized glycerol from other matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both the derivatized unlabeled glycerol and the derivatized this compound.
-
-
Data Analysis:
-
Integrate the peak areas for the selected ions of the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve by analyzing a series of calibration standards (prepared in a similar matrix) with the same amount of internal standard.
-
Determine the concentration of glycerol in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Visualizations
Workflow for Isomer Quantification using a Stable Isotope-Labeled Internal Standard
Caption: Workflow for quantitative analysis using an internal standard.
Logical Relationship in Isotopic Labeling for Pathway Analysis
Caption: Distinguishing isomeric products from different metabolic pathways.
References
- 1. Isotopically labeled crosslinking reagents: resolution of mass degeneracy in the identification of crosslinked peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolomics relative quantitation with mass spectrometry using chemical derivatization and isotope labeling (Journal Article) | OSTI.GOV [osti.gov]
- 3. Determination of glycerol concentrations and glycerol isotopic enrichments in human plasma by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
minimizing isotopic exchange in Glycerol-13C3,d8 experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize isotopic exchange in Glycerol-13C3,d8 experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for my this compound experiments?
A1: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on the glycerol molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, matrix).[1] The deuterium atoms on the hydroxyl (-OD) groups of this compound are labile and particularly susceptible to exchange with protons from protic solvents like water and methanol. This is a significant concern as it alters the mass of your stable isotope-labeled standard, leading to inaccurate quantification in mass spectrometry analysis. The loss of deuterium can result in an underestimation of the internal standard concentration, which in turn leads to an overestimation of the analyte concentration.[1]
Q2: What are the primary factors that promote unwanted H/D exchange in this compound?
A2: The primary factors that promote H/D exchange of the hydroxyl deuterons on glycerol are:
-
pH: The rate of H/D exchange is highly pH-dependent. The exchange rate is minimized at an acidic pH of approximately 2.5-3.0.[2] Both more acidic and, more significantly, basic conditions catalyze the exchange reaction.[2]
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including H/D exchange.[3] Therefore, it is crucial to keep samples cold.
-
Solvent Composition: Protic solvents (e.g., water, methanol, ethanol) contain exchangeable protons and will readily exchange with the deuterons on the hydroxyl groups of glycerol. Aprotic solvents (e.g., acetonitrile, DMSO, chloroform) do not have readily exchangeable protons and are preferred for storage and sample preparation.
-
Exposure Time: The longer the this compound is exposed to conditions that promote exchange, the greater the extent of deuterium loss will be.
Q3: How can I tell if my this compound is undergoing isotopic exchange?
A3: Signs of isotopic exchange can be observed during data analysis and include:
-
A progressive decrease in the signal of the deuterated internal standard over time, especially when samples are left in the autosampler.
-
Inaccurate and imprecise quantitative results.
-
The appearance of a peak at the mass of the unlabeled analyte in a solution that should only contain the deuterated standard.
-
A shift in the isotopic pattern of the deuterated standard in the mass spectrum, showing a loss of one or more deuterium atoms.
Q4: What are the best storage conditions for this compound and its solutions?
A4: To ensure the stability of your this compound, follow these storage recommendations:
-
Neat Standard: Store neat this compound at room temperature, protected from light and moisture, as recommended by the manufacturer.
-
Stock Solutions: Prepare stock solutions in a high-purity aprotic solvent such as acetonitrile or DMSO. Store stock solutions in amber vials at -20°C or below. Ensure the vials are tightly sealed to prevent solvent evaporation and moisture ingress.
-
Working Solutions: Prepare working solutions fresh as needed. If they need to be stored, keep them at a low temperature (e.g., 4°C in an autosampler) for the shortest possible time.
Troubleshooting Guides
Issue 1: Decreasing Internal Standard Peak Area Over Time
Symptoms:
-
The peak area of this compound consistently decreases in sequential injections from the same vial.
-
Quality control (QC) samples fail to meet acceptance criteria due to a drifting internal standard response.
Possible Cause:
-
Isotopic exchange is occurring in the sample vial, likely due to the solvent composition, pH, or temperature of the autosampler.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreasing internal standard signal.
Issue 2: Inaccurate Quantification and High Analyte Concentration
Symptoms:
-
Calculated concentrations of the unlabeled glycerol are unexpectedly high.
-
Poor accuracy and precision in calibration curves and QC samples.
Possible Cause:
-
Loss of deuterium from the this compound internal standard is causing its signal to be underestimated, leading to an overestimation of the native analyte.
-
The derivatization method used is not protecting the deuterium labels.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate quantification.
Data Presentation
Table 1: Factors Affecting the Rate of Hydrogen-Deuterium Exchange of Labile Protons
| Factor | Condition that Minimizes Exchange | Condition that Maximizes Exchange | Rationale |
| pH | ~2.5 - 3.0 | < 2.0 and > 4.0 (especially basic pH) | The exchange reaction is both acid- and base-catalyzed, with the slowest rate occurring in a narrow acidic pH range. |
| Temperature | ≤ 4°C (ideally on ice) | Elevated temperatures (>25°C) | Higher temperatures provide more energy for the exchange reaction to overcome its activation barrier. |
| Solvent | Aprotic (e.g., Acetonitrile, DMSO) | Protic (e.g., Water, Methanol, Ethanol) | Protic solvents provide a source of exchangeable protons that can readily replace the deuterium atoms on the glycerol hydroxyl groups. |
| Time | Minimized exposure | Prolonged exposure | The exchange is a time-dependent process; longer exposure to unfavorable conditions will result in greater deuterium loss. |
Table 2: Comparison of Derivatization Methods for Glycerol Analysis by GC-MS
| Derivatization Method | Reagent(s) | Deuterium Retention | Advantages | Disadvantages |
| Trimethylsilyl (TMS) Ether | e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Poor | Common, relatively simple procedure. | Can lead to the loss of deuterium atoms from hydroxyl groups. |
| Heptafluorobutyryl (HFB) Ester | Heptafluorobutyric anhydride (HFBA) | Excellent | Produces a derivative with an intense molecular ion that retains all deuterium labels. | HFBA is corrosive and moisture-sensitive. |
| Two-Step Derivatization | 1. 1-butylboronic acid 2. N-methyl-N-trimethylsilyltrifluoroacetamide | Good | Forms a cyclic boronate ester to protect two hydroxyl groups, followed by silylation of the remaining hydroxyl group. | More complex, multi-step procedure. |
| Pentafluorobenzoyl (PFB) Ester | Pentafluorobenzoyl chloride (PFBCl) | Excellent | Creates stable derivatives suitable for sensitive detection by electron capture negative ion chemical ionization (ECNICI-MS). | PFBCl is a lachrymator and moisture-sensitive. |
Experimental Protocols
Protocol 1: Preparation of Glycerol Standards and Sample Extraction from Plasma
This protocol is designed to minimize isotopic exchange during sample preparation.
Materials:
-
This compound
-
Aprotic solvent (e.g., HPLC-grade acetonitrile)
-
Formic acid
-
Ice bath
-
Vortex mixer
-
Centrifuge (capable of 4°C)
-
Protein precipitation agent (e.g., ice-cold acetonitrile)
Procedure:
-
Preparation of Stock and Working Standards:
-
Allow the neat this compound to equilibrate to room temperature before opening.
-
Prepare a stock solution in acetonitrile.
-
Prepare working internal standard solutions by diluting the stock solution with acetonitrile. Store all solutions at -20°C when not in use.
-
-
Sample Preparation:
-
Place all plasma samples and reagents on an ice bath.
-
In a clean microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the this compound working internal standard solution.
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for derivatization and analysis.
-
Protocol 2: Derivatization of Glycerol with Heptafluorobutyric Anhydride (HFBA)
This method is recommended for GC-MS analysis to ensure the retention of all deuterium labels.
Materials:
-
Dried sample extract from Protocol 1
-
Heptafluorobutyric anhydride (HFBA)
-
Ethyl acetate (anhydrous)
-
Nitrogen evaporator
-
Heating block
Procedure:
-
Drying: Evaporate the supernatant from the sample preparation step to complete dryness under a gentle stream of nitrogen.
-
Derivatization:
-
Add 50 µL of anhydrous ethyl acetate and 50 µL of HFBA to the dried extract.
-
Seal the vial tightly.
-
Heat at 60°C for 30 minutes.
-
-
Final Preparation:
-
Cool the vial to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the dried derivative in a suitable solvent (e.g., hexane) for GC-MS injection.
-
Experimental Workflow Visualization:
Caption: Recommended workflow for plasma sample preparation and derivatization.
References
Technical Support Center: Glycerol-13C3,d8 Isotope Tracer Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on correcting for natural isotopic abundance in mass spectrometry-based metabolomics studies using Glycerol-13C3,d8.
Frequently Asked Questions (FAQs)
Q1: What is natural isotopic abundance, and why is it a concern in stable isotope labeling experiments?
A1: Many elements exist naturally as a mixture of stable isotopes. For example, carbon is predominantly ¹²C, but about 1.1% is ¹³C. In stable isotope labeling studies, we introduce a tracer, like this compound, which is highly enriched in heavy isotopes. However, the mass spectrometer detects the total abundance of each mass isotopologue, which is a combination of the isotopes from the tracer and the naturally occurring isotopes in the metabolite and any derivatizing agents.[1] Failing to correct for this natural abundance can lead to an overestimation of the true isotopic enrichment from the tracer, resulting in inaccurate calculations of metabolic fluxes and pathway activities.[1][2]
Q2: What makes correcting for natural abundance in this compound studies particularly challenging?
A2: this compound is a dual-labeled tracer, meaning it contains both ¹³C and deuterium (²H) isotopes. This requires a more complex correction algorithm than for single-labeled tracers.[3][4] The correction must account for the natural abundance of isotopes of all elements in the glycerol molecule (carbon, hydrogen, and oxygen) and in the derivatizing agent used for analysis. High-resolution mass spectrometry is often necessary to distinguish between isotopologues with the same nominal mass but different elemental compositions (e.g., distinguishing a ¹³C-labeled species from a ²H-labeled species).
Q3: What software tools are available for natural abundance correction of dual-labeled tracer data?
A3: Several software packages can perform natural abundance correction for dual-isotope tracing experiments. Some commonly used tools include:
-
AccuCor2: An R-based tool specifically designed for resolution-dependent correction of dual-isotope tracer data (¹³C/¹⁵N or ¹³C/²H).
-
IsoCorrectoR: Another R-based tool that can correct MS and MS/MS data for natural abundance and tracer impurity for various isotopes.
-
Corna: A Python package that includes workflows for correcting data from experiments with one or two tracer elements.
-
PolyMID: A software package that can computationally remove the influence of naturally occurring heavy isotopes from both low- and high-resolution mass spectrometry data.
Q4: What are the key considerations when preparing samples for this compound analysis by GC-MS?
A4: Proper sample preparation is critical for accurate analysis. Key considerations include:
-
Metabolite Extraction: Rapid quenching of metabolic activity is essential to prevent changes in metabolite levels after sample collection. This is often achieved by using cold solvents like methanol or acetonitrile.
-
Derivatization: Glycerol is a polar molecule and requires derivatization to increase its volatility for GC-MS analysis. Common derivatization methods include silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acetylation. It is crucial that the derivatization reaction goes to completion to ensure accurate quantification.
-
Choice of Derivatizing Agent: The elemental composition of the derivatizing agent must be accounted for in the natural abundance correction calculations.
Q5: How does the isotopic purity of the this compound tracer affect the data?
A5: The isotopic purity of the tracer is a critical parameter. Commercially available this compound typically has high, but not 100%, isotopic enrichment (e.g., 99% for ¹³C and 98% for D). This means the tracer itself contains a small amount of unlabeled or partially labeled molecules. This impurity must be accounted for in the correction algorithm to avoid underestimation of the true enrichment in the biological system.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Corrected isotopic enrichment values are negative or greater than 100%. | Incorrect natural abundance correction parameters (e.g., wrong elemental formula, incorrect isotopic purity of the tracer). Measurement errors and noise in the mass spectrometry data. | Double-check the chemical formula of the derivatized analyte and the isotopic purity of the this compound tracer entered into the correction software. Ensure that the mass spectrometry data is of high quality with good signal-to-noise ratios. Some correction algorithms, like those using non-negative least-squares, can help prevent negative values. |
| Poor separation of derivatized glycerol in the GC. | Incomplete derivatization. Suboptimal GC temperature gradient. Column degradation. | Optimize the derivatization protocol (e.g., reaction time, temperature, and reagent concentration). Adjust the GC temperature program to improve peak separation. Replace the GC column if it is old or showing signs of degradation. |
| High background noise in the mass spectrum. | Contamination from sample preparation (e.g., from solvents, tubes, or handling). Leak in the GC-MS system. | Use high-purity solvents and clean labware. Always wear gloves to prevent contamination. Perform a leak check on the GC-MS system. |
| Inability to resolve key isotopologues. | Insufficient mass resolution of the mass spectrometer. | For dual-labeled tracers like this compound, high-resolution mass spectrometry is often required to differentiate between isotopologues with the same nominal mass. If using a low-resolution instrument, it may not be possible to fully resolve all isotopologues, which will limit the accuracy of the flux analysis. |
Data Presentation
Table 1: Natural Abundance of Relevant Isotopes
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.9885 |
| ²H (D) | 0.0115 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 | |
| Silicon | ²⁸Si | 92.23 |
| ²⁹Si | 4.68 | |
| ³⁰Si | 3.09 |
Table 2: Isotopic Purity of a Typical this compound Tracer
| Isotope | Enrichment (%) |
| ¹³C | 99 |
| ²H (D) | 98 |
Table 3: Expected Mass Shifts for Silylated Glycerol Isotopologues
This table provides a simplified example of the expected mass-to-charge ratios (m/z) for the [M-CH₃]⁺ fragment of tris-trimethylsilyl (tris-TMS) derivatized glycerol. The exact m/z values will depend on the specific fragment ion being monitored.
| Isotopologue | Number of ¹³C | Number of ²H (D) | Expected m/z (approximate) |
| Unlabeled Glycerol-TMS | 0 | 0 | 293 |
| M+1 | 1 | 0 | 294 |
| M+2 | 2 | 0 | 295 |
| M+3 | 3 | 0 | 296 |
| This compound-TMS | 3 | 8 | 304 |
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization of Glycerol from Plasma for GC-MS Analysis
-
Metabolite Extraction:
-
To 100 µL of plasma, add 400 µL of ice-cold methanol to precipitate proteins and quench enzymatic reactions.
-
Vortex the mixture for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Solvent Evaporation:
-
Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
-
Derivatization (Silylation):
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Seal the vial tightly and incubate at 70°C for 60 minutes.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
Protocol 2: GC-MS Analysis of Derivatized Glycerol
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp to 250°C at 10°C/minute
-
Hold at 250°C for 5 minutes
-
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan, depending on the experimental goals. For quantification of isotopologues, SIM mode is often preferred for higher sensitivity.
Visualizations
Caption: Experimental workflow for a this compound tracer study.
Caption: Logical flow of the natural abundance correction process.
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
Technical Support Center: Quantification of Low Levels of Glycerol-13C3,d8
Welcome to the technical support center for the quantification of low levels of Glycerol-13C3,d8. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analysis of this stable isotope-labeled compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a stable isotope-labeled form of glycerol, where three carbon atoms are replaced with Carbon-13 (¹³C) and eight hydrogen atoms are replaced with Deuterium (²H or D). It is commonly used as an internal standard in mass spectrometry-based quantitative analysis of glycerol.[1][2] Its known concentration allows for accurate quantification of the endogenous (unlabeled) glycerol by correcting for variations in sample preparation and instrument response. It is also used as a tracer to study metabolic pathways in vivo.[3]
Q2: Which analytical techniques are most suitable for quantifying low levels of this compound?
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and sensitive techniques for quantifying low levels of glycerol and its isotopologues.[4][5] These methods often require derivatization of glycerol to improve its chromatographic properties and ionization efficiency.
Q3: Why is derivatization often necessary for glycerol analysis by GC-MS or LC-MS/MS?
Glycerol is a small, polar molecule with low volatility, which makes it challenging to analyze directly by GC-MS. Derivatization converts glycerol into a less polar and more volatile compound, improving its chromatographic separation and detection. For LC-MS/MS, derivatization can enhance ionization efficiency and improve the specificity of detection. Common derivatizing agents include trimethylsilyl (TMS) reagents, acetic anhydride, and heptafluorobutyric anhydride (HFBA).
Q4: What are the primary metabolic pathways involving glycerol?
Glycerol is a key molecule in several metabolic pathways. The main pathways include:
-
Lipolysis: The breakdown of triglycerides in adipose tissue, which releases glycerol and free fatty acids into the bloodstream.
-
Gluconeogenesis: The synthesis of glucose from non-carbohydrate precursors, including glycerol, primarily in the liver.
-
Glycolysis: The metabolic pathway that breaks down glucose and glycerol to produce energy. Glycerol enters the glycolytic pathway after being converted to glycerol-3-phosphate and then to dihydroxyacetone phosphate (DHAP).
-
Triglyceride Synthesis (Lipogenesis): The process of esterifying fatty acids to a glycerol backbone to form triglycerides for energy storage.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of low levels of this compound.
Issue 1: Poor Sensitivity or Inability to Detect Low Concentrations
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inefficient Ionization | Optimize the mass spectrometer's ion source parameters. For LC-MS, consider using a different ionization technique (e.g., APCI instead of ESI) or modifying the mobile phase to include additives that enhance adduct formation. For GC-MS, ensure the chosen derivatization method yields a fragment with high intensity in the mass spectrum. |
| Suboptimal Derivatization | The choice of derivatization reagent is critical. For GC-MS, heptafluorobutyryl (HFB) derivatization followed by negative ion chemical ionization (NICI) can produce a derivative with an intense molecular ion, retaining all isotopic labels and improving sensitivity for nanomole amounts of glycerol. For LC-MS/MS, derivatization with benzoyl chloride can be effective. Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentration. |
| Matrix Effects | Biological matrices like plasma or urine can suppress the ionization of the analyte, leading to lower signal intensity. To mitigate this, improve sample cleanup procedures. Solid-phase extraction (SPE) can be effective in removing interfering substances. Alternatively, a simple "dilute-and-shoot" approach can sometimes reduce matrix effects, especially when using a highly sensitive instrument. |
| Low Instrument Resolution/Sensitivity | Ensure the mass spectrometer is properly tuned and calibrated. If sensitivity is still an issue, consider using a more sensitive instrument, such as a triple quadrupole mass spectrometer, which allows for highly specific and sensitive selected reaction monitoring (SRM). |
Issue 2: High Variability and Poor Reproducibility in Quantitative Results
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inconsistent Sample Preparation | Manual sample preparation steps can introduce variability. Automating liquid handling steps where possible can improve consistency. Ensure precise and consistent addition of the internal standard (this compound) to all samples and standards early in the workflow. |
| Incomplete Derivatization | Inconsistent derivatization can lead to variable results. Ensure the derivatization reagent is fresh and the reaction conditions (temperature, time) are strictly controlled. The presence of water can interfere with some derivatization reactions; ensure samples are dry before adding the reagent if required by the protocol. |
| Analyte Degradation | Glycerol is generally stable, but repeated freeze-thaw cycles of plasma samples should be avoided. Store samples at -80°C for long-term stability. |
| Carryover in Autosampler/LC System | Glycerol can be "sticky" and prone to carryover in the injection system. Optimize the autosampler wash sequence with a strong, appropriate solvent to minimize carryover between injections. |
Issue 3: Inaccurate Quantification and Isotope Ratio Measurements
Possible Causes & Solutions
| Cause | Recommended Solution |
| Isotopic Impurity of the Standard | The isotopic purity of the this compound standard can affect the accuracy of the results. Use a standard with a known and high isotopic enrichment. The contribution of the unlabeled portion of the standard to the analyte signal should be corrected for in the calculations. |
| Fragmentation and Loss of Isotopic Labels | During mass spectrometric analysis, especially with electron impact (EI) ionization in GC-MS, the derivatized glycerol molecule can fragment. If the monitored fragment ion does not contain all the isotopic labels, it can lead to inaccurate quantification of the tracer. Using a derivatization agent like HFBA with NICI-MS can help to measure the intact molecular ion, thus retaining all labels. |
| Overlapping Mass Spectra | When using multiple isotopic tracers or if there are interfering compounds in the matrix with similar mass-to-charge ratios, there can be spectral overlap. High-resolution mass spectrometry can help to distinguish between ions with very similar masses. When using a stable isotope-labeled internal standard, ensure that its mass is sufficiently different from the analyte to avoid isotopic crosstalk. |
| Non-linearity of Detector Response | Ensure that the concentration of the analyte and the internal standard fall within the linear dynamic range of the detector. If necessary, dilute the samples to bring the concentrations within the calibrated range. |
Quantitative Data Summary
The following tables summarize typical performance data for the quantification of glycerol using different analytical methods.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Glycerol Analysis
| Analytical Method | Derivatization | Matrix | LOD | LOQ | Reference |
| LC-MS/MS | Benzoyl Chloride | Urine | 0.3 µg/mL | 1.0 µg/mL | |
| LC-MS/MS | Benzoyl Chloride | Urine | < 50 ng/mL | < 150 ng/mL | |
| ¹H NMR | None | Aqueous Solution | 0.015 mM | 0.045 mM | |
| ¹³C NMR | None | Aqueous Solution | 0.16 mM | 0.48 mM | |
| GC-MS | Trimethylsilyl Imidazole | Biological Tissues/Fluids | 0.1 µg/mL | - |
Table 2: Precision and Recovery Data for Glycerol Quantification
| Analytical Method | Matrix | Precision (CV%) | Recovery (%) | Reference |
| GC-MS | Plasma | Intra-assay <1.5%, Inter-assay <6% | 99.7% (spiked glycerol) | |
| LC-MS/MS | Urine | < 12.2% | - | |
| LC-MS/MS | Urine | < 15% | - | |
| GC-MS | Biological Tissues/Fluids | - | > 80% (tissues), > 90% (fluids) |
Experimental Protocols
Protocol 1: GC-MS Analysis of Plasma Glycerol using Heptafluorobutyryl Derivatization
This protocol is adapted from a method described for high sensitivity and retention of all isotopic labels.
1. Materials:
-
Plasma samples
-
This compound internal standard solution
-
Heptafluorobutyric anhydride (HFBA)
-
Ethyl acetate
-
Deionized water
-
Nitrogen gas for evaporation
-
GC-MS system with Negative Ion Chemical Ionization (NICI) capabilities
2. Sample Preparation:
-
To 100 µL of plasma, add a known amount of this compound internal standard.
-
Add 1 mL of deionized water and vortex.
-
Extract the glycerol by adding 2 mL of ethyl acetate, vortexing, and centrifuging.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen gas.
3. Derivatization:
-
To the dried extract, add 50 µL of ethyl acetate and 50 µL of HFBA.
-
Cap the vial and heat at 60°C for 30 minutes.
-
After cooling, evaporate the excess reagent and solvent under nitrogen.
-
Reconstitute the sample in a suitable volume of ethyl acetate for GC-MS analysis.
4. GC-MS Analysis:
-
GC Column: A suitable capillary column for separating the derivatized glycerol.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Oven Program: Optimize the temperature ramp to ensure good separation.
-
MS Ionization: Negative Ion Chemical Ionization (NICI).
-
MS Mode: Selected Ion Monitoring (SIM) for the molecular ions of the derivatized endogenous glycerol and the this compound internal standard.
Protocol 2: LC-MS/MS "Dilute-and-Shoot" Method for Urine Glycerol
This protocol is a simplified method suitable for high-throughput screening.
1. Materials:
-
Urine samples
-
Glycerol-13C3 internal standard solution in methanol
-
Acetonitrile
-
Water
-
LC-MS/MS system with an electrospray ionization (ESI) source
2. Sample Preparation:
-
Dilute 200 µL of urine with 800 µL of an internal standard solution (containing Glycerol-13C3) in an acetonitrile/water mixture (e.g., 75/25, v/v).
-
Vortex the sample.
-
Transfer to an autosampler vial for injection.
3. LC-MS/MS Analysis:
-
LC Column: A column suitable for separating polar compounds, such as a HILIC or an amino column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).
-
MS Ionization: Electrospray Ionization (ESI) in negative mode to detect the acetate adduct.
-
MS Mode: Multiple Reaction Monitoring (MRM) to monitor the specific transitions for the glycerol-acetate adduct and the internal standard-acetate adduct. For example, the transition m/z 151 [M+Acetate]⁻ → 59 [Acetate]⁻ for glycerol.
Visualizations
Caption: Overview of major glycerol metabolic pathways.
Caption: General experimental workflow for glycerol quantification.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. Fast LC-MS Quantitation of Glucose and Glycerol Via Enzymatic Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enriched/Tracer - Carbon and Nitrogen in Solids | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 3. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A modified LC-MS/MS method to simultaneously quantify glycerol and mannitol concentrations in human urine for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with contamination in Glycerol-13C3,d8 samples
Welcome to the technical support center for Glycerol-13C3,d8. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to sample contamination and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a stable isotope-labeled form of glycerol, where all three carbon atoms are the 13C isotope and all eight hydrogen atoms are deuterium (d). This labeling makes it a powerful tracer for metabolic research, particularly in studies of gluconeogenesis, lipolysis, and other metabolic pathways using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2][3]
Q2: What are the typical purity levels of commercially available this compound?
A2: Commercially available this compound typically has an isotopic purity of 98-99% for both 13C and deuterium and a chemical purity of around 95-99%. This means that even high-grade products can contain minor impurities.
Q3: How should I store my this compound sample?
A3: Glycerol is hygroscopic, meaning it readily absorbs moisture from the atmosphere. To maintain its purity, it should be stored in a tightly sealed container in a desiccator or a dry environment. For long-term storage, refrigeration is recommended to minimize any potential degradation.
Q4: What are the most common contaminants in this compound samples?
A4: Potential contaminants can be broadly categorized as:
-
Water: Due to the hygroscopic nature of glycerol.
-
Unlabeled or partially labeled glycerol: Arising from the synthetic process.
-
Residual solvents: From the synthesis and purification steps (e.g., methanol, ethanol, acetone).
-
Side-products from synthesis: These can include various organic molecules depending on the synthetic route.
-
Environmental contaminants: Dust, phthalates from plasticware, and other laboratory contaminants.
Q5: How can contaminants affect my experimental results?
A5: Contaminants can have several detrimental effects:
-
Interference in analytical measurements: Extra peaks in NMR or GC-MS spectra can complicate data analysis.
-
Inaccurate quantification: If the contaminant has a similar structure or mass to glycerol or its derivatives, it can lead to errors in concentration measurements.
-
Alteration of biological systems: Certain impurities could be toxic to cells or interfere with metabolic pathways, confounding the results of in vitro or in vivo studies.
-
Dilution of isotopic enrichment: The presence of unlabeled glycerol will lower the overall isotopic enrichment of the sample, which is a critical parameter in tracer studies.[4][5]
Troubleshooting Guides
Troubleshooting by Analytical Technique
This section provides guidance on identifying and resolving common issues encountered during the analysis of this compound samples by NMR and GC-MS.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad peaks in 1H or 13C NMR spectrum | 1. High sample viscosity.2. Presence of paramagnetic impurities (e.g., metal ions).3. Sample concentration is too high. | 1. Dilute the sample with an appropriate deuterated solvent.2. Gently warm the sample to reduce viscosity (ensure solvent is not too volatile).3. Filter the sample to remove any particulate matter. |
| Unexpected peaks in the spectrum | 1. Residual solvents from synthesis or cleaning.2. Presence of unlabeled or partially labeled glycerol.3. Contamination from plasticware (e.g., phthalates).4. Side-products from the synthesis of this compound. | 1. Compare the chemical shifts of unknown peaks with common laboratory solvents.2. Run a 1H NMR to check for signals from unlabeled glycerol.3. Ensure high-purity solvents and clean glassware are used for sample preparation. |
| Poor signal-to-noise ratio | 1. Low sample concentration.2. Insufficient number of scans. | 1. Increase the sample concentration if possible.2. Increase the number of scans during acquisition. |
| HOD peak is very large | Water contamination. | 1. Use a fresh, sealed bottle of deuterated solvent.2. Dry the NMR tube and other glassware thoroughly before use.3. Store this compound in a desiccator. |
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak tailing | 1. Active sites in the injector liner or column.2. Column contamination. | 1. Use a deactivated injector liner.2. Trim the front end of the GC column.3. Condition the column according to the manufacturer's instructions. |
| Ghost peaks (peaks in blank runs) | Contamination in the syringe, injector, or carrier gas. | 1. Rinse the syringe with a clean solvent.2. Bake out the injector and column.3. Check the purity of the carrier gas and gas lines. |
| Poor peak shape (fronting or splitting) | 1. Column overload.2. Inappropriate injection technique or temperature. | 1. Dilute the sample.2. Optimize the injection volume and temperature. |
| Low signal intensity | 1. Inefficient derivatization.2. Leak in the GC-MS system. | 1. Optimize the derivatization protocol (see Experimental Protocols section).2. Check for leaks at all fittings and connections. |
| Unexpected peaks in the chromatogram | 1. Incomplete derivatization leading to multiple products.2. Contaminants in the sample or derivatizing reagents. | 1. Ensure the derivatization reaction goes to completion.2. Run a blank with only the derivatizing reagents to identify any impurities. |
Troubleshooting Contamination Sources and Purification
This section addresses the identification of the source of contamination and provides guidance on potential purification methods.
Q: How can I identify the source of contamination?
A: A systematic approach is key:
-
Analyze a blank: Prepare a sample with only the solvent and run it on your analytical instrument. This will help identify contaminants from the solvent or the instrument itself.
-
Review your sample preparation procedure: Consider all materials that come into contact with your sample, including pipette tips, vials, and solvents. Phthalates from plastics are a common source of contamination.
-
Analyze the underivatized sample: If you are performing a derivatization step, analyzing the sample before this step can help determine if the contamination is in the original sample or introduced during derivatization.
Q: My this compound sample is contaminated. Can I purify it in the lab?
A: Yes, for certain types of contaminants, lab-scale purification may be possible. However, given the high value of the material, it is crucial to perform any purification on a small test scale first.
| Contaminant Type | Suggested Lab-Scale Purification Method | Considerations |
| Water | Lyophilization (freeze-drying) or vacuum distillation at low temperature. | Glycerol has a high boiling point, so vacuum is necessary to remove water without degrading the sample. |
| Non-polar organic impurities | Liquid-liquid extraction with a non-polar solvent (e.g., hexane). | As glycerol is highly polar, non-polar impurities will preferentially partition into the organic phase. Multiple extractions may be necessary. |
| Ionic impurities (salts) | Ion-exchange chromatography. | This is effective for removing charged impurities. |
| Other polar organic impurities | Small-scale column chromatography with an appropriate stationary phase (e.g., silica gel). | This can be challenging due to the high polarity of glycerol. A polar solvent system will be required. |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Weigh the sample: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.
-
Add solvent: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Dissolve the sample: Vortex the vial until the glycerol is completely dissolved. Gentle warming may be used to aid dissolution for viscous samples.
-
Transfer to NMR tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Filter if necessary: If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.
Protocol 2: Derivatization of Glycerol for GC-MS Analysis (Silylation)
Glycerol's high polarity and low volatility make it unsuitable for direct GC-MS analysis. Derivatization is required to convert it into a more volatile and thermally stable compound.
-
Dry the sample: Ensure the this compound sample is free of water, as water will react with the silylating agent. This can be achieved by lyophilization or by co-evaporation with an anhydrous solvent like acetonitrile.
-
Prepare the derivatization reagent: In a fume hood, prepare a solution of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent like pyridine or acetonitrile.
-
Derivatization reaction:
-
To the dry glycerol sample (approximately 1 mg), add 100 µL of the derivatization reagent.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Visualizations
Caption: Workflow for troubleshooting contamination in this compound samples.
Caption: Experimental workflow for the derivatization of this compound for GC-MS analysis.
References
- 1. Glycerol production and utilization measured using stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Glycerol-13C3,d8 for In Vivo Metabolic Tracing: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise mapping of metabolic pathways is crucial for understanding disease mechanisms and developing novel therapeutics. Stable isotope tracers are invaluable tools in this endeavor, and Glycerol-13C3,d8 stands out as a potent probe for in vivo metabolic tracing, particularly for elucidating the dynamics of gluconeogenesis and its interplay with other central carbon metabolic pathways.
This guide provides an objective comparison of this compound with other commonly used tracers, supported by experimental data. It also offers detailed methodologies for key experiments to facilitate the validation and implementation of this tracer in your research. While specific data for the combined 13C3,d8 labeling is limited in publicly available literature, this guide will focus on the widely used and functionally similar [U-13C3]glycerol, with the understanding that the additional deuterium labeling in this compound can be used for specific mass spectrometry-based analyses.
Performance Comparison of Metabolic Tracers
The choice of a stable isotope tracer is critical and depends on the specific metabolic pathway under investigation. Glycerol, lactate, and glucose are key players in central carbon metabolism, and their labeled counterparts are frequently used to trace metabolic fluxes. The following table summarizes the performance of [U-13C3]Glycerol in comparison to [U-13C3]Lactate and [U-13C6]Glucose for in vivo metabolic tracing, particularly focusing on gluconeogenesis.
| Tracer | Primary Pathway Traced | Advantages | Disadvantages | Typical Contribution to Glucose Carbon |
| [U-13C3]Glycerol | Gluconeogenesis, Glycolysis | Direct entry into the gluconeogenic pathway as a three-carbon unit. It is the dominant overall contributor of net new glucose carbons during fasting[1][2]. | High infusion rates may be required to achieve sufficient enrichment, which can potentially perturb the natural metabolic state. | 30-50%[1] |
| [U-13C3]Lactate | Gluconeogenesis, Cori Cycle | Significant direct contributor to gluconeogenesis. | A large fraction is recycled via the Cori cycle, making it a minor source of net new glucose carbon. Carbon loss can occur in the TCA cycle. | ~60% (direct), but minor net contribution |
| [U-13C6]Glucose | Glycolysis, Pentose Phosphate Pathway, TCA Cycle | Excellent for tracing glucose utilization and downstream metabolic pathways. | Less direct for quantifying gluconeogenesis from specific precursors. | Not a precursor for net gluconeogenesis. |
Experimental Protocols
In Vivo Metabolic Tracing with [U-13C3]Glycerol in a Mouse Model
This protocol outlines a typical procedure for an in vivo metabolic tracing study in mice to assess the contribution of glycerol to gluconeogenesis.
1. Animal Preparation:
-
Acclimatize male C57BL/6J mice for at least one week with ad libitum access to a standard chow diet and water.
-
Fast the mice for a predetermined period (e.g., 6, 12, or 18 hours) before the tracer infusion to stimulate gluconeogenesis. Water should be available at all times.
2. Tracer Preparation and Administration:
-
Prepare a sterile solution of [U-13C3]Glycerol in saline.
-
Administer the tracer via a continuous intravenous infusion using a catheterized jugular vein to maintain a steady-state enrichment of the tracer in the plasma. A typical infusion rate is 20 nmol/gram body weight/minute.
-
The infusion should last for a sufficient duration (e.g., 5 hours) to allow the tracer and its downstream metabolites to reach a metabolic and isotopic steady state.
3. Sample Collection:
-
Collect blood samples from the tail vein or another appropriate site at baseline (before infusion) and at multiple time points during the infusion to monitor the isotopic enrichment of glycerol and glucose in the plasma.
-
At the end of the infusion period, euthanize the mice and rapidly collect tissues of interest (e.g., liver, kidney, skeletal muscle).
-
Immediately freeze the tissues in liquid nitrogen to quench all metabolic activity.
4. Sample Processing and Metabolite Extraction:
-
For plasma samples, deproteinize by adding a cold solvent like methanol or acetonitrile, centrifuge, and collect the supernatant.
-
For tissue samples, homogenize the frozen tissue in a cold extraction solvent (e.g., 80% methanol).
-
Centrifuge the homogenate and collect the supernatant containing the polar metabolites.
5. LC-MS/MS Analysis:
-
Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate the metabolites using a suitable chromatography column (e.g., a HILIC column for polar metabolites).
-
Use a mass spectrometer operating in a selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode to detect and quantify the different isotopologues of glycerol, glucose, and other relevant metabolites.
-
The mass transitions for the unlabeled and labeled forms of the metabolites need to be determined empirically or from the literature. For example, for glucose, you would monitor the transitions for M+0 (unlabeled), M+3 (from one molecule of [U-13C3]Glycerol), and M+6 (from two molecules of [U-13C3]Glycerol).
6. Data Analysis:
-
Calculate the isotopic enrichment of each metabolite as the mole percent excess (MPE).
-
Correct for the natural abundance of 13C.
-
The fractional contribution of glycerol to glucose production can be calculated from the isotopic enrichment of plasma glucose and glycerol at a steady state.
Visualizations
Metabolic Pathways of Glycerol
The following diagram illustrates the central metabolic pathways that glycerol enters, including gluconeogenesis and glycolysis.
Caption: Key metabolic pathways of glycerol.
Experimental Workflow for In Vivo Metabolic Tracing
This diagram outlines the key steps involved in a typical in vivo metabolic tracing experiment using a stable isotope-labeled tracer.
Caption: Experimental workflow for in vivo metabolic tracing.
References
A Head-to-Head Comparison: Glycerol-13C3,d8 vs. Deuterated Glycerol Tracers for Metabolic Research
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal stable isotope-labeled glycerol tracer for metabolic studies.
In the intricate world of metabolic research, stable isotope tracers are indispensable tools for elucidating the dynamics of metabolic pathways. Glycerol, a key molecule in energy metabolism, is frequently traced using isotopically labeled analogues to study processes such as lipolysis, gluconeogenesis, and triglyceride turnover. This guide provides an objective comparison of Glycerol-13C3,d8 and commonly used deuterated glycerol tracers, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their studies.
At a Glance: Key Differences and Applications
This compound is a heavily labeled glycerol molecule containing three carbon-13 (¹³C) isotopes and eight deuterium (D) atoms.[1][2] Deuterated glycerol tracers, most commonly Glycerol-d5 ([1,1,2,3,3-²H₅]glycerol), contain five deuterium atoms.[3][4] Both types of tracers are utilized in a variety of metabolic studies; however, their distinct isotopic labeling patterns can offer specific advantages depending on the research application and analytical methodology.
| Feature | This compound | Deuterated Glycerol (e.g., Glycerol-d5) |
| Isotopic Composition | 3 x ¹³C, 8 x D | 5 x D |
| Mass Shift | High (M+11) | Moderate (M+5) |
| Primary Applications | Metabolic flux analysis, tracer kinetics, internal standard for mass spectrometry. | Glycerol kinetics, lipolysis studies, fatty acid turnover. |
| Analytical Method | Gas Chromatography-Mass Spectrometry (GC/MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR). | Gas Chromatography-Mass Spectrometry (GC/MS). |
| Key Advantage | High mass shift minimizes spectral overlap with endogenous glycerol, making it an excellent internal standard. The combination of ¹³C and D provides multiple labeling patterns for advanced metabolic flux studies. | Well-established tracer for glycerol turnover studies with extensive literature support. |
| Potential Consideration | Higher cost compared to some deuterated tracers. | Potential for deuterium loss during certain derivatization procedures for GC/MS analysis. |
Performance in Key Applications: A Data-Driven Comparison
The choice between this compound and deuterated glycerol tracers often hinges on the specific requirements of the experiment, such as the need for a robust internal standard or the desire to trace the carbon backbone versus hydrogen atoms.
Glycerol Turnover and Lipolysis
Studies comparing ¹³C-labeled and deuterated glycerol tracers for measuring glycerol kinetics have demonstrated that both can yield comparable results. A study involving the simultaneous infusion of [2-¹³C]glycerol and ²H₅-glycerol in healthy adults found no significant difference in the measured glycerol flux under both basal and stimulated conditions. This indicates that for determining whole-body glycerol turnover, deuterated tracers like Glycerol-d5 are valid and effective.
The rate of appearance (Ra) of glycerol is a key parameter in these studies and is a direct index of lipolysis. Both tracer types can be used to quantify glycerol Ra through isotope dilution, typically measured by GC/MS.
Metabolic Flux Analysis
For more complex metabolic flux analysis (MFA), where the goal is to trace the fate of the glycerol carbon backbone through various metabolic pathways, ¹³C-labeled glycerol tracers, including Glycerol-13C3, are particularly advantageous. The stable ¹³C label allows researchers to follow the carbon atoms as they are incorporated into other metabolites, such as glucose or amino acids. This provides a detailed map of intracellular metabolic fluxes. While deuterated tracers can also be used in flux studies, the interpretation can be more complex due to potential isotope effects and the exchange of deuterium with protons in aqueous environments.
Use as an Internal Standard
This compound, with its significant mass shift (M+11) from unlabeled glycerol, serves as an excellent internal standard for the accurate quantification of endogenous glycerol levels by mass spectrometry. This large mass difference effectively separates the signal of the internal standard from that of the analyte, minimizing the risk of isotopic overlap and improving analytical precision. While deuterated glycerol can also be used as an internal standard, the smaller mass shift (e.g., M+5 for Glycerol-d5) may be more susceptible to spectral interference from naturally occurring isotopes of the analyte.
Experimental Protocols
Below are detailed methodologies for key experiments utilizing these glycerol tracers.
Measurement of Glycerol Rate of Appearance (Ra) using Isotope Dilution
This protocol describes a primed, constant infusion of a glycerol tracer to measure whole-body glycerol kinetics.
Methodology:
-
Subject Preparation: Subjects are typically studied in a post-absorptive state (overnight fast).
-
Tracer Infusion: A priming dose of the glycerol tracer (e.g., 1.5 µmol/kg for Glycerol-d5) is administered intravenously to rapidly achieve isotopic steady-state, followed by a constant infusion (e.g., 0.10 µmol/kg/min).
-
Blood Sampling: Blood samples are collected before the infusion to determine background enrichment and at regular intervals during the last 20-30 minutes of the infusion period to ensure isotopic plateau.
-
Sample Preparation and Analysis:
-
Plasma is separated from the blood samples.
-
Glycerol is extracted from the plasma.
-
To prevent the loss of deuterium labels during analysis, glycerol is often derivatized. A common method involves reaction with heptafluorobutyric anhydride to form a heptafluorobutyryl derivative. This derivative is stable and retains all isotopic labels.
-
The isotopic enrichment of glycerol is determined by GC/MS.
-
-
Calculation of Glycerol Ra: The rate of appearance is calculated using the steady-state isotope dilution equation: Ra (µmol/kg/min) = (Ei / Ep - 1) x I Where:
-
Ei = Isotopic enrichment of the infusate
-
Ep = Isotopic enrichment of plasma glycerol at steady state
-
I = Infusion rate of the tracer (µmol/kg/min)
-
Glycerol Metabolism and Gluconeogenesis Pathway
The following diagram illustrates the central role of glycerol in metabolism, a pathway frequently investigated using stable isotope tracers.
Conclusion: Making the Right Choice
Both this compound and deuterated glycerol tracers are powerful tools for metabolic research. The choice between them should be guided by the specific research question and the analytical capabilities of the laboratory.
-
For routine measurements of glycerol turnover and lipolysis , deuterated tracers such as Glycerol-d5 are a well-validated and cost-effective option.
-
For complex metabolic flux analysis that requires tracing the carbon backbone of glycerol through interconnected pathways, ¹³C-labeled glycerol tracers are superior.
-
When a highly accurate and precise internal standard is needed for quantitative mass spectrometry, the large mass shift of This compound makes it an ideal choice.
By carefully considering the experimental goals and the unique properties of each tracer, researchers can select the most appropriate tool to unravel the complexities of glycerol metabolism in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 甘油-13C3,d8 98 atom % D, 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 3. A mass spectrometric method for measuring glycerol levels and enrichments in plasma using 13C and 2H stable isotopic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycerol (1,1,2,3,3-Dâ ) - Cambridge Isotope Laboratories, DLM-1229-5 [isotope.com]
A Comparative Guide to Isotopic Tracers in Metabolic Flux Analysis: Glycerol-13C3,d8 vs. [U-13C]glucose
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isotopic Tracers in Metabolic Flux Analysis
Metabolic flux analysis relies on the introduction of substrates labeled with stable isotopes, most commonly carbon-13 (¹³C), into a biological system. As cells metabolize these labeled substrates, the isotopes are incorporated into downstream metabolites. By measuring the isotopic enrichment and distribution in these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the rates (fluxes) of metabolic pathways.
[U-13C]glucose, a glucose molecule uniformly labeled with ¹³C, has long been the workhorse of MFA, providing a global view of central carbon metabolism. In contrast, tracers like Glycerol-13C3,d8, which is labeled with both carbon-13 and deuterium (d), offer a more targeted approach to investigate specific metabolic pathways and redox states.
[U-13C]glucose: A Global View of Central Carbon Metabolism
[U-13C]glucose is the most widely used tracer for ¹³C-MFA, offering a comprehensive overview of central carbon metabolism. As glucose is a primary fuel source for most cultured cells, its labeled carbons are readily incorporated into a vast array of downstream metabolites, enabling the simultaneous analysis of glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.
Key Advantages of [U-13C]glucose:
-
Broad Coverage : Enables the simultaneous analysis of a wide range of interconnected metabolic pathways.
-
Well-Established Protocols : Extensive literature and standardized protocols facilitate its implementation.[1][2]
-
Rich Isotopic Labeling : Provides complex labeling patterns in numerous metabolites, leading to well-constrained flux estimations.
Limitations of [U-13C]glucose:
-
Limited Insight into Redox Metabolism : While it traces carbon backbones, it provides limited direct information about the flux of reducing equivalents like NADH and NADPH.
-
Complexity in Data Analysis : The extensive labeling can sometimes complicate the interpretation of fluxes in pathways with multiple inputs.
This compound: A Specialized Tracer for Gluconeogenesis, Glycerolipid Metabolism, and Redox State
This compound is a powerful, specialized tracer that offers unique insights into specific areas of metabolism. Its dual labeling with both ¹³C and deuterium provides a multi-faceted view of cellular physiology.
Metabolic Fate of this compound:
Glycerol enters central carbon metabolism through its conversion to glycerol-3-phosphate, which is then oxidized to dihydroxyacetone phosphate (DHAP), an intermediate in glycolysis. The ¹³C atoms from glycerol can then be traced through gluconeogenesis, the TCA cycle, and other anabolic pathways. The deuterium atoms primarily trace the activity of redox reactions involving NAD+/NADH.
Key Advantages of this compound:
-
Probing Gluconeogenesis : Directly traces the contribution of glycerol to glucose synthesis.
-
Investigating Glycerolipid Metabolism : Ideal for studying the synthesis and turnover of glycerolipids like triacylglycerols and phospholipids.[3]
-
Tracing Redox Metabolism : The deuterium label allows for the investigation of NADH production and consumption, providing insights into the cellular redox state.[4][5] This is a significant advantage over carbon-only tracers.
-
Reduced Complexity : Targets a more specific set of pathways, which can simplify data analysis and interpretation.
Limitations of this compound:
-
Limited Scope : Does not provide a global overview of central carbon metabolism in the way that [U-13C]glucose does.
-
Cell-Type Specificity : The utility of glycerol as a tracer is dependent on the cell's ability to take up and metabolize it, which can vary between cell types.
-
Fewer Established Protocols : While the principles are clear, there is a less extensive body of literature with detailed protocols compared to [U-13C]glucose.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies using ¹³C-labeled glucose and glycerol to illustrate the type of flux information that can be obtained. Note that the data are from different studies and are not directly comparable but serve to exemplify the outputs of MFA with these tracers.
Table 1: Representative Metabolic Fluxes Determined Using [U-¹³C]glucose in Mammalian Cells
| Metabolic Flux | Relative Flux Value (Normalized to Glucose Uptake) | Biological System | Reference |
| Glycolysis (Glucose -> Pyruvate) | 100 | A549 Lung Carcinoma Cells | --INVALID-LINK-- |
| Pentose Phosphate Pathway (Oxidative) | 15 | A549 Lung Carcinoma Cells | --INVALID-LINK-- |
| Pyruvate Dehydrogenase (Pyruvate -> Acetyl-CoA) | 20 | A549 Lung Carcinoma Cells | --INVALID-LINK-- |
| TCA Cycle (Citrate Synthase) | 25 | A549 Lung Carcinoma Cells | --INVALID-LINK-- |
Table 2: Representative Metabolic Fluxes Determined Using ¹³C-Glycerol
| Metabolic Flux | Flux Rate (µmol/kg/min) | Biological System | Reference |
| Glycerol Rate of Appearance (Basal) | 2.2 ± 0.3 | Humans | --INVALID-LINK-- |
| Glycerol Rate of Appearance (Epinephrine Stimulated) | 6.7 ± 0.3 | Humans | --INVALID-LINK-- |
| Gluconeogenesis from Glycerol | ~40% of total glucose appearance | Juvenile Seabass | --INVALID-LINK-- |
Experimental Protocols
Detailed Methodology for [U-13C]glucose Metabolic Flux Analysis
This protocol is a representative example for mammalian cells and may require optimization for specific cell lines and experimental conditions.
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency in standard growth medium.
-
For the labeling experiment, replace the standard medium with a medium containing a known concentration of [U-13C]glucose (e.g., 25 mM) and other necessary nutrients.
-
Incubate the cells for a sufficient time to achieve isotopic steady-state. This is typically determined empirically but is often in the range of 6-24 hours for mammalian cells.
-
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold saline.
-
Quench metabolism by adding a cold solvent, typically 80% methanol, to the culture plate.
-
Scrape the cells and collect the cell suspension.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge the cell lysate to pellet the protein and cell debris.
-
Collect the supernatant containing the polar metabolites.
-
-
Sample Derivatization and Analysis:
-
Dry the metabolite extract, for example, under a stream of nitrogen.
-
Derivatize the dried metabolites to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common method is methoximation followed by silylation.
-
Analyze the derivatized samples by GC-MS to determine the mass isotopomer distributions of key metabolites (e.g., amino acids, organic acids).
-
-
Flux Calculation:
-
Use a metabolic flux analysis software package (e.g., INCA, Metran) to estimate the intracellular fluxes.
-
The software fits the experimentally measured mass isotopomer distributions to a metabolic model to calculate the flux values.
-
Proposed Methodology for this compound Metabolic Flux Analysis
This proposed protocol is based on established methods for other glycerol tracers and would require validation.
-
Cell Culture and Labeling:
-
Similar to the [U-13C]glucose protocol, culture cells to the desired state.
-
Replace the standard medium with a medium containing a known concentration of this compound (e.g., 5-10 mM). The optimal concentration should be determined empirically.
-
Incubate for a duration sufficient to achieve isotopic steady-state in the pathways of interest.
-
-
Metabolite Quenching and Extraction:
-
Follow the same procedure as for the [U-13C]glucose protocol to quench metabolism and extract metabolites.
-
-
Sample Derivatization and Analysis:
-
The choice of derivatization and analytical method is crucial for detecting both ¹³C and deuterium.
-
For GC-MS analysis, derivatization methods that do not involve the exchange of deuterium atoms should be chosen.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) may be a more direct method for analyzing the labeled metabolites without derivatization.
-
The mass spectrometer must be capable of resolving the mass shifts due to both ¹³C and deuterium.
-
-
Flux Calculation:
-
The metabolic model used for flux calculations must include the reactions of glycerol metabolism and the associated redox reactions to account for the fate of the deuterium label.
-
Specialized software or custom scripts may be required to handle the complexity of combined ¹³C and deuterium tracing.
-
Visualization of Metabolic Pathways and Workflows
[U-13C]glucose Metabolic Tracing
Caption: Metabolic fate of [U-13C]glucose through central carbon metabolism.
This compound Metabolic and Redox Tracing
Caption: Metabolic entry and redox tracing of this compound.
General Experimental Workflow for Metabolic Flux Analysis
Caption: A generalized workflow for 13C-Metabolic Flux Analysis.
Conclusion and Recommendations
The choice between [U-13C]glucose and this compound for metabolic flux analysis is contingent on the specific research question.
-
[U-13C]glucose is the tracer of choice for obtaining a comprehensive, global view of central carbon metabolism. It is ideal for initial characterizations of a biological system or for studies where the interplay between glycolysis, the PPP, and the TCA cycle is of primary interest.
-
This compound is a powerful tool for more targeted investigations. It is particularly advantageous for studies focused on gluconeogenesis, glycerolipid metabolism, and for gaining insights into cellular redox state through its unique deuterium labeling. The ability to trace both carbon and hydrogen flux simultaneously provides a deeper layer of metabolic information that is inaccessible with carbon-only tracers.
For a comprehensive understanding of cellular metabolism, a multi-tracer approach, potentially utilizing both [U-13C]glucose and a tracer like this compound in parallel experiments, can provide a highly resolved and integrated view of metabolic fluxes. As with any MFA study, careful experimental design, including the choice of tracer, is critical for obtaining high-quality, interpretable data.
References
- 1. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycerolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Deuterium Tracing to Interrogate Compartment-Specific NAD(P)H Metabolism in Cultured Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. Deuterium Tracing to Interrogate Compartment-Specific NAD(P)H Metabolism in Cultured Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Glycerol-13C3,d8 with Alternative Standards for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Isotopic Internal Standards
In the precise world of quantitative analysis, particularly in mass spectrometry-based assays, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive cross-validation of Glycerol-13C3,d8 against other commonly used stable isotope-labeled and structural analog standards for the quantification of glycerol. The selection of an ideal internal standard is critical for correcting sample preparation, instrumental analysis, and matrix effect variations. This document offers a comparative overview of key performance metrics, detailed experimental protocols, and workflow diagrams to aid researchers in making informed decisions for their specific analytical needs.
Performance Data Summary
The following tables summarize the key performance characteristics of this compound and its alternatives, compiled from various analytical studies. It is important to note that these values may vary depending on the specific matrix, instrumentation, and experimental conditions.
Table 1: Comparison of Key Performance Metrics for Glycerol Internal Standards
| Internal Standard | Analytical Method | Linearity (r²) | Accuracy/Recovery (%) | Precision (RSD %) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Citation(s) |
| This compound | LC-MS/MS | >0.99 | 99.2 (Inter-assay) | 1.0 (Intra-assay) | Not Reported | Not Reported | [1] |
| Glycerol-13C3 | GC-MS | Not Reported | 99.8 | <1.5 (Intra-assay), <6 (Inter-assay) | Not Reported | Not Reported | [2] |
| Glycerol-d5 | GC-MS | Not Reported | 99.7 | Not Reported | Not Reported | Not Reported | [2] |
| 1,2,3-Butanetriol | GC-MS | 0.9991 | >80 (>90 for fluid samples) | Not Reported | 0.1 µg/mL | Not Reported | [3][4] |
Note: Direct head-to-head comparative data for all parameters under identical conditions is limited in the available literature. The data presented is a synthesis from multiple sources.
Experimental Protocols
Detailed methodologies for the quantification of glycerol using different internal standards are provided below. These protocols are based on established methods and can be adapted for specific laboratory requirements.
Protocol 1: Glycerol Quantification in Human Urine using Glycerol-13C3 by LC-MS/MS
This "dilute-and-shoot" method is suitable for high-throughput screening of glycerol in urine samples.
1. Sample Preparation:
-
Dilute 200 µL of urine sample with 800 µL of an internal standard solution.
-
The internal standard solution consists of Glycerol-13C3 in acetonitrile/water (75/25, v/v) at a concentration of 0.625 mg/mL.
-
Vortex the mixture thoroughly.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
HPLC System: Agilent 1290 series or equivalent.
-
Column: A suitable column for polar analytes.
-
Mobile Phase: Acetonitrile/water gradient.
-
Flow Rate: As optimized for the specific column.
-
Injection Volume: Direct injection of the diluted sample.
-
-
Mass Spectrometry:
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
MRM Transitions:
-
Glycerol: m/z 151 → 59 (as an example, specific transitions may vary).
-
Glycerol-13C3: m/z 154 → 59 (as an example, specific transitions may vary).
-
-
3. Data Analysis:
-
Quantify glycerol concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
Protocol 2: Glycerol Quantification in Human Plasma using Glycerol-13C3 or Glycerol-d5 by GC-MS
This method is suitable for the precise determination of glycerol concentrations and isotopic enrichments in plasma.
1. Sample Preparation:
-
To 100 µL of plasma, add the selected internal standard ([1,2,3-13C3]glycerol or [1,1,2,3,3-2H5]glycerol).
-
Perform protein precipitation and extraction of glycerol.
-
Derivatize the extracted glycerol to a volatile form suitable for GC analysis (e.g., using a silylating agent).
2. GC-MS Analysis:
-
Gas Chromatograph:
-
GC System: Standard GC system with a suitable capillary column.
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium.
-
Oven Temperature Program: Optimized for the separation of the derivatized glycerol.
-
-
Mass Spectrometer:
-
MS System: Single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the derivatized analyte and internal standard.
-
3. Data Analysis:
-
Calculate the glycerol concentration based on the peak area ratio of the analyte to the internal standard against a calibration curve.
Workflow and Process Diagrams
Visual representations of the experimental workflows and the logical relationships in the analytical process are provided below using the DOT language.
Caption: General experimental workflow for glycerol quantification.
Caption: Decision tree for selecting an appropriate internal standard.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. Determination of glycerol concentrations and glycerol isotopic enrichments in human plasma by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An improved GC-MS method in determining glycerol in different types of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of Glycerol-13C3,d8 Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of glycerol is critical for a wide range of applications, from metabolic studies to the quality control of biofuels. The use of isotopically labeled internal standards, such as Glycerol-13C3,d8, in conjunction with mass spectrometry is considered a gold standard methodology. This guide provides a comparative overview of the performance of this compound-based quantification against other common analytical techniques, supported by experimental data and detailed protocols.
Data Summary
The following table summarizes the accuracy and precision of various glycerol quantification methods.
| Method | Analyte/Internal Standard | Matrix | Accuracy (% Recovery) | Precision (% RSD or % CV) | Limit of Quantification (LOQ) |
| Isotope Dilution GC-MS | Glycerol / [1,2,3-13C3]Glycerol & [1,1,2,3,3-2H5]Glycerol | Human Plasma | 99.7% (Glycerol), 99.8% (Tracer)[1] | Intra-assay: <1.5%, Inter-assay: <6%[1] | Not specified |
| Isotope Dilution MS | Total Glycerides & Triglycerides / [13C3]Tripalmitin | Human Serum | No significant bias reported[2] | 0.35% - 0.72% (CV for a single measurement)[2] | Not specified |
| GC-MS (NICI) | Glycerol / Labeled Internal Standard | Plasma | Not specified | 3% (for concentration), ±0.14 mol% excess (for enrichment)[3] | Nanomole amounts |
| GC-FID | Free Glycerol / 1,2,3-Butanetriol | Biodiesel | 102.4 ± 13.0% | Not specified | 0.002% (w/w) |
| Enzymatic-Amperometric | Glycerol | Sugar Cane Liquor | 98 ± 2% | Not specified | ~1 µmol L⁻¹ |
| Enzymatic-Colorimetric | Glycerol | Sugar Cane Liquor | 96 ± 1% | Not specified | ~1 µmol L⁻¹ |
| Iodometric Titration | Free & Total Glycerol | Biodiesel | 90.9% - 106.0% | Repeatability (RSD): 2.4% - 8.8% (Free), 3.3% - 7.2% (Total) | 4.32 mg L⁻¹ (Free), 16.2 mg L⁻¹ (Total) |
Experimental Workflows & Methodologies
Isotope Dilution Mass Spectrometry using this compound
This method relies on the addition of a known amount of isotopically labeled this compound to a sample. The labeled and unlabeled glycerol are then extracted, derivatized, and analyzed by mass spectrometry. The ratio of the signal from the native glycerol to the signal from the labeled internal standard is used to calculate the concentration of the native glycerol. This approach corrects for sample loss during preparation and for variations in instrument response.
Figure 1. Workflow for Glycerol Quantification using Isotope Dilution Mass Spectrometry.
A detailed protocol for a similar isotope dilution mass spectrometry method for glycerol quantification in human plasma is as follows:
-
Internal Standard Preparation: Prepare a stock solution of the isotopically labeled glycerol internal standard.
-
Sample Preparation: To 100 µL of plasma, add the internal standard.
-
Extraction: The method for extracting glycerol from plasma involves a simple procedure requiring a minimal volume of plasma (less than 300 microliters).
-
Derivatization: A common derivatization agent is N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) to create a volatile glycerol derivative for GC analysis. Another approach uses heptafluorobutyric anhydride to form a heptafluorobutyryl derivative for analysis by negative ion chemical ionization mass spectrometry.
-
GC-MS Analysis: Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer. The instrument is operated in selected ion monitoring (SIM) mode to detect the specific ions corresponding to the derivatized native and labeled glycerol.
Alternative Methodologies
GC-FID is a widely used method for glycerol quantification, particularly in the analysis of biodiesel.
Experimental Protocol for Free Glycerol in Biodiesel by GC-FID
-
Sample Preparation: Weigh approximately 100 mg of the biodiesel sample into a vial.
-
Internal Standard Addition: Add a known amount of an internal standard, such as 1,2,3-butanetriol.
-
Derivatization: Add pyridine and N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) to the sample and shake.
-
Dilution: After a 15-minute reaction time at room temperature, add n-heptane to the solution.
-
GC-FID Analysis: Inject the prepared sample into the GC-FID for analysis.
Enzymatic assays offer a high-throughput and often simpler alternative to chromatographic methods. These assays are based on the specific enzymatic conversion of glycerol, which is coupled to a detectable reaction, such as a color change or a change in current.
General Protocol for an Enzymatic-Colorimetric Assay
-
Sample Preparation: Dilute the sample as necessary to bring the glycerol concentration within the assay's linear range.
-
Reagent Preparation: Prepare a reaction mixture containing the necessary enzymes (e.g., glycerol kinase, glycerol-3-phosphate oxidase, and peroxidase) and a chromogenic substrate.
-
Reaction: Mix the sample with the reaction mixture and incubate for a specified time to allow the enzymatic reactions to proceed.
-
Detection: Measure the absorbance of the solution at a specific wavelength using a spectrophotometer.
-
Quantification: Determine the glycerol concentration by comparing the absorbance to a standard curve prepared with known concentrations of glycerol.
Titrimetric methods, such as iodometric titration, are classical chemical analysis techniques that can be used for glycerol quantification. These methods are often low-cost but can be more time-consuming and less sensitive than instrumental methods.
Comparison and Conclusion
Isotope dilution mass spectrometry using this compound as an internal standard offers the highest accuracy and precision among the compared methods. The use of a stable isotope-labeled internal standard that is chemically identical to the analyte effectively corrects for variations in sample preparation and analysis, leading to highly reliable results. This makes it the preferred method for research and clinical applications where accuracy is paramount.
While GC-FID provides good accuracy for specific matrices like biodiesel, its precision may not match that of isotope dilution MS. Enzymatic assays are advantageous for their simplicity and high-throughput capabilities, making them suitable for screening purposes, although their accuracy can be slightly lower than chromatographic methods. Titrimetric methods, while cost-effective, generally have lower precision and higher limits of quantification, making them less suitable for trace-level analysis.
The choice of method will ultimately depend on the specific requirements of the application, including the desired level of accuracy and precision, the sample matrix, the available instrumentation, and the required sample throughput. For demanding applications in drug development and metabolic research, the superior performance of isotope dilution mass spectrometry with this compound justifies its use.
References
- 1. Determination of glycerol concentrations and glycerol isotopic enrichments in human plasma by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isotope dilution mass spectrometry as a candidate definitive method for determining total glycerides and triglycerides in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A mass spectrometric method for measuring glycerol levels and enrichments in plasma using 13C and 2H stable isotopic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of Glycerol-13C3,d8: GC-MS vs. NMR
For researchers, scientists, and drug development professionals working with isotopically labeled compounds, the choice of analytical technique is critical for obtaining accurate and reliable data. This guide provides an in-depth comparison of two powerful analytical platforms, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the quantitative and qualitative analysis of Glycerol-13C3,d8. This fully labeled glycerol isotopologue is a valuable tracer in metabolic research and requires robust analytical methods for its precise measurement.
This comparison guide delves into the experimental protocols, data presentation, and inherent advantages and limitations of each technique, supported by experimental data from peer-reviewed studies.
At a Glance: Key Performance Metrics
The selection of an analytical method often hinges on specific performance characteristics. The following table summarizes the quantitative performance of GC-MS and NMR for the analysis of glycerol and its isotopologues, providing a framework for choosing the most suitable technique for your research needs.
| Parameter | GC-MS | NMR |
| Sensitivity | High (LOD: ~0.1 µg/mL)[1] | Moderate to Low (LOD: 0.015 mM for ¹H, 0.16 mM for ¹³C)[2] |
| Resolution | High chromatographic separation | High spectral resolution |
| Limit of Detection (LOD) | Lower | Higher |
| Limit of Quantification (LOQ) | Lower | Higher |
| Sample Preparation | Derivatization required | Minimal to none |
| Analysis Time per Sample | ~30-40 minutes | ~3-15 minutes |
| Data Interpretation | Mass spectra and retention times | Chemical shifts, coupling constants, and signal intensity |
| Structural Information | Fragmentation patterns provide some structural clues | Detailed molecular structure and connectivity |
| Reproducibility | Good (Intra-assay variation <1.5%, Inter-assay variation <6%)[3] | Excellent (RSD: 0.36% for ¹H, 0.40% for ¹³C)[2] |
| Destructive/Non-destructive | Destructive | Non-destructive |
Experimental Methodologies
Detailed and validated experimental protocols are essential for reproducible results. Below are representative protocols for the analysis of this compound using GC-MS and NMR.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS analysis of glycerol requires a derivatization step to increase its volatility. The following protocol is a composite based on established methods for analyzing isotopically labeled glycerol in biological samples.[4]
1. Sample Preparation and Extraction:
-
For biological samples (e.g., plasma), perform a protein precipitation step using a solvent like acetonitrile.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant containing the glycerol to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
2. Derivatization:
-
To the dried extract, add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) or acetic anhydride to form a volatile derivative (e.g., glycerol triacetate).
-
Incubate the mixture at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to ensure complete derivatization.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890A or similar.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5975C or a similar single quadrupole or tandem quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for the specific m/z of the derivatized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy offers the advantage of direct measurement without the need for derivatization. The following protocol is based on validated methods for the quantitative analysis of glycerol.
1. Sample Preparation:
-
Dissolve a known amount of the sample containing this compound in a deuterated solvent (e.g., D₂O).
-
Add a known concentration of an internal standard (e.g., maleic acid) for quantification.
-
Transfer the solution to an NMR tube.
2. NMR Analysis:
-
Spectrometer: Bruker Avance III 600 MHz or equivalent, equipped with a cryoprobe.
-
Nuclei to be Observed: ¹³C and/or ²H (Deuterium).
-
¹³C NMR Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).
-
Relaxation Delay (d1): 5 times the longest T₁ of the carbon nuclei of interest to ensure full relaxation for accurate quantification.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio, depending on the sample concentration.
-
-
²H NMR Parameters:
-
A standard single-pulse experiment.
-
The spectral window should be set to cover the expected chemical shifts of the deuterium atoms in glycerol.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
For quantitative analysis, integrate the signals of interest and compare them to the integral of the internal standard.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams, generated using the DOT language, outline the workflows for GC-MS and NMR analysis of this compound.
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Experimental workflow for NMR analysis of this compound.
In-depth Comparison
Sensitivity and Quantification
GC-MS is renowned for its high sensitivity, making it the preferred method for detecting trace amounts of analytes. The use of Selected Ion Monitoring (SIM) can further enhance sensitivity for the target molecule, this compound. Quantification in GC-MS is typically achieved by creating a calibration curve with a suitable internal standard.
NMR, on the other hand, is inherently less sensitive than MS. However, its high reproducibility and the direct proportionality of the signal intensity to the number of nuclei make it an excellent tool for accurate quantification, especially at higher concentrations. For quantitative NMR (qNMR), careful selection of experimental parameters, such as a sufficient relaxation delay, is crucial.
Sample Preparation
A significant advantage of NMR is the minimal sample preparation required. For liquid samples, it often involves simply dissolving the sample in a deuterated solvent with an internal standard. This reduces the potential for sample loss and analytical errors introduced during complex preparation steps.
Conversely, GC-MS analysis of polar molecules like glycerol necessitates a derivatization step to increase their volatility and thermal stability. This adds time and complexity to the workflow and can be a source of variability if not performed consistently.
Structural Information
NMR spectroscopy is unparalleled in its ability to provide detailed structural information. The chemical shifts, coupling constants, and nuclear Overhauser effects (NOE) can be used to elucidate the complete three-dimensional structure of a molecule in solution. For this compound, ¹³C and ²H NMR can confirm the positions of the isotopic labels.
While GC-MS can provide the molecular weight of the analyte from the molecular ion peak, the structural information is primarily derived from the fragmentation pattern observed in the mass spectrum. While this can be used for identification by comparison to a library, it does not provide the detailed connectivity information that NMR does.
Conclusion: Making the Right Choice
Both GC-MS and NMR are powerful techniques for the analysis of this compound, each with its own set of strengths and weaknesses. The choice between them should be guided by the specific requirements of the study.
-
Choose GC-MS when:
-
High sensitivity is required to detect low concentrations of this compound.
-
Analyzing complex biological matrices where high chromatographic separation is necessary.
-
A well-established and validated derivatization protocol is available.
-
-
Choose NMR when:
-
Accurate and highly reproducible quantification of higher concentrations of this compound is the primary goal.
-
Minimal sample preparation is desired to avoid potential artifacts and sample loss.
-
Detailed structural confirmation of the isotopic labeling pattern is required.
-
The sample needs to be recovered and used for further experiments, as NMR is a non-destructive technique.
-
In many research scenarios, a combination of both techniques can provide the most comprehensive understanding. GC-MS can be used for its superior sensitivity in initial screening and quantification of trace levels, while NMR can be employed for its high precision in quantifying more abundant samples and for definitive structural elucidation. This complementary approach leverages the strengths of both platforms, leading to more robust and reliable scientific outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Determination of glycerol concentrations and glycerol isotopic enrichments in human plasma by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A mass spectrometric method for measuring glycerol levels and enrichments in plasma using 13C and 2H stable isotopic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Measurement of Glycerol-13C3,d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for the quantitative analysis of Glycerol-13C3,d8, a stable isotope-labeled form of glycerol crucial for metabolic research, particularly in studies of lipolysis and gluconeogenesis. In the absence of a formal inter-laboratory comparison study, this document synthesizes data from various published methods to offer an objective performance comparison based on available experimental data. The inherent variability in inter-laboratory metabolomics data underscores the importance of understanding the nuances of different analytical approaches.
Challenges in Inter-Laboratory Metabolomics
Direct comparison of metabolomics data between laboratories is notoriously challenging. Variations in instrumentation (e.g., quadrupole time-of-flight vs. quadrupole-Orbitrap), ionization sources, and data processing can lead to significant differences in detected features, including adducts and fragments. These discrepancies can result in low overlap of feature lists even when analyzing identical samples, complicating direct comparisons of quantitative results. Therefore, a critical evaluation of the underlying analytical methodologies is paramount for interpreting and comparing data across different studies.
Comparison of Analytical Methods
The primary analytical technique for the quantification of this compound is mass spectrometry (MS) coupled with a chromatographic separation method, most commonly gas chromatography (GC-MS). The choice of derivatization agent and MS ionization technique significantly impacts method performance.
| Method | Instrumentation | Derivatization | Matrix | Intra-Assay Variation | Inter-Assay Variation | Recovery | Reference |
| Method A | GC-MS | Not specified | Human Plasma | <1.5% | <6% | 99.7% (glycerol), 99.8% (tracer) | [1] |
| Method B | GC-MS (Negative Ion Chemical Ionization) | Heptafluorobutyryl | Human Plasma | 3% (concentration), ±0.14 mol% excess (enrichment) | Not Reported | Not Reported | [2] |
| Method C | GC-MS (Electron Impact Ionization) | tert-butyldimethylsilyl (tBDMS) | Human Plasma | Not Reported | Not Reported | Not Reported | [3] |
| Method D | GC-MS (Positive Ion Chemical Ionization) | Trisacetyl | Human Plasma | Not Reported | Not Reported | Not Reported | [4] |
| Method E | GC-C-IRMS | Not specified | Wine | SD < 0.2 g/L (concentration) | Not Reported | Not Reported |
Experimental Protocols
Method A: GC-MS Analysis of Human Plasma
This method allows for the determination of glycerol concentrations and stable isotope tracer enrichments in a single analytical run.[1]
-
Sample Preparation: 100 µL of plasma is used for analysis. An internal standard, another stable isotope labeled form of glycerol, is added.
-
Instrumentation: Gas chromatography coupled to mass spectrometry (GC-MS).
-
Key Performance Metrics: The method demonstrates high precision with recoveries of 99.7% for spiked glycerol and 99.8% for the tracer. Reproducibility is high, with an intra-assay variation of less than 1.5% and an inter-assay variation of less than 6%.
Method B: Heptafluorobutyryl Derivatization with NCI-GC-MS
This method is designed to overcome issues of fragmentation and loss of isotopic labels.
-
Derivatization: Glycerol is derivatized to its heptafluorobutyryl derivative.
-
Instrumentation: Gas chromatography-mass spectrometry with negative ion chemical ionization (NCI-GC-MS). This produces a derivative with an intense molecular ion that retains all deuterium labels.
-
Key Performance Metrics: The precision for glycerol concentration determination is 3%. For isotopic enrichment, the precision is ±0.14 mol% excess. This method requires less than 300 µL of plasma.
Method C: tert-butyldimethylsilyl (tBDMS) Derivatization with EI-GC-MS
This approach uses a different derivatization agent to allow for the measurement of a fragment containing the entire glycerol molecule.
-
Derivatization: tert-butyldimethylsilyl (tBDMS) derivatization.
-
Instrumentation: Gas chromatography-mass spectrometry with electron impact (EI) ionization.
-
Advantage: This method avoids issues seen with other derivatives where only a portion of the glycerol molecule is measured.
Method D: Trisacetyl Derivatization with PCI-GC-MS
This method provides an alternative to the technically complex NCI mass spectrometry.
-
Derivatization: Glycerol is converted to a trisacetyl derivative.
-
Instrumentation: Gas chromatography-mass spectrometry with positive-ion chemical ionization (PCI).
-
Validation: The method has been shown to provide reproducible measurements of basal glycerol turnover rates in healthy volunteers.
Visualizing the Workflow and Comparison Logic
To aid in the understanding of the experimental process and the logic of a comparative study, the following diagrams are provided.
Caption: Experimental workflow for this compound analysis.
Caption: Logical relationship of an inter-laboratory comparison study.
References
- 1. Determination of glycerol concentrations and glycerol isotopic enrichments in human plasma by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A mass spectrometric method for measuring glycerol levels and enrichments in plasma using 13C and 2H stable isotopic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of stable isotopic enrichment and concentration of glycerol in plasma via gas chromatography-mass spectrometry for the estimation of lipolysis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of glycerol turnover by stable-isotope technique in humans: a new [1,1,2,3,3-2H5]glycerol derivative for mass-spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Kinetic Isotope Effects of Glycerol-13C3,d8: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Glycerol-13C3,d8 with other stable isotope-labeled glycerol alternatives for use in metabolic research. We delve into the kinetic isotope effects (KIEs) that can influence experimental outcomes and provide supporting data and detailed experimental protocols for their assessment.
Introduction to Kinetic Isotope Effects in Metabolic Tracing
When an atom in a reactant is replaced by one of its heavier isotopes, the rate of a chemical reaction can be altered. This phenomenon, known as the kinetic isotope effect (KIE), is a crucial consideration in metabolic studies that utilize stable isotope tracers.[1] The magnitude of the KIE is influenced by the relative mass change of the isotope and the specific enzymatic mechanism involved.[1] Deuterium (²H) substitution, which doubles the mass of a hydrogen atom, typically results in a more significant KIE compared to the substitution of ¹²C with ¹³C.[1]
This compound is a valuable tracer that combines both ¹³C and deuterium labeling. Understanding its potential KIEs is essential for the accurate interpretation of metabolic flux data.
Comparison of Glycerol Isotopologues
While direct quantitative data on the kinetic isotope effect of this compound is not extensively documented in peer-reviewed literature, we can infer its behavior by examining the known effects of its constituent isotopes. Studies comparing deuterated and ¹³C-labeled glycerol tracers have generally concluded that they yield comparable results in measuring overall glycerol flux, suggesting that the KIEs in whole-body metabolism are often minimal under specific experimental conditions.[2][3] However, at the enzymatic level, measurable KIEs, particularly for deuterium, have been observed.
Table 1: Quantitative Data on Kinetic Isotope Effects of Glycerol and Related Tracers
| Tracer/Enzyme System | Isotope | Observed KIE (k_light / k_heavy) | Experimental Context | Reference |
| Deuterated Tracers | ||||
| Glycerol-3-phosphate dehydrogenase & NADH | Deuterium | 1.5 - 3.1 | In vitro enzyme kinetics | |
| ¹³C Tracers | ||||
| General ¹³C KIEs | ¹³C | Typically 1.02 to 1.04 | General observation in organic reactions | |
| Pyruvate Dehydrogenase | ¹³C | Can significantly impact labeling patterns | Metabolic flux analysis modeling | |
| Glycerol Tracer Comparison | ||||
| [²H₅]glycerol vs. [2-¹³C]glycerol | ²H and ¹³C | No significant difference in measured glycerol flux | In vivo human metabolic study |
Note: The KIE for this compound would be a composite of the primary and secondary effects of both ¹³C and deuterium substitution and would be dependent on the specific metabolic step being analyzed.
Metabolic Pathways of Glycerol
The metabolic fate of glycerol is primarily centered around its conversion to glycerol-3-phosphate, a key intermediate in glycolysis, gluconeogenesis, and glycerolipid synthesis. The major enzymes involved in glycerol metabolism include glycerol kinase, glycerol-3-phosphate dehydrogenase, and various enzymes of the glycolytic and gluconeogenic pathways.
References
- 1. Comparative analysis on the key enzymes of the glycerol cycle metabolic pathway in Dunaliella salina under osmotic stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMR Spectroscopy and Isotopomer AnalysisResearch: AIRC - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 3. Glycerol metabolism in humans: validation of 2H- and 13C-labelled tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Glycerol-13C3,d8: A Comparative Review of its Applications in Metabolic Research
For researchers, scientists, and drug development professionals navigating the complexities of metabolic pathway analysis, the selection of an appropriate isotopic tracer is a critical decision that profoundly impacts the quality and precision of experimental outcomes. This guide provides an objective comparison of Glycerol-13C3,d8's performance with other metabolic tracers, supported by experimental data, detailed methodologies, and visual representations of key metabolic processes.
This compound, a stable isotope-labeled form of glycerol, has emerged as a powerful tool in metabolic research. Its unique isotopic enrichment allows for the precise tracing of glycerol's fate as it navigates through intricate biochemical pathways. This guide delves into the applications of this compound in studying critical metabolic processes such as gluconeogenesis, glyceroneogenesis, and lipolysis, offering a comparative analysis with alternative tracers to aid in experimental design and data interpretation.
Comparative Performance of Glycerol Tracers
The choice of a stable isotope tracer for glycerol is often between carbon-13 (¹³C) and deuterium (²H or D) labeled variants. While both serve the purpose of tracing glycerol metabolism, their analytical characteristics and the specific metabolic questions being addressed can influence the optimal choice.
One study directly compared the measurement of glycerol flux using a ¹³C-labeled glycerol tracer and a deuterated (²H₅) glycerol tracer. The results indicated that there was no significant difference in the measured glycerol flux between the two tracers under both basal and stimulated conditions, suggesting that both are valid for quantifying glycerol metabolism.[1]
Another investigation compared the quantification of gluconeogenesis using [2-¹³C]glycerol and deuterated water (²H₂O). The study found that the two methods yielded different results, with the ²H₂O method reporting higher rates of gluconeogenesis.[2][3] This highlights the importance of carefully considering the assumptions and potential limitations of each tracer and analytical method when interpreting results.
| Tracer | Application | Key Findings | Reference |
| This compound | Gluconeogenesis, Lactate Metabolism | Oral administration led to higher serum glucose enrichment compared to intravenous administration. Intravenous administration resulted in higher serum lactate enrichment. | [4] |
| [2-¹³C]glycerol | Gluconeogenesis | Useful for measuring gluconeogenesis, but high infusion rates can perturb the metabolic pathway. | [5] |
| ¹³C-glycerol vs. ²H₅-glycerol | Glycerol Flux | No significant difference in measured glycerol flux between the two tracers. | |
| [2-¹³C]glycerol vs. ²H₂O | Gluconeogenesis | The ²H₂O method yielded higher gluconeogenesis rates than the [2-¹³C]glycerol method. |
Experimental Protocols
The accurate and reproducible application of this compound in metabolic studies relies on well-defined experimental protocols. The most common method for in vivo human studies is the primed, constant infusion technique.
Protocol for Oral and Intravenous Administration of this compound in Humans
This protocol is adapted from a study investigating the differential metabolism of glycerol based on the route of administration.
Objective: To trace the metabolic fate of glycerol following oral or intravenous administration.
Materials:
-
This compound (sterile and suitable for human administration)
-
Sterile water for oral solution
-
Sterile normal saline for intravenous infusion
-
Infusion pump
-
Catheters for intravenous access and blood sampling
-
Blood collection tubes
-
Centrifuge
-
Freezer for sample storage (-80°C)
-
Liquid chromatography-mass spectrometry (LC-MS) equipment
Procedure:
-
Subject Preparation: Subjects should fast overnight prior to the study.
-
Tracer Administration:
-
Oral: Administer a single oral bolus of this compound (e.g., 50 mg/kg body weight) dissolved in sterile water.
-
Intravenous: Administer a primed, constant infusion of this compound. The priming dose is typically 15 times the infusion rate. The infusion rate is commonly in the range of 0.05-0.10 µmol per kg per minute.
-
-
Blood Sampling: Collect blood samples at baseline (before tracer administration) and at timed intervals throughout the study (e.g., 0, 15, 30, 45, 60, 90, 120, 180, 240 minutes).
-
Sample Processing:
-
Allow blood to clot and then centrifuge to separate serum.
-
Store serum samples at -80°C until analysis.
-
-
Sample Analysis:
-
Thaw serum samples.
-
Prepare samples for LC-MS analysis to measure the isotopic enrichment of glycerol and its metabolites (e.g., glucose, lactate).
-
-
Data Analysis:
-
Calculate the rate of appearance (Ra) of glycerol and the fractional contribution of glycerol to gluconeogenesis or other metabolic pathways using appropriate metabolic models and calculations.
-
Metabolic Pathways and Experimental Workflows
Visualizing the complex interplay of metabolic pathways is crucial for understanding the data generated from tracer studies. The following diagrams, created using the DOT language, illustrate key processes involving glycerol metabolism.
Caption: Gluconeogenesis pathway from glycerol in the liver.
This diagram illustrates the journey of glycerol from its release during lipolysis in adipose tissue, its transport through the bloodstream to the liver, and its subsequent conversion to glucose through the gluconeogenesis pathway.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The quantification of gluconeogenesis in healthy men by (2)H2O and [2-(13)C]glycerol yields different results: rates of gluconeogenesis in healthy men measured with (2)H2O are higher than those measured with [2-(13)C]glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential Metabolism of Glycerol Based on Oral versus Intravenous Administration in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring gluconeogenesis with [2-13C]glycerol and mass isotopomer distribution analysis of glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Glycerol-13C3,d8: A Step-by-Step Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safe and Compliant Disposal of Isotopically Labeled Glycerol
This document provides essential safety and logistical information for the proper disposal of Glycerol-13C3,d8. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. While this compound is not classified as a hazardous substance, responsible chemical handling and disposal are paramount.[1]
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure that all appropriate personal protective equipment is worn to minimize exposure and ensure safety.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Hand Protection | Wear suitable protective gloves. Nitrile rubber gloves (0.11 mm thickness) are recommended for splash contact, with a breakthrough time of >480 minutes.[1] Always inspect gloves prior to use and use proper glove removal technique. |
| Eye Protection | Use safety glasses with side-shields conforming to EN166 or NIOSH approved equipment.[2] |
| Skin and Body | Wear suitable protective clothing to prevent skin contact.[3] |
| Respiratory | In case of vapors or aerosols, use a NIOSH-approved respirator with an appropriate filter (e.g., Filter A-P2). |
II. Step-by-Step Disposal Protocol
Follow this procedural guidance for the safe disposal of this compound. This protocol is designed to prevent environmental contamination and ensure compliance with typical laboratory waste regulations.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound is pure, in solution, or mixed with other chemicals. If it is mixed with hazardous substances, the entire mixture must be treated as hazardous waste according to the hazards of the other components.
-
Segregate the Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
Step 2: Containment and Labeling
-
Use Appropriate Containers: Collect the this compound waste in a suitable, closed container to prevent leaks or spills. The container must be compatible with glycerol.
-
Label Clearly: Label the waste container with the full chemical name ("this compound"), concentration (if in solution), and any other components in the mixture. Affix a hazardous waste label if required by your institutional policy or if mixed with hazardous materials.
Step 3: Handling Accidental Spills
-
Immediate Action: In the event of a spill, evacuate unnecessary personnel and ensure the area is well-ventilated.
-
Containment: Prevent the spill from entering drains or public waters.
-
Cleanup: Soak up the spill with an inert absorbent material, such as clay or diatomaceous earth.
-
Collection: Collect the absorbed material and spillage into a suitable, closed container for disposal as hazardous waste.
-
Decontamination: Clean the spill area thoroughly.
Step 4: Final Disposal
-
Consult Regulations: Disposal must be in accordance with all applicable federal, state, and local environmental control regulations.
-
Licensed Disposal Company: It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound be disposed of down the sink or into the sewer system.
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
